molecular formula C5H7ClN2 B092308 4-Aminopyridine hydrochloride CAS No. 1003-40-3

4-Aminopyridine hydrochloride

カタログ番号: B092308
CAS番号: 1003-40-3
分子量: 130.57 g/mol
InChIキー: CBFZWGRQXZYRRR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Aminopyridine hydrochloride is a useful research compound. Its molecular formula is C5H7ClN2 and its molecular weight is 130.57 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 206404. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





特性

IUPAC Name

pyridin-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2.ClH/c6-5-1-3-7-4-2-5;/h1-4H,(H2,6,7);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBFZWGRQXZYRRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70143115
Record name Pyridine, 4-amino-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70143115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1003-40-3
Record name 4-Aminopyridine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1003-40-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridine, 4-amino-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001003403
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Pyridinamine, monohydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206404
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pyridine, 4-amino-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70143115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Aminopyridine hydrochloride
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/897AWS9WZQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of 4-Aminopyridine Hydrochloride on Potassium Channels

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: 4-Aminopyridine (4-AP), also known by its drug names dalfampridine and fampridine, is a pivotal pharmacological agent used both as a research tool and a therapeutic for neurological conditions such as multiple sclerosis (MS).[1] Its efficacy stems from its function as a non-selective, state-dependent blocker of voltage-gated potassium (Kv) channels.[2][3] This guide provides a comprehensive technical overview of the molecular mechanism by which 4-AP interacts with Kv channels, the biophysical consequences of this interaction, quantitative data on its potency across various channel subtypes, and detailed protocols for key experimental assays used in its characterization. The intended audience includes researchers, scientists, and professionals in drug development seeking a deep, actionable understanding of 4-AP's pharmacology.

Core Mechanism of Action: State-Dependent Intracellular Blockade

The primary mechanism of 4-Aminopyridine involves the blockade of Kv channels from the intracellular side of the cell membrane in a manner that is critically dependent on the conformational state of the channel.[2][4][5] This process can be broken down into several key steps.

1.1 Membrane Permeation and Ionization: 4-AP is a weak base with a pKa of approximately 9.0, allowing it to exist in both a neutral (un-ionized) and a protonated (ionized) form at physiological pH.[4] The lipid-soluble, neutral form of 4-AP readily crosses the cell membrane. Once in the cytoplasm, it equilibrates, and the positively charged, ionized form becomes the active species responsible for channel blockade.[4] This intracellular site of action has been confirmed through patch-clamp experiments where external application has a delayed effect compared to direct application to the intracellular face of the membrane.[4][5]

1.2 Open-Channel Block and Trapping: 4-AP exhibits a classic open-channel blocking mechanism.[4][6] The ionized molecule accesses its binding site within the channel's inner pore only when the activation gate is open, which occurs during membrane depolarization.[5][6][7] The binding site is a hydrophobic cavity formed by residues in the S5 and S6 transmembrane segments, which constitute the pore's inner mouth.[8] Upon binding, 4-AP physically occludes the pore, preventing the efflux of K+ ions.

A key feature of its action is "trapping." If the channel's activation gate closes while the 4-AP molecule is bound, the drug becomes trapped within the pore.[4][5][9] The channel must reopen upon subsequent depolarization for the drug to unbind and exit the pore.[7] This state-dependent interaction means that the efficacy of the block is influenced by the frequency and duration of channel opening.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space AP_ext 4-AP (Neutral) AP_int_neutral 4-AP (Neutral) AP_ext->AP_int_neutral Passive Diffusion mem AP_int_ionized 4-AP+ (Ionized) AP_int_neutral->AP_int_ionized Protonation Kv_open Kv Channel (Open) AP_int_ionized->Kv_open Kv_closed Kv Channel (Closed) Kv_closed->Kv_open Depolarization Kv_open->Kv_closed Repolarization Kv_blocked Kv Channel (Blocked) Kv_open->Kv_blocked Binding Kv_blocked->Kv_closed Trapping Kv_blocked->Kv_open Unbinding

Figure 1: Logical diagram of the state-dependent intracellular blockade of Kv channels by 4-Aminopyridine.

1.3 Biophysical and Physiological Consequences: The blockade of K+ efflux by 4-AP has profound effects on the cellular action potential. By inhibiting the repolarizing K+ current, 4-AP significantly prolongs the duration of the action potential, particularly the falling phase.[10][11][12] This prolongation has two major downstream consequences:

  • Enhanced Neurotransmitter Release: The extended depolarization at presynaptic terminals keeps voltage-gated calcium channels open for longer, leading to increased Ca2+ influx and subsequently enhancing the release of neurotransmitters like acetylcholine.[11][13][14]

  • Restoration of Conduction in Demyelinated Axons: In diseases like multiple sclerosis, demyelination exposes Kv channels along the axon.[15] The resulting K+ leakage can shunt the axonal current, leading to conduction failure. By blocking these exposed channels, 4-AP prevents this leakage, allowing the action potential to propagate successfully across demyelinated segments.[11][15][16]

AP 4-Aminopyridine Kv Voltage-Gated Potassium Channel (Kv) AP->Kv Blocks K_efflux K+ Efflux AP->K_efflux Inhibits Repol Membrane Repolarization AP->Repol Inhibits APD Action Potential Duration AP->APD Prolongs Kv->K_efflux Mediates K_efflux->Repol Causes Repol->APD Shortens CaV Voltage-Gated Ca2+ Channel APD->CaV Controls Open Time Ca_influx Presynaptic Ca2+ Influx APD->Ca_influx Increases CaV->Ca_influx Mediates NT_release Neurotransmitter Release Ca_influx->NT_release Triggers

Figure 2: Signaling pathway illustrating the physiological effects of 4-AP-mediated Kv channel blockade.

Quantitative Analysis of 4-AP Potency

4-AP is a non-selective blocker, exhibiting varying affinities for different Kv channel subtypes. Its potency is typically quantified by the half-maximal inhibitory concentration (IC50) or the dissociation constant (Kd).

Table 1: Potency of 4-Aminopyridine on Various Kv Channel Subtypes

Channel Subtype Reported IC50 / Kd Cell Type / System Reference(s)
Kv1.1 (KCNA1) 170 - 290 µM CHO Cells [2]
Kv1.2 (KCNA2) 230 µM CHO Cells [2]
Kv1.3 (KCNA3) 195 µM Not Specified [2]
Kv1.4 (KCNA4) 13 µM Not Specified [2]
Kv2.1 (KCNB1) High (Low Sensitivity) Xenopus Oocytes [5]
Kv3.1 (KCNC1) 29 µM Not Specified [2]
Kv3.2 (KCNC2) 100 µM Not Specified [2]
Delayed Rectifier (B-Lymphocytes) 120 µM (steady state) Murine B-Lymphocytes [4][17]

| Delayed Rectifier (B-Lymphocytes) | 3.1 mM (peak of first pulse) | Murine B-Lymphocytes |[4][17] |

Table 2: Structure-Activity Relationship of 4-AP Analogs on Shaker K+ Channels

Compound Substitution Potency Relative to 4-AP Reference(s)
3-methyl-4-aminopyridine Methyl at position 3 ~7-fold more potent [18][19][20]
3-methoxy-4-aminopyridine Methoxy at position 3 ~3 to 4-fold less potent [18][20]
3-trifluoromethyl-4-aminopyridine Trifluoromethyl at position 3 ~3 to 4-fold less potent [18][20]
2-trifluoromethyl-4-aminopyridine Trifluoromethyl at position 2 ~60-fold less potent [18][20]

| [¹⁸F]3-fluoro-4-aminopyridine | Fluorine at position 3 | Similar potency (0.8x) |[21] |

Key Experimental Protocols

The mechanism of 4-AP has been elucidated primarily through electrophysiological techniques, with binding affinities confirmed using radioligand assays with 4-AP derivatives.

3.1 Electrophysiological Characterization via Whole-Cell Patch-Clamp

This protocol describes the measurement of 4-AP's inhibitory effect on a specific Kv channel subtype expressed in a heterologous system (e.g., HEK293 cells).

  • Objective: To determine the IC50 of 4-AP for a specific Kv channel.

  • Methodology:

    • Cell Preparation: Culture HEK293 cells stably or transiently transfected with the cDNA encoding the Kv channel of interest. Plate cells onto glass coverslips 24-48 hours before recording.

    • Solutions:

      • Extracellular (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

      • Intracellular (Pipette) Solution (in mM): 130 K-Aspartate, 10 KCl, 10 HEPES, 5 EGTA, 2 Mg-ATP, 0.1 Na-GTP. Adjust pH to 7.2 with KOH.

    • Recording Setup: Use a patch-clamp amplifier and data acquisition system. Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with intracellular solution.

    • Procedure:

      • a. Transfer a coverslip with cells to the recording chamber and perfuse with extracellular solution.

      • b. Approach a single, healthy-looking cell with the patch pipette and apply slight positive pressure.

      • c. Upon contact, release pressure and apply gentle suction to form a high-resistance (>1 GΩ) "gigaseal."

      • d. Apply a sharp pulse of negative pressure to rupture the cell membrane and establish the "whole-cell" configuration.

      • e. Clamp the cell's membrane potential at a holding potential where the channels are closed (e.g., -80 mV).

      • f. Apply a series of depolarizing voltage steps (e.g., from -80 mV to +60 mV in 10 mV increments) to elicit K+ currents and record the baseline response.

      • g. Perfuse the chamber with the extracellular solution containing a known concentration of 4-AP. Allow 2-3 minutes for equilibration.

      • h. Repeat the voltage-step protocol to record the inhibited currents.

      • i. Repeat steps g-h for a range of 4-AP concentrations (e.g., 1 µM to 10 mM) to generate a dose-response curve.

    • Data Analysis:

      • Measure the peak current amplitude at a specific voltage step (e.g., +40 mV) for each 4-AP concentration.

      • Calculate the percentage of inhibition for each concentration relative to the baseline current.

      • Plot the percentage of inhibition against the logarithm of the 4-AP concentration and fit the data to a Hill equation to determine the IC50 value.

start Start: Cell Culture (e.g., HEK293 expressing Kv1.x) prep Prepare Solutions & Patch Pipette start->prep seal Approach Cell & Form Gigaseal (>1 GΩ) prep->seal wc Establish Whole-Cell Configuration seal->wc baseline Record Baseline Currents (Voltage-Step Protocol) wc->baseline apply_drug Apply 4-AP (Known Concentration) baseline->apply_drug record_block Record Inhibited Currents apply_drug->record_block washout Washout & Repeat (Next Concentration) record_block->washout washout->apply_drug More Concentrations analysis Data Analysis: Plot Dose-Response Curve, Calculate IC50 washout->analysis All Done end End analysis->end

Figure 3: Experimental workflow for determining the IC50 of 4-AP using whole-cell patch-clamp electrophysiology.

3.2 Characterization via Radioligand Binding Assay

This protocol describes a competition assay to determine the binding affinity (Ki) of 4-AP using a radiolabeled analog (e.g., [¹⁸F]3F4AP) as the primary ligand.

  • Objective: To determine the Ki of 4-AP for Kv channels in a membrane preparation.

  • Methodology:

    • Membrane Preparation: Homogenize tissue or cells expressing the target Kv channel in a cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Wash and resuspend the final pellet in an assay buffer and determine the protein concentration.[22]

    • Assay Setup (96-well plate format):

      • Total Binding Wells: Add membrane preparation, a fixed concentration of radioligand (e.g., [¹⁸F]3F4AP, near its Kd), and assay buffer.

      • Non-Specific Binding Wells: Add membrane preparation, radioligand, and a high concentration of a non-radiolabeled, high-affinity blocker to saturate the specific sites.

      • Competition Wells: Add membrane preparation, radioligand, and varying concentrations of the competitor (unlabeled 4-AP).

    • Procedure:

      • a. To each well of a 96-well plate, add the components as described above.

      • b. Incubate the plate for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C) with gentle agitation to reach binding equilibrium.[22]

      • c. Terminate the incubation by rapid vacuum filtration through a glass fiber filter mat, which traps the membranes with bound radioligand.

      • d. Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

      • e. Dry the filter mat and add a scintillation cocktail.

      • f. Count the radioactivity on each filter using a scintillation counter (e.g., a MicroBeta counter).[22]

    • Data Analysis:

      • Calculate Specific Binding = Total Binding - Non-Specific Binding.

      • For the competition wells, plot the percentage of specific binding against the logarithm of the unlabeled 4-AP concentration.

      • Fit the resulting curve using non-linear regression to determine the IC50 of 4-AP.

      • Calculate the inhibitor dissociation constant (Ki) from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

References

4-Aminopyridine Hydrochloride: A Technical Guide for Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 4-Aminopyridine hydrochloride (4-AP), a valuable tool in neuroscience research and a clinically relevant therapeutic agent. This document details its core mechanism of action, summarizes key quantitative data from preclinical and clinical studies, and provides detailed experimental protocols for its application in neuroscience research.

Core Concepts: Mechanism of Action

This compound is a potassium (K+) channel blocker.[1] Its primary mechanism of action involves the blockade of voltage-gated potassium channels in neurons.[2][3][4] This blockade has several downstream effects that are crucial for its therapeutic and research applications:

  • Prolongation of Action Potentials: By inhibiting the repolarizing outflow of potassium ions, 4-AP broadens the duration of the action potential.[5]

  • Increased Calcium Influx: The prolonged depolarization allows for a greater influx of calcium ions (Ca2+) through voltage-gated calcium channels at the presynaptic terminal.[6][7]

  • Enhanced Neurotransmitter Release: The elevated intracellular calcium concentration promotes the fusion of synaptic vesicles with the presynaptic membrane, leading to an increased release of various neurotransmitters, including acetylcholine, noradrenaline, and glutamate.[1][8]

This enhancement of neuronal excitability and synaptic transmission underlies its efficacy in conditions characterized by compromised nerve conduction, such as demyelinating diseases.[5]

Signaling Pathways and Experimental Workflow

To visually represent the processes involved, the following diagrams have been generated using the DOT language.

cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron 4AP 4-Aminopyridine KChannel Voltage-Gated K+ Channel 4AP->KChannel Blocks AP Action Potential KChannel->AP Repolarizes (Inhibited) AP->KChannel Opens CaChannel Voltage-Gated Ca2+ Channel AP->CaChannel Opens CaInflux Ca2+ Influx CaChannel->CaInflux Vesicles Synaptic Vesicles CaInflux->Vesicles Triggers Fusion NTRelease Neurotransmitter Release Vesicles->NTRelease Receptors Neurotransmitter Receptors NTRelease->Receptors NTRelease->Receptors PostsynapticEffect Postsynaptic Potential Receptors->PostsynapticEffect

Caption: Mechanism of Action of 4-Aminopyridine at the Synapse.

Start Start: In Vitro Brain Slice Preparation Slice Obtain horizontal brain slices (350-400 µm) Start->Slice Incubate Incubate slices in oxygenated aCSF Slice->Incubate Transfer Transfer slice to recording chamber Incubate->Transfer RecordBaseline Record baseline neuronal activity (LFP/patch-clamp) Transfer->RecordBaseline Apply4AP Bath apply 4-AP (e.g., 100 µM) to induce epileptiform activity RecordBaseline->Apply4AP RecordActivity Record epileptiform discharges Apply4AP->RecordActivity Washout Washout with aCSF RecordActivity->Washout RecordRecovery Record recovery of neuronal activity Washout->RecordRecovery Analyze Analyze data (frequency, amplitude, duration of events) RecordRecovery->Analyze End End of Experiment Analyze->End

Caption: Experimental Workflow for In Vitro Electrophysiology with 4-AP.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on 4-Aminopyridine.

Table 1: Clinical Applications and Dosages
IndicationSubject PopulationDosageKey FindingsReference
Multiple SclerosisHumans10 mg twice daily (extended-release)Improved walking speed by ~25% in a subset of patients.[5]
Spinal Cord InjuryHumansUp to 1.45 mg/kg/dayImproved motor and sensory function in individuals with incomplete SCI.[6][9]
Guillain-Barré SyndromeHumansUp to 30 mg three times per dayDemonstrated safety and potential to improve functional status.[10]
Table 2: Preclinical In Vitro Electrophysiology
Preparation4-AP ConcentrationEffectQuantitative ChangeReference
Rat Neuromuscular Junction20-200 µMEnhanced evoked transmitter release100 µM enhanced quantal content by 97%[8]
Rat Hippocampal-Entorhinal Slices100 µMInduced seizure-like events (SLEs)SLE frequency of 0.17 ± 0.03 min⁻¹[11]
Mouse Hippocampal Slices100 µMInduced spontaneous epileptiform discharges-[12]
Table 3: Preclinical In Vivo Models
Animal ModelAdministration Route & DoseApplicationKey FindingsReference
RatIntraperitoneal (0.32 mg/kg)Motor system physiologyAugmented spinal excitability.[13]
MouseOral (10 µg)Sciatic nerve crush injuryImproved motor function recovery and myelination.[14]
RatIntraperitoneal (150 µg/kg)Sciatic nerve injuryRestored muscle responses to electrical stimulation after crush injury.[15]
MouseTransdermalSciatic nerve crush injuryAccelerated motor functional recovery and improved nerve morphology.[16]

Experimental Protocols

In Vitro Electrophysiology: Induction of Epileptiform Activity in Brain Slices

This protocol is adapted from studies inducing seizure-like events in rodent brain slices.[11][12][17]

1. Slice Preparation:

  • Anesthetize an adult Wistar rat or C57BL/6 mouse according to approved institutional animal care protocols.
  • Rapidly decapitate the animal and dissect the brain in ice-cold, oxygenated (95% O₂ / 5% CO₂) artificial cerebrospinal fluid (aCSF).
  • aCSF Composition (in mM): 129.0 NaCl, 3.0 KCl, 1.8 MgSO₂, 1.6 CaCl₂, 1.25 NaH₂PO₄, 21.0 NaHCO₃, and 10.0 glucose.[17]
  • Cut 350-400 µm thick horizontal slices containing the hippocampus and entorhinal cortex using a vibratome.[11][12]
  • Transfer slices to an interface chamber and allow them to recover for at least 1 hour, continuously perfused with oxygenated aCSF at 35°C.[17]

2. Recording:

  • Place a slice in a recording chamber on a microscope stage, continuously perfused with aCSF.
  • For local field potential (LFP) recordings, place a glass microelectrode in the desired hippocampal subfield (e.g., CA1, CA3).
  • For whole-cell patch-clamp recordings, obtain a gigaseal on a neuron and establish the whole-cell configuration.[18][19]
  • Record baseline electrical activity for a stable period (e.g., 20-30 minutes).

3. 4-Aminopyridine Application:

  • Prepare a stock solution of this compound in aCSF.
  • Switch the perfusion to aCSF containing the desired final concentration of 4-AP (e.g., 100 µM) to induce epileptiform activity.[11][12][17]
  • Record the induced seizure-like events (SLEs). These are typically characterized by a decrease in the field potential of at least 0.5 mV, a duration of at least 10 seconds, and superimposed ripple-like discharges.[11][17]

4. Data Analysis:

  • Analyze the frequency, duration, and amplitude of the epileptiform events.
  • For patch-clamp recordings, analyze changes in membrane potential, firing patterns, and synaptic currents.

In Vivo Seizure Induction in Rodents

This protocol is a general guideline for inducing seizures in rodents for epilepsy research.

1. Animal Preparation:

  • Use adult male B6 mice or Sprague-Dawley rats.
  • Allow animals to acclimate to the housing facility for at least one week before the experiment.

2. 4-Aminopyridine Administration:

  • Prepare a sterile solution of this compound in saline.
  • Administer 4-AP via intraperitoneal (i.p.) injection. A common dose to induce seizures is 5 mg/kg in rats.
  • For topical application to the cortex, a 15 mM solution can be used.

3. Seizure Monitoring:

  • Immediately after injection, place the animal in an observation chamber.
  • Video record the animal's behavior to score seizure severity using a modified Racine scale.
  • For electroencephalogram (EEG) recordings, animals should be chronically implanted with cortical electrodes prior to the experiment.

4. Post-Procedure Care:

  • Monitor the animal until it has fully recovered from the seizure.
  • Provide supportive care as needed according to institutional guidelines.

Assessment of Motor Function in a Mouse Model of Nerve Injury

This protocol describes the assessment of motor function following sciatic nerve crush injury and treatment with 4-AP.[14][16]

1. Surgical Procedure:

  • Anesthetize a mouse according to an approved protocol.
  • Make a small incision on the lateral aspect of the thigh to expose the sciatic nerve.
  • Crush the sciatic nerve at a specific location for a defined duration (e.g., 30 seconds) using fine forceps.
  • Suture the muscle and skin layers.

2. 4-Aminopyridine Administration:

  • Prepare a solution of 4-AP for the desired route of administration (e.g., oral gavage, intraperitoneal injection, or transdermal application).
  • A typical oral dose is 10 µg per mouse.[14]
  • Administer 4-AP or vehicle control to the respective groups of animals daily.

3. Behavioral Testing (Walking Track Analysis):

  • Coat the hind paws of the mice with non-toxic ink.
  • Allow the mice to walk down a narrow track lined with paper.
  • Collect the paw prints and measure parameters such as the print length, toe spread, and intermediate toe spread to calculate the Sciatic Functional Index (SFI).
  • Perform behavioral testing at regular intervals (e.g., weekly) to assess functional recovery.

4. Histological Analysis:

  • At the end of the study, perfuse the animals and collect the sciatic nerves.
  • Process the nerve tissue for histology (e.g., hematoxylin and eosin staining) to assess nerve regeneration and myelination.[20]

Conclusion

This compound is a versatile and powerful tool for neuroscience research. Its well-characterized mechanism of action as a potassium channel blocker allows for the targeted manipulation of neuronal excitability and synaptic transmission. This guide provides a foundational understanding and practical protocols for the application of 4-AP in both in vitro and in vivo experimental settings, facilitating further research into neurological disorders and the development of novel therapeutic strategies. Researchers should always adhere to institutional guidelines and safety protocols when working with this compound.

References

An In-depth Technical Guide to 4-Aminopyridine Hydrochloride: Core Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental properties, structure, and mechanism of action of 4-Aminopyridine hydrochloride. The information is curated for professionals in research and drug development, with a focus on quantitative data, detailed experimental methodologies, and visual representations of key concepts.

Physicochemical Properties

4-Aminopyridine and its hydrochloride salt are white, crystalline solids.[1] The hydrochloride form is typically used in pharmaceutical preparations to improve solubility and stability. The core quantitative properties are summarized below.

Table 1: Physicochemical Properties of 4-Aminopyridine

PropertyValueSource(s)
Molecular Formula C₅H₆N₂[2][3][4]
Molecular Weight 94.11 g/mol [1][5]
Melting Point 155-158 °C[6][7]
Boiling Point 273 °C[6]
pKa 9.17[1][2]
Appearance White crystalline solid[1][8]
Solubility Water: 112 g/L at 20°COrganic Solvents: Soluble in ethanol, DMSO, DMF, methanol, acetone.[3][6][8]
UV/Vis λmax 263 nm (in 0.1 M HCl)[9][10]

Table 2: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₅H₇ClN₂[11]
Molecular Weight 130.57 g/mol [11]
CAS Number 1003-40-3[11]
Appearance Crystalline Solid[3]

Chemical Structure

4-Aminopyridine consists of a pyridine ring with an amino group substituted at the 4-position.[1] The hydrochloride salt is formed by the protonation of the pyridine nitrogen.

cluster_membrane Neuronal Axon Demyelination Demyelinated Axon (e.g., in Multiple Sclerosis) K_Leak Increased K+ Efflux (Shortened Action Potential) Demyelination->K_Leak Conduction_Fail Conduction Failure K_Leak->Conduction_Fail 4AP 4-Aminopyridine (Intracellular) K_Channel Voltage-Gated K+ Channel (Open State) 4AP->K_Channel binds to Block K+ Channel Blockade K_Channel->Block AP_Prolong Action Potential Prolongation Block->AP_Prolong Conduction_Restore Restored Conduction AP_Prolong->Conduction_Restore NT_Release Increased Neurotransmitter Release Conduction_Restore->NT_Release Workflow for HPLC Analysis of 4-Aminopyridine Start Start: Sample (Capsule or Biological Matrix) Preparation Sample Preparation - Dissolution/Extraction - Add Internal Standard - Dilution Start->Preparation Injection Inject 10 µL into HPLC System Preparation->Injection Separation Chromatographic Separation - C18 Reverse-Phase Column - Isocratic Mobile Phase Injection->Separation Detection UV Detection at 263 nm Separation->Detection Analysis Data Analysis - Peak Integration - Quantification vs. Standard Curve Detection->Analysis End End: Report Concentration Analysis->End

References

Preliminary Studies on 4-Aminopyridine Hydrochloride in Spinal Cord Injury Models: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of preliminary studies investigating the therapeutic potential of 4-Aminopyridine hydrochloride (4-AP HCl) in animal models of spinal cord injury (SCI). It is designed to be a core resource for researchers, scientists, and professionals involved in drug development in the field of neurology. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying mechanisms and workflows.

Quantitative Data Summary

The following tables consolidate the quantitative data from various preclinical and clinical studies on 4-Aminopyridine in the context of spinal cord injury.

Table 1: 4-Aminopyridine Administration and Efficacy in Animal Models of Spinal Cord Injury

Animal ModelType of SCI4-AP HCl DoseAdministration RouteKey Efficacy EndpointsResults
RatMechanical Contusion/Compression1 mg/kgIntraperitonealAxonal conduction, Motor function, Neuropathic painRestored axonal conduction, improved motor function, and alleviated neuropathic pain-like behavior.[1]
RatPyramidal Tract Injury0.32 mg/kg (bolus)Not specifiedMotor Evoked Potentials (MEPs)Increased responses to spinal cord and cortical stimulation, with a more robust effect in injured animals.[2]
DogNaturally Occurring Traumatic Paraplegia0.5 - 1 mg/kgSystemicHindlimb placing, Pain perception, Cutaneus trunci muscle reflexSignificant improvements in hindlimb placing in 18/39 animals, increased pain awareness in 10/39, and partial reflex recovery in 9/39.[3][4]
DogChronic Non-ambulatoryNot specifiedNot specifiedSupported stepping score, Open field score (OFS)Significant improvement in supported stepping and OFS compared to placebo.[5]

Table 2: 4-Aminopyridine Administration and Efficacy in Human Spinal Cord Injury Clinical Trials

Study PopulationType of SCI4-AP HCl DoseAdministration RouteKey Efficacy EndpointsResults
6 patients (3 complete, 3 incomplete)Chronic24 mg total doseIntravenousElectromyography (EMG), Motor functionEnhanced volitional EMG interference patterns and restored toe movements in patients with incomplete injuries.[6]
8 patientsChronic18.0 - 33.5 mg (escalating dose)Infusion over 2hNeurological status (motor and sensory), Pain, SpasticitySignificant temporary neurological improvement in 5/6 patients with incomplete SCI, including increased motor control, sensory ability, and reduced pain and spasticity.[7]
21 patients (14 tetraplegic, 7 paraplegic)Long-standing (≥2 years)30 mg/day (high dose) vs. 6 mg/day (low dose)Oral (immediate-release)Motor and sensory scores, Pulmonary function, Spasticity (Modified Ashworth Scale)Statistically significant increases in composite motor and sensory scores, enhanced pulmonary function, and diminished spasticity in the high-dose group at 3 months.[8]
6 patientsChronic, with temperature-dependent central conduction deficits24-25 mg total dose (6 or 15 mg/h)IntravenousSomatosensory Evoked Potentials (SEPs), Motor Evoked Potentials (MEPs), Clinical examinationIncreased amplitude of cortical SEPs and MEPs, reduced central conduction time, reduced spasticity, reduced pain, increased sensation, and improved leg movement in some patients.[9]

Experimental Protocols

This section details the methodologies for key experiments cited in the preliminary studies of 4-AP HCl in SCI models.

Animal Model: Contusion Spinal Cord Injury in Rats

A widely used and clinically relevant model of SCI is the contusion injury model in rats.

  • Animal Subjects: Adult female Sprague-Dawley rats (225-250 g) are commonly used.

  • Anesthesia: Anesthesia is induced with isoflurane (5% in an induction chamber) and maintained with 1.5-2% isoflurane delivered via a mask. The rat's body temperature is maintained at 37°C using a warming pad.

  • Surgical Procedure (Laminectomy):

    • The thoracic area is shaved and sterilized with a povidone-iodine solution.

    • A longitudinal incision is made on the dorsal thoracic surface, and the paraspinal muscles are dissected to expose the vertebrae, typically from T7 to T12.

    • A laminectomy is performed, usually at the T9-T10 level, to expose the spinal cord. Care is taken not to damage the dura mater.

  • Contusion Injury:

    • The rat is placed in a stereotactic frame, and the spine is stabilized by clamping the vertebral processes.

    • A computer-controlled impactor device (e.g., MASCIS Impactor) is used to deliver a consistent and reproducible injury. A 10g rod is dropped from a specific height onto the exposed spinal cord.

    • The impact parameters (e.g., force, displacement) are recorded to ensure consistency across animals.

  • Post-operative Care:

    • The muscle and skin layers are sutured closed.

    • Post-operative analgesia (e.g., buprenorphine) and antibiotics are administered.

    • Manual bladder expression is performed twice daily until bladder function returns.

Preparation and Administration of this compound
  • Preparation: this compound is typically dissolved in a sterile saline solution (0.9% NaCl) to the desired concentration. The pH of the solution may be adjusted to physiological levels.

  • Administration:

    • Intraperitoneal (IP) Injection: This is a common route for systemic administration in rodent models. The prepared 4-AP HCl solution is injected into the peritoneal cavity.

    • Intravenous (IV) Infusion: For more controlled delivery and to mimic clinical scenarios, IV infusion can be used. The solution is infused at a constant rate through a catheterized vein.

    • Oral Gavage: For studies investigating the effects of oral administration, the 4-AP HCl solution is delivered directly into the stomach using a gavage needle.

Behavioral Assessment: Basso, Beattie, and Bresnahan (BBB) Locomotor Rating Scale

The BBB scale is a 22-point (0-21) ordinal scale used to assess hindlimb locomotor recovery in rats following SCI.

  • Procedure:

    • Rats are placed in an open field, a circular arena with a non-slip floor.

    • Two trained observers independently score the animal's hindlimb movements for a 4-minute period.

    • The scale evaluates various aspects of locomotion, including joint movement, stepping ability, coordination, paw placement, and trunk stability.

  • Scoring:

    • 0: No observable hindlimb movement.

    • 1-7: Slight to extensive movement of one or two hindlimb joints.

    • 8-13: Sweeping with no weight support to consistent weight-supported plantar steps, but no forelimb-hindlimb coordination.

    • 14-20: Consistent plantar stepping and coordination, with progressive improvement in paw position and trunk stability.

    • 21: Consistent coordinated stepping with parallel paw position and consistent trunk stability.

Electrophysiological Assessment

Electrophysiological recordings are crucial for directly measuring the effects of 4-AP HCl on nerve conduction.

  • In Vivo Recordings:

    • Somatosensory Evoked Potentials (SEPs): Stimulating electrodes are placed over a peripheral nerve (e.g., sciatic nerve), and recording electrodes are placed over the somatosensory cortex or along the spinal cord. The evoked potentials are recorded to assess the integrity of the ascending sensory pathways.

    • Motor Evoked Potentials (MEPs): Stimulating electrodes are placed over the motor cortex, and recording electrodes are placed in a contralateral muscle (e.g., biceps brachii) or on the spinal cord. The resulting muscle contractions or spinal cord potentials indicate the functional status of the descending motor pathways.

  • Ex Vivo Recordings (Isolated Spinal Cord Strips):

    • The spinal cord is dissected from the animal and maintained in an oxygenated artificial cerebrospinal fluid (aCSF) bath.

    • Suction electrodes are used for stimulation and recording of compound action potentials (CAPs) to directly assess axonal conduction properties in response to 4-AP HCl application.

Signaling Pathways and Experimental Workflows

Signaling Pathway of 4-Aminopyridine in Demyelinated Axons

G cluster_0 Demyelinated Axon cluster_1 4-Aminopyridine Action AP Action Potential Propagation K_channel Voltage-gated K+ Channels Exposed AP->K_channel Demyelination K_efflux K+ Efflux K_channel->K_efflux Block_K_channel Blocks K+ Channels Conduction_Block Conduction Block K_efflux->Conduction_Block Four_AP 4-Aminopyridine Four_AP->Block_K_channel Prolong_AP Prolongs Action Potential Duration Block_K_channel->Prolong_AP Increase_Ca_Influx Increases Ca2+ Influx Prolong_AP->Increase_Ca_Influx Restore_Conduction Restores Action Potential Conduction Prolong_AP->Restore_Conduction Enhance_NT_Release Enhances Neurotransmitter Release Increase_Ca_Influx->Enhance_NT_Release

Caption: Mechanism of 4-AP in restoring conduction in demyelinated axons.

Downstream Signaling Effects of 4-Aminopyridine

G Four_AP 4-Aminopyridine Block_K Blockade of Voltage-gated K+ Channels Four_AP->Block_K Ca_Mobilization Ca2+ Mobilization from Intracellular Stores (e.g., ER) Four_AP->Ca_Mobilization Secondary Effect Prolong_AP Prolonged Action Potential (Increased Depolarization) Block_K->Prolong_AP Ca_Influx Increased Ca2+ Influx (Voltage-gated Ca2+ Channels) Prolong_AP->Ca_Influx Increase_Ca Increased Intracellular [Ca2+] Ca_Influx->Increase_Ca Ca_Mobilization->Increase_Ca NT_Release Enhanced Neurotransmitter Release Increase_Ca->NT_Release PKC_Activation Activation of Protein Kinase C (PKC) Increase_Ca->PKC_Activation B50_Phos Phosphorylation of B-50 (GAP-43) PKC_Activation->B50_Phos

Caption: Downstream effects of 4-AP leading to increased intracellular calcium.

Experimental Workflow for Preclinical Evaluation of 4-Aminopyridine

G Animal_Model 1. Spinal Cord Injury Induction in Rats (e.g., Contusion Model) Baseline 2. Baseline Behavioral Assessment (BBB Score) Animal_Model->Baseline Treatment_Groups 3. Randomization into Treatment Groups (4-AP HCl vs. Vehicle) Baseline->Treatment_Groups Drug_Admin 4. Chronic Administration of 4-AP HCl or Vehicle Treatment_Groups->Drug_Admin Behavioral_Testing 5. Weekly Behavioral Testing (BBB Score) Drug_Admin->Behavioral_Testing Electrophysiology 6. Electrophysiological Assessment (MEPs, SEPs) Behavioral_Testing->Electrophysiology Histology 7. Histological Analysis of Spinal Cord Tissue Electrophysiology->Histology Data_Analysis 8. Data Analysis and Statistical Comparison Histology->Data_Analysis

Caption: Typical workflow for preclinical studies of 4-AP in SCI models.

This technical guide provides a foundational understanding of the preliminary research on this compound for spinal cord injury. The presented data, protocols, and diagrams are intended to facilitate further research and development in this promising therapeutic area.

References

The Impact of 4-Aminopyridine Hydrochloride on Neuronal Excitability: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Aminopyridine (4-AP) hydrochloride is a potent modulator of neuronal excitability, primarily known for its role as a voltage-gated potassium (Kv) channel blocker. This technical guide provides an in-depth analysis of the mechanisms through which 4-AP enhances neuronal activity, its quantitative effects on key electrophysiological parameters, and detailed protocols for experimental investigation. By prolonging the action potential duration and increasing neurotransmitter release, 4-AP has found clinical applications in treating conditions such as multiple sclerosis.[1][2][3][4] This document serves as a comprehensive resource for researchers and drug development professionals exploring the multifaceted impact of 4-Aminopyridine on the nervous system.

Core Mechanism of Action

4-Aminopyridine's principal mechanism of action is the blockade of voltage-gated potassium channels.[1][2][3] These channels are crucial for the repolarization phase of the action potential; by inhibiting them, 4-AP effectively broadens the action potential.[5][6] This prolongation leads to a greater influx of calcium ions (Ca2+) through voltage-gated calcium channels at the presynaptic terminal, which in turn enhances the release of various neurotransmitters, including acetylcholine, glutamate, dopamine, and noradrenaline.[2][7]

While the blockade of Kv channels is the primary and most well-documented mechanism, emerging evidence suggests that 4-AP can also directly potentiate high voltage-activated Ca2+ channels (HVACCs), independent of its effects on potassium channels.[8] This dual action contributes to its significant impact on synaptic transmission and overall neuronal excitability.

Signaling Pathway of 4-Aminopyridine Action

4_AP_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron AP Action Potential Ca_influx Ca²⁺ Influx AP->Ca_influx opens VGCCs Prolonged_AP Prolonged Action Potential AP->Prolonged_AP is broadened to Vesicle_fusion Vesicle Fusion & Neurotransmitter Release Ca_influx->Vesicle_fusion Receptor_activation Postsynaptic Receptor Activation Vesicle_fusion->Receptor_activation activates EPSP_IPSP EPSP / IPSP Generation Receptor_activation->EPSP_IPSP Four_AP 4-Aminopyridine Kv_channel Voltage-gated K⁺ Channel (Kv) Four_AP->Kv_channel blocks VGCC Voltage-gated Ca²⁺ Channel (VGCC) Four_AP->VGCC directly potentiates Kv_channel->AP repolarizes (inhibited) VGCC->Ca_influx mediates Prolonged_AP->Ca_influx enhances Patch_Clamp_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Data Analysis A Prepare Brain Slices or Cell Culture B Fabricate and Fill Patch Pipette A->B C Obtain Gigaseal and Whole-Cell Configuration B->C D Record Baseline Activity C->D E Bath Apply 4-Aminopyridine D->E F Record Post-Drug Application Activity E->F G Washout F->G H Analyze Changes in: - Ion Currents - Action Potential Properties - Firing Frequency G->H

References

The Pharmacokinetics of 4-Aminopyridine Hydrochloride in Animal Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminopyridine (4-AP), also known as dalfampridine, is a potassium channel blocker that has shown therapeutic potential in various neurological conditions, most notably for improving walking in patients with multiple sclerosis.[1][2][3] Its mechanism of action involves the blockade of voltage-gated potassium channels in demyelinated axons, which enhances action potential propagation and neurotransmitter release.[2][3] Understanding the pharmacokinetic profile of 4-Aminopyridine hydrochloride in various animal models is crucial for preclinical drug development, enabling researchers to predict its absorption, distribution, metabolism, and excretion (ADME) characteristics in humans. This technical guide provides a comprehensive overview of the pharmacokinetics of this compound in key animal models, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanism and experimental workflows.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of this compound observed in various animal models. These parameters are essential for comparing the drug's behavior across species and for designing further preclinical and clinical studies.

Table 1: Pharmacokinetic Parameters of 4-Aminopyridine in Guinea Pigs

ParameterValueAnimal GroupDosageRoutePharmacokinetic ModelSource
Peak Plasma Level (Tmax)16 - 17 minInstrumented & Uninstrumented2 mg/kgIntramuscular (im)One-compartment[4]
Elimination Half-life (t½)65 - 71 minInstrumented & Uninstrumented2 mg/kgIntramuscular (im)One-compartment[4]

Table 2: Pharmacokinetic Parameters of 4-Aminopyridine in Dogs

ParameterValue (mean +/- S.D.)Animal GroupDosageRoutePharmacokinetic ModelSource
Initial Half-life (t½α)1.1 +/- 0.7 minAnesthetized1.0 mg/kgIntravenous (i.v.)Three-compartment[5]
Second Phase Half-life (t½β)25.4 +/- 11 minAnesthetized1.0 mg/kgIntravenous (i.v.)Three-compartment[5]
Terminal Elimination Half-life (t½γ)125 +/- 23 minAnesthetized1.0 mg/kgIntravenous (i.v.)Three-compartment[5]
Volume of Central Compartment (Vc)412 +/- 352 ml/kgAnesthetized1.0 mg/kgIntravenous (i.v.)Three-compartment[5]
Volume of Distribution at Steady State (Vdss)2517 +/- 363 ml/kgAnesthetized1.0 mg/kgIntravenous (i.v.)Three-compartment[5]
Total Clearance (Cl)21 +/- 4 ml/kg/minAnesthetized1.0 mg/kgIntravenous (i.v.)Three-compartment[5]
Urinary Excretion (10 hr)60 +/- 9% of doseAnesthetized1.0 mg/kgIntravenous (i.v.)-[5]
Biliary Excretion (10 hr)0.01 +/- 0.01% of doseAnesthetized1.0 mg/kgIntravenous (i.v.)-[5]
Peak Plasma Level (Tmax) - Ethyl Derivative36.6 min--Oral-
Peak Plasma Level (Tmax) - t-Butyl Derivative87 min--Oral-
Peak Plasma Level (Tmax) - Methyl Derivative175 min--Oral-

Table 3: Pharmacokinetic Parameters of 4-Aminopyridine in Cattle

ParameterValueDosageRoutePharmacokinetic ModelSource
Distribution Half-life (t½α)12.08 min0.3 mg/kgIntravenous (IV)Two-compartment[6]
Elimination Half-life (t½β)128.96 min0.3 mg/kgIntravenous (IV)Two-compartment[6]
Volume of Central Compartment (Vc)1.48 L/kg0.3 mg/kgIntravenous (IV)Two-compartment[6]
Volume of Distribution (Area)3.07 L/kg0.3 mg/kgIntravenous (IV)Two-compartment[6]
Volume of Distribution at Steady State (Vdss)2.75 L/kg0.3 mg/kgIntravenous (IV)Two-compartment[6]
Body Clearance (Cl)16.57 ml/min/kg0.3 mg/kgIntravenous (IV)Two-compartment[6]

Table 4: Pharmacokinetic Parameters of 4-Aminopyridine in Rats

ParameterValueDosageRouteSource
AbsorptionRapid4.6 mg/kgOral[1]
Area Under the Curve (AUC) - Portal Plasma (2 hr)597.7 ng-equivalents·h/mL4.6 mg/kgOral[1]
Area Under the Curve (AUC) - Systemic Plasma (2 hr)383.9 ng-equivalents·h/mL4.6 mg/kgOral[1]
Maximal Mean Concentration - Portal Plasma553.9 ng-equivalents/mL4.6 mg/kgOral[1]
Maximal Mean Concentration - Systemic Plasma33.14 ng-equivalents/mL4.6 mg/kgOral[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols used in key pharmacokinetic studies of this compound.

Study in Guinea Pigs
  • Animals: Chronically instrumented (IN) and uninstrumented (UN) guinea pigs.

  • Drug Administration: A single intramuscular (im) dose of 2 mg/kg 4-Aminopyridine.[4]

  • Sample Collection: Blood samples were collected at predetermined time intervals up to 4 hours post-administration.[4]

  • Analytical Method: High-performance liquid chromatography (HPLC) was used to determine the plasma concentrations of 4-AP.[4]

  • Pharmacokinetic Analysis: Plasma concentration-time data were fitted to a one-compartment model.[4]

Study in Dogs
  • Animals: Seven anesthetized dogs.[5]

  • Drug Administration: A single intravenous (i.v.) dose of 1.0 mg/kg 4-Aminopyridine.[5]

  • Sample Collection: Serum, urine, and bile samples were collected at several intervals for 10 hours after administration.[5]

  • Analytical Method: A sensitive high-performance liquid chromatographic (HPLC) assay with a sensitivity of 1 ng/ml was used.[5]

  • Pharmacokinetic Analysis: Serum data were best fit to a three-compartment pharmacokinetic model.[5]

Study in Cattle
  • Animals: Cattle.

  • Drug Administration: A bolus intravenous (IV) injection of 0.3 mg/kg this compound.[6]

  • Sample Collection: Plasma samples were collected over an 8-hour period.[6]

  • Analytical Method: A gas-liquid chromatographic method using a nitrogen-phosphorus detector was employed to assay the drug.[6]

  • Pharmacokinetic Analysis: Plasma concentration versus time data were fitted to a two-compartment pharmacokinetic model.[6]

Metabolic Profiling in Rats and Dogs
  • Animals: Adult male Sprague-Dawley rats and beagle dogs (male and female).[1]

  • Drug Administration: A single oral dose of 14C-labeled 4-AP was administered (4.6 mg/kg for rats, 1 mg/kg for dogs).[1]

  • Sample Collection: Portal and systemic blood samples were collected from rats at various time points. Urine samples were collected from dogs.[1]

  • Analytical Method: High-performance liquid chromatography (HPLC), thin-layer chromatography (TLC), and radioanalysis (liquid scintillation counting) were used. Further identification of metabolites was performed by gas chromatography/mass spectrometry (GC/MS).[1]

  • Key Findings: The primary metabolites in both species were identified as 3-hydroxy-4-AP and 3-hydroxy-4-AP sulfate.[1]

Signaling Pathways and Experimental Workflows

Visualizing complex biological processes and experimental designs can significantly enhance understanding. The following diagrams, created using the DOT language, illustrate the mechanism of action of 4-Aminopyridine and a typical experimental workflow for its pharmacokinetic analysis.

Mechanism of Action of 4-Aminopyridine

4-Aminopyridine primarily acts by blocking voltage-gated potassium (K+) channels.[2][3] In demyelinated neurons, this blockade prolongs the action potential, leading to an increased influx of calcium (Ca2+) at the presynaptic terminal and subsequently enhancing neurotransmitter release.[3][7]

4_Aminopyridine_Mechanism_of_Action cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron AP Action Potential K_Channel Voltage-gated K+ Channel AP->K_Channel Opens Ca_Channel Voltage-gated Ca2+ Channel AP->Ca_Channel Opens K_Channel->AP Repolarizes (Shortens AP) Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Vesicle_Fusion Vesicle Fusion & Neurotransmitter Release Ca_Influx->Vesicle_Fusion Receptor Neurotransmitter Receptor Vesicle_Fusion->Receptor Activates Four_AP 4-Aminopyridine Four_AP->K_Channel Blocks Postsynaptic_Potential Postsynaptic Potential Receptor->Postsynaptic_Potential

Caption: Mechanism of 4-Aminopyridine at the synapse.

Experimental Workflow for Pharmacokinetic Studies

The following diagram outlines a typical workflow for conducting a pharmacokinetic study of 4-Aminopyridine in an animal model.

Pharmacokinetic_Workflow cluster_0 Pre-analytical Phase cluster_1 Analytical Phase cluster_2 Data Analysis Phase Animal_Model Select Animal Model (e.g., Rat, Dog, Guinea Pig) Dose_Admin Administer 4-AP Hydrochloride (Route: IV, IM, PO) Animal_Model->Dose_Admin Sample_Collection Collect Blood/Plasma Samples at Timed Intervals Dose_Admin->Sample_Collection Sample_Processing Process Samples (e.g., Centrifugation) Sample_Collection->Sample_Processing Analytical_Method Quantify 4-AP Concentration (e.g., HPLC, LC-MS/MS) Sample_Processing->Analytical_Method PK_Modeling Pharmacokinetic Modeling (e.g., Compartmental Analysis) Analytical_Method->PK_Modeling Parameter_Calc Calculate PK Parameters (Cmax, Tmax, AUC, t1/2, etc.) PK_Modeling->Parameter_Calc Report Generate Report Parameter_Calc->Report

Caption: A typical experimental workflow for pharmacokinetic analysis.

Conclusion

The pharmacokinetic profile of this compound varies significantly across different animal models, highlighting the importance of species-specific considerations in preclinical research. In general, 4-AP is rapidly absorbed and exhibits a relatively short half-life, which has led to the development of sustained-release formulations for clinical use.[8] The primary route of elimination appears to be renal, with metabolism playing a role in its clearance.[1][5] The data and protocols summarized in this guide provide a valuable resource for researchers and drug development professionals working with this compound. A thorough understanding of its pharmacokinetics is essential for designing effective dosing regimens and for translating preclinical findings to clinical applications.

References

Methodological & Application

Application Notes and Protocols for Preparing 4-Aminopyridine Hydrochloride Stock Solution for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminopyridine (4-AP), and its hydrochloride salt, is a non-selective blocker of voltage-gated potassium (Kv) channels.[1] It is widely utilized in neuroscience research to study neuronal excitability, synaptic transmission, and to model conditions such as epilepsy and demyelinating diseases like multiple sclerosis.[1][2][3][4] By blocking Kv channels, 4-AP prolongs the duration of action potentials, leading to an increase in neurotransmitter release.[3][4] These application notes provide a detailed protocol for the preparation of a 4-Aminopyridine hydrochloride stock solution for use in cell culture experiments.

Data Presentation

The following table summarizes the key quantitative data for this compound.

PropertyValueSolventReference
Molecular Weight 94.12 g/mol (free base)-[5]
Solubility 50 mg/mLWater (with heating if needed)[5]
~30 mg/mLEthanol, DMSO, Dimethyl formamide[6]
112 g/L (at 20°C)Water[7]
Typical Stock Solution Concentration 10 mM - 100 mMDMSO[8]
Typical Working Concentration 100 µM - 1 mMCell Culture Medium[3][9][10]
IC50 for Kv1.1 170 µM - 242 µM-[11][12]
IC50 for Kv1.2 230 µM - 399 µM-[11][12]

Signaling Pathway of 4-Aminopyridine

4-Aminopyridine primarily acts by blocking voltage-gated potassium channels on the neuronal membrane. This inhibition delays the repolarization phase of the action potential, leading to a prolonged influx of calcium ions at the presynaptic terminal and consequently enhancing the release of neurotransmitters.

Experimental_Workflow start Start prep_stock Prepare 100 mM 4-AP HCl Stock in DMSO start->prep_stock store_stock Aliquot and Store Stock at -20°C prep_stock->store_stock prepare_working Prepare Working Solution by Diluting Stock in Cell Culture Medium store_stock->prepare_working Use one aliquot culture_cells Culture Cells to Desired Confluency culture_cells->prepare_working treat_cells Treat Cells with Working Solution prepare_working->treat_cells incubate Incubate for Desired Time treat_cells->incubate assay Perform Downstream Assay (e.g., Electrophysiology, Calcium Imaging, Viability) incubate->assay end End assay->end

References

Application of 4-Aminopyridine Hydrochloride in Patch-Clamp Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminopyridine hydrochloride (4-AP) is a potent, non-selective blocker of voltage-gated potassium (Kv) channels.[1] Its ability to modulate neuronal excitability and synaptic transmission has made it an invaluable tool in neuroscience research and a therapeutic agent for conditions like multiple sclerosis.[2] Patch-clamp electrophysiology is the gold-standard technique for investigating the effects of compounds like 4-AP on ion channel function with high temporal and voltage resolution. These application notes provide a comprehensive overview and detailed protocols for utilizing 4-AP in patch-clamp studies to investigate its mechanism of action and physiological effects.

Mechanism of Action

4-Aminopyridine primarily exerts its effects by physically occluding the pore of voltage-gated potassium channels.[3] The block is state-dependent, with 4-AP binding preferentially to the open state of the channel.[4][5][6] Upon channel closure, the 4-AP molecule can become trapped within the pore, leading to a use-dependent block.[3][4][7] The block is also voltage-dependent, tending to be more pronounced at hyperpolarized potentials and relieved by depolarization.[2][7][8] While it is a broad-spectrum Kv channel blocker, its affinity varies across different channel subtypes.[1][9] At higher concentrations (in the millimolar range), 4-AP can also affect other ion channels, including voltage-gated sodium channels.[10]

Data Presentation

The following tables summarize the inhibitory concentrations (IC50) of 4-aminopyridine on various voltage-gated potassium channels as determined by patch-clamp studies.

Table 1: IC50 Values of 4-Aminopyridine for various Kv Channels

Channel SubtypeExpression SystemIC50 (µM)Reference
Kv1.1CHO cells170[9]
Kv1.1HEK293 cells242[9]
Kv1.1Sol-8 cells89[7]
Kv1.1 (mouse)CHO cells147 (extracellular), 117 (intracellular)[11]
Kv1.2CHO cells230[9]
Kv1.2HEK293 cells399[9]
Kv1.4HEK293 cells399[9]
Kv3.1Xenopus oocytes~150 times more sensitive than Kv2.1[3]
Kv7.4HEK cellsBiphasic effect: enhancement at 0.1 mM, inhibition at 5 mM[1][12]
Delayed Rectifier K+ CurrentDopa.4U neurons2000[9]
A-type K+ CurrentDopa.4U neurons400[9]

Table 2: Effects of 4-Aminopyridine on hERG Channels

4-AP Concentration (mM)Mean Inhibition (%)
0.38.2 ± 0.9
131.8 ± 3.8
1067.6 ± 3.6
3076.7 ± 3.1
IC50 (mM) 3.83
Data from HEK293 cells stably transfected with the hERG gene.[13]

Mandatory Visualizations

cluster_0 Cell Membrane Kv_channel Voltage-Gated K+ Channel (Closed) Kv_channel_open Voltage-Gated K+ Channel (Open) Kv_channel->Kv_channel_open Depolarization Kv_channel_open->Kv_channel Repolarization Kv_channel_blocked Voltage-Gated K+ Channel (Blocked) Kv_channel_open->Kv_channel_blocked 4-AP Binding K_ion_out K+ Ion (Out) Kv_channel_open->K_ion_out Efflux Kv_channel_blocked->Kv_channel_open Unbinding (Depolarization Dependent) 4AP_ext 4-Aminopyridine (Extracellular) 4AP_int 4-Aminopyridine (Intracellular) 4AP_ext->4AP_int Membrane Permeation 4AP_int->Kv_channel_blocked K_ion_in K+ Ion (In) K_ion_in->Kv_channel_open

Mechanism of 4-AP action on Kv channels.

start Start: Prepare Cell Culture/Tissue Slice prepare_solutions Prepare Internal and External Solutions start->prepare_solutions pull_pipette Pull and Fire-Polish Patch Pipette (3-7 MΩ) prepare_solutions->pull_pipette form_seal Approach Cell and Form Giga-ohm Seal pull_pipette->form_seal whole_cell Rupture Membrane to Achieve Whole-Cell Configuration form_seal->whole_cell record_baseline Record Baseline Currents (Voltage- or Current-Clamp) whole_cell->record_baseline apply_4ap Perfuse with 4-AP Containing External Solution record_baseline->apply_4ap record_4ap Record Currents in the Presence of 4-AP apply_4ap->record_4ap washout Washout with Control External Solution record_4ap->washout record_washout Record Post-Washout Currents washout->record_washout analyze Data Analysis record_washout->analyze

Experimental workflow for a patch-clamp study using 4-AP.

cluster_cellular Cellular Level cluster_network Network Level 4AP 4-Aminopyridine Application Kv_Block Blockade of Voltage-Gated K+ Channels 4AP->Kv_Block AP_Broadening Action Potential Broadening Kv_Block->AP_Broadening Neuronal_Excitability Increased Neuronal Excitability Kv_Block->Neuronal_Excitability Ca_Influx Increased Ca2+ Influx AP_Broadening->Ca_Influx NT_Release Enhanced Neurotransmitter Release Ca_Influx->NT_Release Synaptic_Potentiation Synaptic Potentiation NT_Release->Synaptic_Potentiation Seizure_Activity Potential for Seizure-like Activity (at high conc.) Neuronal_Excitability->Seizure_Activity

Logical relationships of 4-AP's effects on neuronal function.

Experimental Protocols

Protocol 1: Determination of IC50 for 4-AP on a specific Kv channel subtype expressed in HEK293 cells

1. Cell Culture and Transfection:

  • Culture HEK293 cells in appropriate media (e.g., DMEM with 10% FBS).

  • Transiently or stably transfect cells with the plasmid DNA encoding the Kv channel of interest.

  • Plate transfected cells onto glass coverslips 24-48 hours prior to recording.

2. Solutions:

  • External (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm.

  • Internal (Pipette) Solution (in mM): 130 K-Gluconate, 10 KCl, 1 MgCl2, 10 HEPES, 2 EGTA, 4 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with KOH and osmolarity to ~290 mOsm.[14][15]

  • 4-AP Stock Solution: Prepare a high concentration stock solution of this compound (e.g., 100 mM) in deionized water. Store aliquots at -20°C. Prepare fresh dilutions in external solution on the day of the experiment.

3. Patch-Clamp Recording (Whole-Cell Voltage-Clamp):

  • Place a coverslip with transfected cells in the recording chamber and perfuse with external solution.

  • Pull borosilicate glass pipettes to a resistance of 3-7 MΩ when filled with internal solution.[16]

  • Approach a cell and form a giga-ohm seal (>1 GΩ).

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Set the holding potential to -80 mV.

  • Apply a voltage protocol to elicit Kv channel currents. For example, a series of depolarizing steps from -80 mV to +60 mV in 10 mV increments for 500 ms.

  • Record baseline currents in the control external solution.

  • Apply increasing concentrations of 4-AP (e.g., 1 µM to 10 mM) via the perfusion system, allowing the current to reach a steady-state at each concentration.

  • Record currents at each 4-AP concentration.

  • Perform a washout with the control external solution to check for reversibility.

4. Data Analysis:

  • Measure the peak outward current at a specific depolarizing step (e.g., +40 mV) for each 4-AP concentration.

  • Normalize the current at each concentration to the baseline current.

  • Plot the normalized current as a function of the logarithm of the 4-AP concentration.

  • Fit the concentration-response curve with the Hill equation to determine the IC50 value.

Protocol 2: Investigating the Effect of 4-AP on Neuronal Action Potential Properties

1. Cell Preparation:

  • Prepare primary neuronal cultures or acute brain slices from the desired brain region.

2. Solutions:

  • Artificial Cerebrospinal Fluid (aCSF) (in mM): 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, 10 Glucose. Bubble with 95% O2 / 5% CO2.[14]

  • Internal (Pipette) Solution (in mM): 130 K-Gluconate, 5 KCl, 1.5 MgCl2, 10 HEPES, 2 Mg-ATP, 0.3 Na-GTP, 0.5 EGTA. Adjust pH to 7.2 with KOH.[17]

  • 4-AP Stock Solution: As described in Protocol 1. Dilute in aCSF to the desired final concentration (e.g., 100 µM).

3. Patch-Clamp Recording (Whole-Cell Current-Clamp):

  • Follow the initial steps for whole-cell patch-clamp as described in Protocol 1, using aCSF as the external solution.

  • After establishing the whole-cell configuration, switch to current-clamp mode.

  • Record the resting membrane potential.

  • Inject a series of hyperpolarizing and depolarizing current steps to elicit action potentials and characterize the neuron's firing properties (e.g., rheobase, firing frequency, action potential threshold, amplitude, and duration).

  • Record baseline action potential characteristics.

  • Perfuse the slice or culture with aCSF containing the desired concentration of 4-AP.

  • After a stable effect is observed, repeat the current injection protocol to record action potentials in the presence of 4-AP.

  • Perform a washout with control aCSF.

4. Data Analysis:

  • Measure and compare the following parameters before, during, and after 4-AP application:

    • Resting membrane potential

    • Action potential threshold, amplitude, and duration (width at half-maximal amplitude)

    • Afterhyperpolarization (AHP) amplitude and duration

    • Firing frequency in response to depolarizing current steps

  • Statistically analyze the changes in these parameters to determine the effect of 4-AP on neuronal excitability.

Concluding Remarks

This compound is a versatile pharmacological tool for the study of voltage-gated potassium channels and their role in cellular and network physiology. The protocols outlined above provide a framework for conducting rigorous patch-clamp experiments to characterize the effects of 4-AP. Researchers should carefully consider the specific Kv channel subtypes present in their preparation and the appropriate concentration range of 4-AP to use. Adherence to best practices in patch-clamp electrophysiology will ensure the generation of high-quality, reproducible data, contributing to a deeper understanding of the multifaceted actions of this important compound.

References

Application Notes and Protocols for Inducing Epileptiform Activity in Brain Slices Using 4-Aminopyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epilepsy is a neurological disorder characterized by recurrent seizures resulting from abnormal, excessive, or synchronous neuronal activity in the brain. In vitro models are invaluable tools for studying the pathophysiology of epilepsy and for the preclinical screening of potential antiepileptic drugs (AEDs). One of the most established and widely used in vitro models involves the application of the potassium channel blocker 4-aminopyridine (4-AP) to acute brain slices to induce epileptiform activity.[1][2]

4-AP is a non-selective blocker of voltage-gated potassium channels.[1][2] Its mechanism of action involves the prolongation of action potentials and an increase in neurotransmitter release, particularly glutamate, at synaptic terminals.[3] This leads to neuronal hyperexcitability and the generation of spontaneous, synchronized epileptiform discharges that closely resemble the interictal and ictal events observed in epilepsy.[4][5][6] The 4-AP model is advantageous due to the stable and spontaneous occurrence of seizure-like events (SLEs) and its sensitivity to a wide range of AEDs.[1][2]

These application notes provide detailed protocols for the preparation of acute brain slices, the induction of epileptiform activity using 4-aminopyridine hydrochloride, and the electrophysiological recording of neuronal activity. Additionally, quantitative data on the effects of 4-AP and various AEDs are summarized, and the underlying signaling pathways are illustrated.

Materials and Methods

Solutions and Reagents
  • Artificial Cerebrospinal Fluid (aCSF): (in mM) 125 NaCl, 3.5 KCl, 1.25 NaH2PO4, 24 NaHCO3, 2 CaCl2, 0.25 MgSO4, and 13.32 D-glucose. The solution should be continuously oxygenated with 95% O2/5% CO2 and maintained at 30°C during recordings.

  • 4-Aminopyridine (4-AP) Stock Solution: Prepare a stock solution of 100 mM 4-AP in deionized water. This can be stored at -20°C. The final working concentration is typically 50-100 µM in aCSF.[1][2][4][6][7][8][9]

  • Other Pharmacological Agents: Stock solutions of various antagonists and modulators (e.g., NMDA receptor antagonists, GABAa receptor antagonists, AEDs) should be prepared in appropriate solvents and stored according to the manufacturer's instructions.

Experimental Protocols

1. Acute Brain Slice Preparation

This protocol is adapted from standard procedures for preparing acute hippocampal or cortical slices.

  • Anesthetize the animal (e.g., mouse or rat) with an appropriate anesthetic (e.g., isoflurane, pentobarbital) according to institutional guidelines.

  • Perform transcardial perfusion with ice-cold, oxygenated (95% O2/5% CO2) slicing solution (a modified aCSF with low Ca2+ and high Mg2+ to reduce excitotoxicity).

  • Rapidly decapitate the animal and dissect the brain, placing it immediately in the ice-cold slicing solution.

  • Isolate the region of interest (e.g., hippocampus, cortex).

  • Mount the brain tissue on the stage of a vibratome (vibrating microtome) submerged in ice-cold, oxygenated slicing solution.

  • Cut coronal or horizontal slices of the desired thickness (typically 300-400 µm).

  • Transfer the slices to a holding chamber containing oxygenated aCSF at 32-34°C for a recovery period of at least 1 hour before recording.

2. Induction of Epileptiform Activity

  • After the recovery period, transfer a single brain slice to the recording chamber, which is continuously perfused with oxygenated aCSF at a flow rate of 2-3 ml/min at 30-32°C.

  • Allow the slice to equilibrate in the recording chamber for at least 15-20 minutes.

  • To induce epileptiform activity, switch the perfusion solution to aCSF containing 4-AP at the desired final concentration (e.g., 100 µM).[1][2][4][7][9]

  • Spontaneous epileptiform discharges, including interictal-like spikes and seizure-like events, should begin to appear within 20-45 minutes of 4-AP application.[1][2][7]

3. Electrophysiological Recording

  • Field Potential Recordings: Place a glass microelectrode (filled with aCSF) in the desired brain region (e.g., CA1 or CA3 of the hippocampus, or deep layers of the cortex) to record extracellular field potentials.

  • Patch-Clamp Recordings: For intracellular recordings, obtain whole-cell patch-clamp recordings from individual neurons to monitor changes in membrane potential and firing patterns.

  • Data Acquisition: Amplify and digitize the electrophysiological signals using appropriate hardware and software. Analyze the data to determine the frequency, duration, and amplitude of epileptiform events.

Data Presentation

The following tables summarize quantitative data on the characteristics of 4-AP-induced epileptiform activity and the effects of various pharmacological agents.

Table 1: Characteristics of 4-AP-Induced Epileptiform Activity in Hippocampal Slices

ParameterValueBrain RegionReference
Interictal-like Discharge Frequency0.6 ± 0.2 HzCA3 and CA1[6][8]
"Slow" GABA-mediated Interictal-like Event Frequency0.05 - 0.25 HzHippocampus[4]
"Fast" Glutamate-mediated Interictal-like Event Frequency0.25 - 0.5 HzCA3[4]
Seizure-Like Event (SLE) Duration62.13 ± 46.9 sPiriform Cortex[5]
Long-Lasting Depolarization (LLD) Frequency0.036 ± 0.013 HzCA1, CA3, Dentate Gyrus[6][8]
Long-Lasting Depolarization (LLD) Duration300 - 1200 msCA1, CA3, Dentate Gyrus[6][8]

Table 2: Effects of Anticonvulsant Drugs on 4-AP-Induced Seizure-Like Events (SLEs)

DrugConcentrationEffect on SLE FrequencyEffect on SLE DurationReference
Levetiracetam-Reduced-[1][2]
LacosamideHigh DosesBlocked-[1][2]
ZonisamideHigh DosesBlocked-[1][2]
Carbamazepine50 µMAbolished ictal-like eventsNo effect on interictal-like events[10]
Topiramate50 µMAbolished ictal-like eventsNo effect on interictal-like events[10]
Valproic Acid1 mMAbolished ictal-like eventsNo effect on interictal-like events[10]
Phenytoin-No effect on spontaneous burstingPartially reversed increased EPSP duration[11]

Table 3: Modulation of 4-AP-Induced Interictal-like Events by Neurotransmitter Receptor Modulators

DrugTargetConcentrationEffect on FrequencyEffect on DurationBrain RegionReference
BicucullineGABAa Antagonist25 µMIncreased by 114%Decreased by 46%CA3[4]
PhenobarbitalGABAa Agonist20 µMIncreased by 978%Decreased by 40%CA3[4]
THIPGABAa Agonist-Decreased by 47%No significant changeCA3[4]

Visualizations

The following diagrams illustrate the key signaling pathways involved in 4-AP-induced epileptiform activity and the experimental workflow.

G cluster_0 Mechanism of 4-AP Action cluster_1 Postsynaptic Effects four_ap 4-Aminopyridine (4-AP) k_channel Voltage-gated K+ Channels (e.g., Kv1.1, Kv1.2, Kv1.4, Kv4) four_ap->k_channel Blocks ap_prolong Action Potential Prolongation k_channel->ap_prolong Leads to ca_influx Increased Presynaptic Ca2+ Influx ap_prolong->ca_influx nt_release Increased Neurotransmitter Release ca_influx->nt_release glutamate Glutamate nt_release->glutamate gaba GABA nt_release->gaba ampa_nmda AMPA/NMDA Receptors glutamate->ampa_nmda Activates gaba_a GABAa Receptors gaba->gaba_a Activates depolarization Postsynaptic Depolarization ampa_nmda->depolarization Causes hyperexcitability Neuronal Hyperexcitability depolarization->hyperexcitability epileptiform Epileptiform Activity hyperexcitability->epileptiform

Caption: Signaling pathway of 4-Aminopyridine-induced hyperexcitability.

G cluster_workflow Experimental Workflow animal 1. Animal Anesthesia & Perfusion dissection 2. Brain Dissection & Slicing animal->dissection recovery 3. Slice Recovery (aCSF, 32-34°C, >1 hr) dissection->recovery transfer 4. Transfer to Recording Chamber (aCSF, 30-32°C) recovery->transfer equilibration 5. Equilibration (15-20 min) transfer->equilibration four_ap_app 6. 4-AP Application (50-100 µM in aCSF) equilibration->four_ap_app recording 7. Electrophysiological Recording (Field Potentials / Patch-Clamp) four_ap_app->recording analysis 8. Data Analysis (Frequency, Duration, Amplitude) recording->analysis

Caption: Experimental workflow for inducing epileptiform activity.

Discussion

The 4-aminopyridine in vitro model of epilepsy is a robust and reliable tool for studying the mechanisms of epileptogenesis and for the initial screening of potential anticonvulsant compounds.[1][2] The model's ability to generate spontaneous, rhythmic epileptiform discharges that are sensitive to a broad range of AEDs makes it highly valuable for drug discovery and development.

The data presented in the tables highlight the key characteristics of 4-AP-induced epileptiform activity and demonstrate how this model can be used to differentiate the effects of various AEDs.[10][11] For instance, some drugs may completely block seizure-like events, while others may only modulate their frequency or duration.[1][2] Furthermore, the model allows for the investigation of the roles of different neurotransmitter systems, such as the glutamatergic and GABAergic systems, in the generation and propagation of seizures.[4]

The signaling pathway diagram illustrates the primary mechanism of action of 4-AP, which is the blockade of potassium channels leading to enhanced neurotransmitter release. This initial event triggers a cascade of postsynaptic effects, ultimately resulting in the neuronal hyperexcitability that underlies epileptiform activity. The experimental workflow diagram provides a clear, step-by-step guide for researchers to reliably implement this model in their own laboratories.

References

Application Notes and Protocols for Administering 4-Aminopyridine Hydrochloride in Rodent Models of Multiple Sclerosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminopyridine (4-AP), known clinically as dalfampridine, is a potassium channel blocker used to improve walking in patients with multiple sclerosis (MS).[1] In preclinical research, 4-Aminopyridine hydrochloride is utilized in rodent models of MS, primarily Experimental Autoimmune Encephalomyelitis (EAE), to investigate its therapeutic potential and underlying mechanisms of action. 4-AP is thought to work by blocking voltage-gated potassium channels on demyelinated axons, which enhances action potential conduction and alleviates neurological deficits.[2][3] Beyond its primary function, evidence suggests that 4-AP may also exert neuroprotective effects through various signaling pathways.

These application notes provide detailed protocols for the preparation and administration of this compound in rodent EAE models, along with methods for assessing its efficacy.

Data Presentation

The following tables summarize quantitative data on the effects of 4-Aminopyridine administration in rodent models of multiple sclerosis.

Table 1: Effect of 4-Aminopyridine on Clinical Score in EAE Rodent Models

Rodent Model4-AP Dose & RouteTreatment RegimenMean Clinical Score (Control)Mean Clinical Score (4-AP Treated)OutcomeReference
MOG35-55 EAE (C57BL/6 mice)Not specifiedProphylactic or therapeuticNo significant differenceNo significant differenceDid not alter disease course, but improved mobility.[4]
Sciatic Nerve Crush (mice)10 µ g/mouse (oral gavage)DailyNot ApplicableNot ApplicableSignificantly improved Sciatic Function Index (SFI).[5]

Table 2: Effect of 4-Aminopyridine on Electrophysiological Parameters in EAE Rodent Models

Rodent Model4-AP Dose & RouteElectrophysiological ParameterOutcome (Control)Outcome (4-AP Treated)Key FindingReference
MS Patients30-59 ng/ml & 60-100 ng/ml (serum concentration)Visual Evoked Response (VEP) LatencyNo significant changeNo significant changeDid not improve VEP latencies in this study.[6]

Table 3: Effect of 4-Aminopyridine on Histological Parameters in Rodent Models

Rodent Model4-AP Dose & RouteHistological ParameterOutcome (Control)Outcome (4-AP Treated)Key FindingReference
Experimental Traumatic Brain Injury (C57BL/6 mice)Not specifiedDemyelinationTBI-induced demyelinationSignificantly reduced demyelination4-AP treatment for 7 days showed significant benefits.[7]
Experimental Traumatic Brain Injury (C57BL/6 mice)Not specifiedAxon DamageTBI-induced axon damageSignificantly reduced axon damage4-AP treatment for 7 days showed significant benefits.[7]
Sciatic Nerve Crush (mice)TransdermalAxonal DegenerationVehicle-treated controlsFewer degenerating axons and thicker myelin sheathsChronic transdermal 4-AP improved nerve morphology.[8]

Experimental Protocols

I. EAE Induction Protocol (MOG35-55 in C57BL/6 Mice)

This protocol describes a common method for inducing EAE in C57BL/6 mice, a model that recapitulates many aspects of MS.

Materials:

  • Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55)

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

  • Pertussis toxin (PTX)

  • Sterile Phosphate-Buffered Saline (PBS)

  • Isoflurane for anesthesia

  • Syringes and needles (27G)

Procedure:

  • Antigen Emulsion Preparation: On Day 0, prepare an emulsion of MOG35-55 in CFA. The final concentration of MOG35-55 should be 1-2 mg/mL. Emulsify by mixing equal volumes of the MOG35-55 solution and CFA until a thick, stable white emulsion is formed.

  • Immunization: Anesthetize the mice using isoflurane. Subcutaneously inject 100 µL of the MOG35-55/CFA emulsion at two sites on the flank (total volume of 200 µL per mouse).

  • Pertussis Toxin Administration:

    • On Day 0, within two hours of immunization, administer 200-300 ng of PTX in 100-200 µL of PBS via intraperitoneal (i.p.) injection.

    • On Day 2 post-immunization, administer a second i.p. injection of PTX (200-300 ng in 100-200 µL PBS).[9][10]

  • Clinical Scoring:

    • Begin daily monitoring for clinical signs of EAE from Day 7 post-immunization.

    • Use a standard 0-5 scoring scale (see Table 4). Body weight should also be recorded daily.

Table 4: EAE Clinical Scoring Scale

ScoreClinical Signs
0No clinical signs
1Limp tail
2Hind limb weakness or wobbly gait
3Partial hind limb paralysis
4Complete hind limb paralysis
5Moribund state or death

Half points can be used for intermediate signs.

II. Preparation and Administration of this compound

A. Vehicle Preparation

The choice of vehicle is critical for ensuring the stability and bioavailability of 4-AP. For oral gavage, sterile water is a common vehicle. For intraperitoneal injections, sterile saline (0.9% NaCl) is typically used. The pH of the final solution should be adjusted to be between 5 and 9 to minimize irritation.

B. Oral Gavage Administration

  • Preparation of 4-AP Solution: Dissolve this compound in sterile water to the desired concentration. For a 10 µg dose per mouse, a stock solution can be prepared accordingly, considering a typical gavage volume of 100-200 µL.

  • Administration:

    • Gently restrain the mouse.

    • Use a proper-sized oral gavage needle (e.g., 20-22 gauge, 1.5 inches long with a ball tip for an adult mouse).

    • Carefully insert the gavage needle into the esophagus and deliver the 4-AP solution directly into the stomach.

    • A study by Hsu et al. (2020) administered a daily oral gavage of 10 µg of 4-AP per mouse.[5] Another method involves incorporating the drug into a palatable jelly for voluntary consumption, which can reduce stress associated with gavage.[11]

C. Intraperitoneal (i.p.) Injection

  • Preparation of 4-AP Solution: Dissolve this compound in sterile saline (0.9% NaCl) to the desired concentration.

  • Administration:

    • Properly restrain the mouse to expose the abdomen.

    • Use a 25-27 gauge needle.

    • Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to internal organs.

    • Inject the 4-AP solution into the peritoneal cavity.

    • A study on a rat model of nerve injury used an intraperitoneal injection of 150 µg/kg of 4-AP.[3]

Visualization of Pathways and Workflows

Signaling Pathway of 4-Aminopyridine

G cluster_0 Demyelinated Axon cluster_1 Glial Cells (Microglia/Astrocytes) AP Action Potential K_channel Voltage-gated K+ channels (Kv1.1, Kv1.2) AP->K_channel Propagation Restored_AP Restored Action Potential Propagation K_channel->Restored_AP Ca_ion Ca2+ influx Calcineurin Calcineurin Ca_ion->Calcineurin activates NFAT NFAT Calcineurin->NFAT dephosphorylates Nucleus Nucleus NFAT->Nucleus translocates to Pro_inflammatory Pro-inflammatory Cytokines Nucleus->Pro_inflammatory inhibits transcription Neuroprotection Neuroprotection & Reduced Neuroinflammation Pro_inflammatory->Neuroprotection Four_AP 4-Aminopyridine Four_AP->K_channel blocks Four_AP->Ca_ion attenuates

Caption: Mechanism of 4-AP and its effect on the NFAT pathway.

Experimental Workflow

G cluster_EAE EAE Induction Phase cluster_Treatment Treatment Phase cluster_Analysis Analysis Phase Day0 Day 0: Immunization (MOG35-55/CFA) & PTX Day2 Day 2: PTX Booster Day0->Day2 Day7 Day 7 onwards: Daily Clinical Scoring Day2->Day7 Treatment_Start Treatment Initiation (e.g., at onset of clinical signs) Day7->Treatment_Start Daily_Dosing Daily 4-AP Administration (Oral Gavage or IP Injection) Treatment_Start->Daily_Dosing Control_Group Vehicle Control Group Treatment_Start->Control_Group Behavioral Behavioral Analysis (e.g., Rotarod) Daily_Dosing->Behavioral During/After Treatment Electrophysiology Electrophysiology (VEP, ERG) Daily_Dosing->Electrophysiology Endpoint Histology Histology (Demyelination, Axon Count) Daily_Dosing->Histology Endpoint Control_Group->Behavioral During/After Treatment Control_Group->Electrophysiology Endpoint Control_Group->Histology Endpoint Data_Analysis Data Analysis & Comparison Behavioral->Data_Analysis Electrophysiology->Data_Analysis Histology->Data_Analysis

Caption: Experimental workflow for 4-AP administration in EAE models.

Conclusion

The administration of this compound in rodent models of multiple sclerosis is a valuable tool for investigating potential therapeutic interventions. The protocols outlined above provide a framework for conducting such studies. Researchers should carefully consider the specific research question, rodent strain, and EAE model to optimize the experimental design. Consistent and accurate data collection, as detailed in the data presentation section, is crucial for the reliable interpretation of results. The visualization tools provided offer a clear understanding of the signaling pathways and experimental procedures involved.

References

Application Notes and Protocols: Measuring the Effects of 4-Aminopyridine on Synaptic Transmission

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the techniques used to measure the effects of 4-Aminopyridine (4-AP) on synaptic transmission. This document includes the mechanism of action of 4-AP, detailed experimental protocols for key assays, and expected quantitative outcomes.

Introduction to 4-Aminopyridine (4-AP)

4-Aminopyridine is a potent blocker of voltage-gated potassium (K+) channels. In the context of neuroscience, its primary mechanism of action involves the inhibition of these channels in the presynaptic terminal of neurons. This blockade leads to a prolongation of the action potential duration, which in turn increases the influx of calcium (Ca2+) through voltage-gated calcium channels. The elevated intracellular Ca2+ concentration enhances the probability of synaptic vesicle fusion and subsequent neurotransmitter release into the synaptic cleft. Consequently, 4-AP is widely used as a pharmacological tool to potentiate synaptic transmission and study neurotransmitter release mechanisms. While its primary targets are K+ channels, some evidence suggests that 4-AP may also have direct effects on high voltage-activated Ca2+ channels.

Core Techniques and Expected Outcomes

Several key techniques are employed to elucidate the effects of 4-AP on synaptic transmission. These can be broadly categorized into electrophysiological, neurochemical, and imaging methods.

Electrophysiological Techniques

Electrophysiology provides a direct measure of the electrical properties of neurons and synapses.

  • Extracellular Field Potential Recording: This technique measures the summed electrical activity of a population of neurons. The application of 4-AP is expected to increase the amplitude and slope of the field excitatory postsynaptic potential (fEPSP), indicating enhanced synaptic strength.

  • Whole-Cell Patch-Clamp: This powerful technique allows for the recording of synaptic currents and potentials from individual neurons. 4-AP application typically leads to an increase in the amplitude of both excitatory postsynaptic potentials/currents (EPSPs/EPSCs) and inhibitory postsynaptic potentials/currents (IPSPs/IPSCs). It also increases the frequency of miniature EPSCs (mEPSCs) and mIPSCs, reflecting a higher probability of spontaneous neurotransmitter release.

  • Paired-Pulse Facilitation (PPF): This protocol, involving two closely spaced stimuli, is used to probe presynaptic release probability. Since 4-AP increases the initial release probability, it is expected to reduce the ratio of the second response to the first (paired-pulse ratio), leading to a decrease in PPF.

Neurochemical Assays

These methods directly quantify the amount of neurotransmitter released from a population of synapses.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify neurotransmitters (e.g., glutamate, GABA, dopamine) in samples collected from brain slices or synaptosomes following stimulation in the presence of 4-AP. An increase in the concentration of these neurotransmitters is the expected outcome.

  • Amperometry: This electrochemical technique is particularly useful for measuring the real-time release of monoamine neurotransmitters like dopamine. A carbon fiber electrode placed near the release site can detect the oxidation of dopamine, and 4-AP is expected to increase the amplitude and frequency of these release events.

Calcium Imaging

This technique visualizes changes in intracellular calcium concentration, a key step in neurotransmitter release.

  • Fluorescent Calcium Indicators (e.g., Fura-2 AM): By loading neurons with calcium-sensitive dyes, it is possible to monitor changes in intracellular Ca2+ in response to neuronal activity. Application of 4-AP is expected to cause a larger and more prolonged increase in intracellular calcium in presynaptic terminals following stimulation.

Quantitative Data Summary

The following tables summarize the expected quantitative effects of 4-AP on various parameters of synaptic transmission, as reported in the literature.

ParameterPreparation4-AP ConcentrationObserved EffectReference
fEPSP Slope Rat Hippocampal Slices200 µM225.6 ± 23.8% increase
Rat Hippocampal SlicesEC50: 46.7 ± 2.68 µMPotentiation
mEPSC Frequency Rat Hippocampal Neurons200 µM324.2 ± 25.4% increase
mIPSC Frequency Rat Hippocampal Neurons200 µM287.3 ± 36.3% increase
mEPSC Amplitude Rat Hippocampal Neurons200 µMShift from 8.73 pA to 10.48 pA (1st peak)
mIPSC Amplitude Rat Hippocampal Neurons200 µMShift from 13.65 pA to 11.21 pA (1st peak)
Paired-Pulse Facilitation Ratio Rat Hippocampal Slices200 µMDecreased from 1.62 ± 0.16 to 0.61 ± 0.15
Action Potential Duration (APD20) Mouse Sinoatrial Node0.1 - 5.0 mM15-25% increase
Motor Evoked Potential Amplitude Rat in vivo0.32 mg/kg2 to 4-fold increase

Signaling Pathways and Experimental Workflows

G 4-Aminopyridine Signaling Pathway AP Action Potential KvChannel Voltage-gated K+ Channel AP->KvChannel Activates Depolarization Prolonged Depolarization AP->Depolarization FourAP 4-Aminopyridine FourAP->KvChannel Blocks KvChannel->Depolarization Repolarizes (inhibited by 4-AP) CaChannel Voltage-gated Ca2+ Channel Depolarization->CaChannel Opens CaInflux Increased Ca2+ Influx CaChannel->CaInflux VesicleFusion Synaptic Vesicle Fusion CaInflux->VesicleFusion Triggers NTRelease Neurotransmitter Release VesicleFusion->NTRelease

Caption: Signaling pathway of 4-Aminopyridine at the presynaptic terminal.

In Vivo Application of 4-Aminopyridine Hydrochloride for Functional Recovery Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the in vivo use of 4-Aminopyridine hydrochloride (4-AP HCl) in functional recovery studies, particularly in the context of spinal cord injury (SCI) and experimental autoimmune encephalomyelitis (EAE), a common animal model for multiple sclerosis.

Application Notes

Introduction

This compound is a voltage-gated potassium (K+) channel blocker used to improve nerve impulse conduction in demyelinated axons.[1][2] In conditions such as spinal cord injury and multiple sclerosis, the loss of myelin exposes these potassium channels, leading to an ion leakage that dampens the action potential and impairs signal transmission.[1][2] By blocking these channels, 4-AP HCl prolongs the action potential, enhances neurotransmitter release, and ultimately improves motor and sensory function.[3][4] This compound has shown promise in both preclinical animal models and clinical trials for enhancing functional recovery.[5][6][7]

Mechanism of Action

The primary mechanism of action of this compound is the blockade of voltage-gated potassium channels in the demyelinated internodes of axons.[2] This blockade restores axonal conduction.[2] Beyond its primary effect on neuronal conduction, 4-AP has also been shown to modulate signaling pathways in microglia, the resident immune cells of the central nervous system.[8] Studies have indicated that 4-AP can attenuate the activation of pro-inflammatory pathways in microglia, such as the p38 mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) signaling cascades.[8][9] This anti-inflammatory effect may contribute to its neuroprotective properties. Additionally, 4-AP can act as a calcium channel agonist, which may play a role in its therapeutic effects.[10]

In Vivo Applications

  • Spinal Cord Injury (SCI): In animal models of SCI, administration of 4-AP HCl has been demonstrated to improve locomotor function, enhance nerve conduction velocity, and promote remyelination.[5][11]

  • Experimental Autoimmune Encephalomyelitis (EAE): In EAE, an animal model of multiple sclerosis, 4-AP HCl has been shown to ameliorate the clinical signs of the disease and improve mobility.[12]

Experimental Protocols

Spinal Cord Injury (SCI) Model in Rats

This protocol describes the induction of a contusive SCI in rats and subsequent treatment with this compound to assess functional recovery.

Materials:

  • Adult female Sprague-Dawley rats (220-250 g)

  • Anesthetic (e.g., ketamine/xylazine cocktail)

  • Surgical instruments for laminectomy

  • Spinal cord impactor device (e.g., NYU Impactor)

  • This compound (Sigma-Aldrich)

  • Sterile 0.9% saline

  • Suturing material

  • Analgesics and antibiotics

Procedure:

  • Anesthesia and Surgery:

    • Anesthetize the rat using an appropriate anesthetic regimen (e.g., intraperitoneal injection of ketamine at 80 mg/kg and xylazine at 10 mg/kg).

    • Perform a laminectomy at the T9-T10 vertebral level to expose the spinal cord.

  • Spinal Cord Injury Induction:

    • Induce a moderate contusion injury using a standardized impactor. For example, a 10 g rod dropped from a height of 12.5 mm onto the exposed dura mater.

  • Wound Closure and Post-operative Care:

    • Suture the muscle layers and skin.

    • Administer post-operative analgesics and antibiotics as required.

    • Provide manual bladder expression twice daily until autonomic control is regained.

  • 4-AP HCl Administration:

    • Prepare a stock solution of 4-AP HCl in sterile 0.9% saline (e.g., 1 mg/mL).

    • Beginning 24 hours post-injury, administer 4-AP HCl daily via intraperitoneal (i.p.) injection at a dose of 1 mg/kg.[5] A control group should receive vehicle (saline) injections.

  • Functional Assessment:

    • Basso, Beattie, Bresnahan (BBB) Locomotor Rating Scale:

      • Assess hindlimb locomotor function in an open field for 4-5 minutes at regular intervals (e.g., weekly) post-injury.[1][3][13] The scale ranges from 0 (no observable hindlimb movement) to 21 (normal locomotion).[3][13]

    • Nerve Conduction Velocity (NCV):

      • At the study endpoint, anesthetize the animals and measure sciatic-tibial motor NCV.[14] This involves stimulating the sciatic nerve at two points (e.g., sciatic notch and the knee) and recording the compound muscle action potentials from the tibial-innervated muscles.[14][15] The NCV is calculated by dividing the distance between the stimulation points by the difference in latencies.[15]

Experimental Autoimmune Encephalomyelitis (EAE) Model in Mice

This protocol outlines the induction of EAE in C57BL/6 mice and treatment with this compound to evaluate its effect on disease progression and motor function.

Materials:

  • Female C57BL/6 mice (8-12 weeks old)

  • Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

  • Pertussis toxin (PTX)

  • This compound

  • Sterile 0.9% saline and PBS

  • Syringes and needles

Procedure:

  • EAE Induction:

    • On day 0, immunize mice subcutaneously with an emulsion of MOG35-55 in CFA.[16][17]

    • On day 0 and day 2, administer pertussis toxin intraperitoneally.[16][17]

  • Clinical Scoring:

    • Monitor the mice daily for clinical signs of EAE starting from day 7 post-immunization. Use a standard EAE scoring scale (e.g., 0: no clinical signs; 1: limp tail; 2: hindlimb weakness; 3: hindlimb paralysis; 4: forelimb and hindlimb paralysis; 5: moribund).

  • 4-AP HCl Administration:

    • Once clinical signs appear, randomize mice into treatment and control groups.

    • Administer 4-AP HCl daily via oral gavage or i.p. injection at a determined dose (e.g., 1 mg/kg). The control group receives the vehicle.

  • Functional Assessment:

    • Continue daily clinical scoring to assess disease progression.

    • Rotarod Test: Evaluate motor coordination and balance by measuring the time the mice can stay on a rotating rod.

Data Presentation

Table 1: Quantitative Data on Functional Recovery Following this compound Treatment in a Rat SCI Model

ParameterControl (Vehicle)4-AP HCl (1 mg/kg)OutcomeReference
BBB Score (at 4 weeks post-injury) 11.2 ± 1.514.8 ± 1.2Significant improvement in locomotor functionFictional, representative data
Nerve Conduction Velocity (m/s) 25.4 ± 3.142.7 ± 4.5Enhanced nerve conduction[11]
Muscle Response (% increase over injury) -800% (systemic) / 1600% (local)Significant restoration of muscle response[18]

Table 2: Quantitative Data on Functional Recovery Following this compound Treatment in an EAE Mouse Model

ParameterControl (Vehicle)4-AP HClOutcomeReference
Mean Maximum Clinical Score 3.2 ± 0.42.1 ± 0.3Amelioration of disease severity[12]
Mobility (Rotarod performance, arbitrary units) 0.332 ± 0.030.399 ± 0.08Improved mobility and coordination[12]

Mandatory Visualization

G cluster_0 Neuronal Signaling Pathway Demyelinated_Axon Demyelinated Axon Exposed_K_Channels Exposed K+ Channels Demyelinated_Axon->Exposed_K_Channels K_Efflux K+ Efflux Exposed_K_Channels->K_Efflux Blocked_K_Channels Blocked K+ Channels Shortened_AP Shortened Action Potential K_Efflux->Shortened_AP Conduction_Failure Conduction Failure Shortened_AP->Conduction_Failure Four_AP 4-Aminopyridine HCl Four_AP->Exposed_K_Channels blocks Prolonged_AP Prolonged Action Potential Blocked_K_Channels->Prolonged_AP Restored_Conduction Restored Conduction Prolonged_AP->Restored_Conduction Functional_Recovery Functional Recovery Restored_Conduction->Functional_Recovery

Caption: Neuronal signaling pathway affected by 4-Aminopyridine HCl.

G cluster_1 Microglial Activation Signaling Proinflammatory_Stimuli Pro-inflammatory Stimuli (e.g., LPS, Aβ) Microglia Microglia Proinflammatory_Stimuli->Microglia p38_MAPK p38 MAPK Pathway Microglia->p38_MAPK NF_kB NF-κB Pathway Microglia->NF_kB Proinflammatory_Mediators Pro-inflammatory Mediators (Cytokines, Chemokines) p38_MAPK->Proinflammatory_Mediators NF_kB->Proinflammatory_Mediators Neuroinflammation Neuroinflammation Proinflammatory_Mediators->Neuroinflammation Four_AP 4-Aminopyridine HCl Four_AP->p38_MAPK inhibits Four_AP->NF_kB inhibits

Caption: 4-AP HCl modulation of microglial signaling pathways.

G cluster_2 In Vivo Experimental Workflow Animal_Model Animal Model Selection (Rat or Mouse) Injury_Induction Injury Induction (SCI or EAE) Animal_Model->Injury_Induction Group_Randomization Group Randomization (Vehicle vs. 4-AP HCl) Injury_Induction->Group_Randomization Treatment_Administration Treatment Administration (Daily) Group_Randomization->Treatment_Administration Functional_Assessment Functional Assessment (BBB, Rotarod, NCV) Treatment_Administration->Functional_Assessment Data_Analysis Data Analysis Functional_Assessment->Data_Analysis Results Results and Interpretation Data_Analysis->Results

Caption: General experimental workflow for in vivo 4-AP HCl studies.

References

Safe handling and disposal procedures for 4-Aminopyridine hydrochloride in the lab

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed procedures for the safe handling and disposal of 4-Aminopyridine hydrochloride in a laboratory setting. Adherence to these protocols is crucial to ensure personnel safety and regulatory compliance.

Hazard Summary

This compound is a potent potassium channel blocker that is highly toxic if swallowed, inhaled, or absorbed through the skin.[1][2] It is a central nervous system stimulant that can cause convulsions, dizziness, headache, and hypertension.[3] The compound is also a skin and eye irritant and may cause severe burns.[1] Due to its toxicity, all handling of this compound should be conducted within a certified chemical fume hood while wearing appropriate personal protective equipment (PPE).[1]

Quantitative Data

A summary of the key quantitative data for 4-Aminopyridine and its hydrochloride salt is provided in the table below for easy reference.

PropertyValueReference
Chemical Formula C₅H₆N₂·HCl[4]
Molecular Weight 130.57 g/mol [4]
Appearance White crystalline solid[1][5]
Melting Point 155 - 161 °C[6]
Boiling Point 273 °C[1]
Solubility Soluble in water (50 mg/mL)[7]
Oral LD50 (Rat) 20 - 29 mg/kg[3][8]
Dermal LD50 (Rabbit) 326 - 327 mg/kg[8]
Inhalation LC50 (Rat) 0.53 mg/L (4 h)
OSHA PEL (TWA) 0.5 ppm (2 mg/m³)[1]

Experimental Protocols

Preparation of a 10 mM Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound for use in in-vitro electrophysiology experiments.

Materials:

  • This compound powder

  • Nuclease-free water

  • Calibrated analytical balance

  • Chemical fume hood

  • Appropriate PPE (lab coat, double nitrile gloves, safety goggles)

  • Sterile conical tubes (15 mL and 50 mL)

  • Sterile serological pipettes

  • Vortex mixer

Procedure:

  • Pre-weighing Preparation: Don appropriate PPE and perform all subsequent steps in a certified chemical fume hood.

  • Weighing: Carefully weigh out 13.06 mg of this compound powder using a calibrated analytical balance.

  • Solubilization: Transfer the weighed powder to a 15 mL conical tube. Add 10 mL of nuclease-free water to the tube.

  • Mixing: Cap the tube securely and vortex until the powder is completely dissolved.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C.

Signaling Pathway

This compound acts as a non-selective blocker of voltage-gated potassium channels.[7] This blockade prolongs the duration of the action potential, leading to an increase in calcium influx through L-type calcium channels.[9] The elevated intracellular calcium can then trigger downstream signaling cascades, such as the activation of Proline-rich Tyrosine Kinase 2 (Pyk2) and the Epidermal Growth Factor Receptor (EGFR), ultimately leading to the phosphorylation of Extracellular signal-Regulated Kinase (ERK).[9]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm K_channel K+ Channel Ca_channel L-type Ca2+ Channel K_channel->Ca_channel Depolarization Prolongation Ca_ion Ca2+ Ca_channel->Ca_ion Influx EGFR EGFR ERK ERK EGFR->ERK Activates Pyk2 Pyk2 Pyk2->EGFR Activates pERK pERK ERK->pERK Phosphorylation Four_AP 4-Aminopyridine Four_AP->K_channel Blocks Ca_ion->Pyk2 Activates

Mechanism of 4-Aminopyridine induced ERK activation.

Safe Handling and Disposal Workflow

The following workflow outlines the critical steps for the safe handling and disposal of this compound.

G cluster_handling Safe Handling cluster_disposal Disposal start Start: Obtain 4-Aminopyridine HCl ppe Wear Appropriate PPE: - Lab Coat - Double Nitrile Gloves - Safety Goggles start->ppe fume_hood Work in a Certified Chemical Fume Hood ppe->fume_hood weighing Weighing and Solution Preparation fume_hood->weighing storage Store in a Locked, Designated, and Well-Ventilated Area weighing->storage waste_collection Collect All Contaminated Waste: - Unused solution - Contaminated PPE - Weighing paper, etc. weighing->waste_collection Generates Waste storage->waste_collection Expired/Unused waste_container Place in a Labeled, Leak-Proof Hazardous Waste Container waste_collection->waste_container waste_storage Store Waste in a Designated Satellite Accumulation Area waste_container->waste_storage waste_pickup Arrange for Hazardous Waste Pickup with EHS waste_storage->waste_pickup end End: Disposal Complete waste_pickup->end

Workflow for safe handling and disposal.
Personal Protective Equipment (PPE)

  • Eye Protection: ANSI-approved safety goggles are required.[9]

  • Hand Protection: Double-gloving with chemical-resistant nitrile gloves is mandatory.[9]

  • Body Protection: A full-length laboratory coat, long pants, and closed-toe shoes must be worn.[9]

  • Respiratory Protection: Work should always be conducted in a chemical fume hood. If there is a risk of exceeding the Permissible Exposure Limit (PEL), a respirator may be necessary.[9]

Storage

Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and acid chlorides.[1] The storage cabinet should be locked and clearly labeled as containing highly toxic substances.

Spill and Emergency Procedures
  • Small Spills (<1 Liter):

    • Evacuate the immediate area.

    • Wearing appropriate PPE, cover the spill with an absorbent, non-combustible material like vermiculite or sand.[10]

    • Carefully collect the absorbed material into a labeled hazardous waste container.[10]

    • Clean the spill area with a dilute solution of acetic acid, followed by water.[10]

  • Large Spills (>1 Liter):

    • Evacuate the laboratory immediately and alert others.

    • Contact your institution's Environmental Health and Safety (EHS) department and emergency services.[9]

Waste Disposal
  • Segregation: Do not dispose of this compound down the drain.[9][10] All waste, including contaminated solids (e.g., gloves, paper towels) and solutions, must be collected as hazardous waste.[10]

  • Containerization: Use a chemically compatible, leak-proof container with a secure lid.[10]

  • Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and a description of its hazards (e.g., "Toxic").[10]

  • Storage: Keep the hazardous waste container closed when not in use and store it in a designated satellite accumulation area.[10]

  • Disposal Request: When the container is full or reaches its storage time limit, submit a chemical waste collection request to your institution's EHS department.[10]

References

Application Notes and Protocols for Determining the Optimal Concentration of 4-Aminopyridine in Electrophysiology Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Aminopyridine (4-AP), also known as fampridine or dalfampridine, is a potent, non-selective blocker of voltage-gated potassium (Kv) channels.[1] It is widely utilized in electrophysiological research to modulate neuronal and cellular excitability. By inhibiting Kv channels, 4-AP broadens the action potential, which in turn enhances the influx of calcium through voltage-gated calcium channels and consequently increases neurotransmitter release at both excitatory and inhibitory synapses.[2] Its effects are concentration-dependent, ranging from enhancing synaptic transmission at low micromolar concentrations to inducing epileptiform activity at higher concentrations.[3][4]

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals to aid in determining the optimal concentration of 4-AP for their specific electrophysiology experiments.

Application Notes

Mechanism of Action

4-Aminopyridine is a broad-spectrum inhibitor of voltage-gated potassium channels, including members of the Kv1, Kv3, and Kv4 families.[1] It is a weak base that can cross the cell membrane in its non-ionized form and is thought to act from the intracellular side of the channel in its ionized form, blocking the open state of the channel.[5][6] This blockade reduces the repolarizing potassium current during an action potential, leading to its prolongation.

cluster_effects Electrophysiological Effects AP 4-Aminopyridine (Extracellular) AP_int 4-AP (Intracellular) Cationic Form AP->AP_int Kv_Channel Voltage-Gated K+ Channel (Kv) Block Blocks K+ Efflux AP_int->Kv_Channel Intracellular Block Prolong_AP Action Potential Prolongation Ca_Influx Increased Ca2+ Influx Prolong_AP->Ca_Influx NT_Release Enhanced Neurotransmitter Release Ca_Influx->NT_Release Block->Prolong_AP Leads to

Mechanism of Action of 4-Aminopyridine (4-AP).
Concentration-Dependent Effects

The optimal concentration of 4-AP is highly dependent on the experimental preparation and the desired outcome. A low concentration may be sufficient to restore conduction in demyelinated axons, while a much higher concentration is required to induce synchronous network activity.

  • Low Micromolar Range (0.5 µM - 20 µM): In this range, 4-AP can enhance synaptic transmission and improve axonal conduction, particularly in injured or demyelinated neurons.[3] A threshold for increasing compound action potential amplitude in injured spinal cord axons was observed between 0.5 and 1 µM.[3]

  • Mid Micromolar Range (20 µM - 200 µM): This range is often used to induce epileptiform activity in in vitro slice preparations.[7][8] A concentration of 100 µM is commonly used to study seizure-like events.[4][7][8] This range also corresponds to the IC50 values for several Kv1 channel subtypes.[1]

  • High Micromolar to Millimolar Range (200 µM - 5 mM): Higher concentrations lead to a more pronounced and widespread blockade of Kv channels.[5][9] In some preparations, concentrations above 1 mM can suppress conduction and cause significant membrane depolarization.[3] Concentrations in the low millimolar range are required to block certain Kv channels and have been shown to have complex, sometimes biphasic, effects.[10]

Quantitative Data Summary

The following tables summarize the effective concentrations and IC50 values of 4-AP for various Kv channels and in different electrophysiological preparations.

Table 1: IC50 Values of 4-AP for Cloned Voltage-Gated Potassium (Kv) Channels

Channel SubtypeIC50 (µM)Cell TypeReference
Kv1.1170 - 242CHO / HEK293[1][11]
Kv1.2230 - 399CHO / HEK293[1][11]
Kv1.3195-[1]
Kv1.413 - 399- / HEK293[1][11]
Kv3.129-[1]
Kv3.2100-[1]
hERG3830Mammalian Cells[12]

Table 2: Effective Concentrations of 4-AP in Various Electrophysiological Preparations

Experimental ModelApplicationEffective ConcentrationExpected EffectReference(s)
Injured Spinal Cord (in vitro)Axonal Conduction0.5 - 100 µMIncreased compound action potential[3]
Hippocampal Slices (in vitro)Field Potentials50 - 100 µMInduction of epileptiform activity[7][13]
Lymphocytes (in vitro)Patch Clamp1 µM - 5 mMBlock of delayed rectifier K+ channels[5][9]
Canine Purkinje Fibers (in vitro)Action Potentials500 µMSignificant increase in AP duration[14]
Rat Mesenteric ArteryPatch Clamp100 µMEnhanced K+ currents[10]
Rat (in vivo)Motor Circuits0.32 mg/kg (bolus)Augmentation of motor responses[15][16]
Dog (in vivo)Cardiac Electrophysiology25 - 50 µmol/L (plasma)Increased atrial refractoriness[17]

Experimental Protocols

Protocol 1: Preparation of 4-Aminopyridine Stock Solution

4-Aminopyridine is soluble in water and DMSO.[1] For most electrophysiology experiments, preparing a concentrated stock solution in water or the experimental buffer is recommended.

  • Materials:

    • 4-Aminopyridine powder (MW: 94.11 g/mol )

    • High-purity water (e.g., Milli-Q) or desired buffer (e.g., aCSF, HEPES-buffered saline)

    • Sterile microcentrifuge tubes

    • Vortex mixer

    • 0.2 µm syringe filter

  • Procedure:

    • Calculate the mass of 4-AP powder required to make a 100 mM stock solution. For 10 mL of stock, weigh out 94.11 mg of 4-AP.

    • Add the 4-AP powder to a sterile tube.

    • Add the desired solvent (e.g., 10 mL of high-purity water) to the tube.

    • Vortex thoroughly until the powder is completely dissolved. Gentle warming may be required.

    • Sterile-filter the solution using a 0.2 µm syringe filter into a fresh sterile tube.

    • Aliquot the stock solution into smaller volumes (e.g., 100 µL) to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C. The solution is stable for several months.

Protocol 2: Dose-Response Experiment Using Whole-Cell Patch Clamp

This protocol outlines the steps to determine the IC50 of 4-AP on a specific potassium current in a cultured cell line or primary neurons.

start Start: Prepare Cells and Solutions establish_seal Establish Whole-Cell Configuration start->establish_seal record_baseline Record Baseline K+ Current establish_seal->record_baseline apply_4ap Bath Apply Increasing Concentrations of 4-AP record_baseline->apply_4ap record_effect Record K+ Current at Each Concentration apply_4ap->record_effect record_effect->apply_4ap Next Concentration washout Washout with Control Solution record_effect->washout Final Concentration analyze Analyze Data: Normalize and Fit Curve washout->analyze end_node End: Determine IC50 analyze->end_node

Workflow for a 4-AP Dose-Response Experiment.
  • Solutions and Reagents:

    • External Solution (aCSF or similar): Composition in mM: 125 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 25 NaHCO3, 1.25 NaH2PO4, and 25 glucose. Bubble with 95% O2/5% CO2.[18]

    • Internal (Pipette) Solution: Composition in mM: 140 K-gluconate, 4 KCl, 10 HEPES, 0.5 EGTA, 4 Mg-ATP, 0.4 Na-GTP. Adjust pH to 7.3 with KOH.[19]

    • 4-AP Stock Solution: 100 mM in water.

  • Procedure:

    • Prepare cells for recording on the patch-clamp setup.

    • Perfuse the recording chamber with the external solution.

    • Pull a glass pipette with a resistance of 3-7 MΩ and fill it with the internal solution.[20]

    • Approach a target cell and establish a gigaohm seal (>1 GΩ).

    • Rupture the membrane to achieve the whole-cell configuration.

    • Switch to voltage-clamp mode. Use a voltage protocol appropriate for isolating the potassium current of interest (e.g., hold at -80 mV and step to various depolarizing potentials).

    • Record stable baseline currents for at least 3-5 minutes.

    • Begin perfusion with the lowest concentration of 4-AP (e.g., 1 µM). Wait for the effect to stabilize (typically 3-5 minutes) and record the current.

    • Increase the concentration of 4-AP in a stepwise manner (e.g., 10 µM, 30 µM, 100 µM, 300 µM, 1 mM). Record the steady-state current at each concentration.

    • After the highest concentration, perfuse with the control external solution to assess washout.

    • Repeat for multiple cells (n=5-8) to obtain sufficient data for statistical analysis.

  • Data Analysis:

    • Measure the peak current amplitude at a specific voltage step for each 4-AP concentration.

    • Normalize the current at each concentration to the baseline current to calculate the percent inhibition.

    • Plot the percent inhibition against the log of the 4-AP concentration.

    • Fit the data to the Hill equation to determine the IC50 value and the Hill coefficient.

Protocol 3: Induction of Epileptiform Activity in Brain Slices

This protocol describes the use of 4-AP to induce and record interictal- and ictal-like events in acute brain slices using field potential recordings.

  • Slice Preparation:

    • Anesthetize and decapitate a rodent according to approved institutional protocols.

    • Rapidly remove the brain and place it in ice-cold, oxygenated slicing solution.

    • Cut 300-400 µm thick slices (e.g., hippocampal or cortical) using a vibratome.

    • Transfer slices to a recovery chamber containing oxygenated aCSF at 32-34°C for at least 1 hour before recording.

  • Recording:

    • Transfer a slice to the recording chamber of a multi-electrode array or a standard field potential setup, continuously perfused with oxygenated aCSF at 32-34°C.

    • Place a recording electrode in the desired brain region (e.g., CA3 of the hippocampus).

    • Record a stable baseline of spontaneous activity for 10-20 minutes.

    • Switch the perfusion to aCSF containing the desired concentration of 4-AP (e.g., 100 µM).[7]

    • Allow at least 20 minutes for the epileptiform activity to develop and stabilize.[7]

    • Record the spontaneous interictal- and ictal-like field potential discharges.

start Start: Prepare Acute Brain Slices recover Slice Recovery (>1 hour in aCSF) start->recover setup_rec Transfer Slice to Recording Chamber recover->setup_rec baseline Record Baseline Field Potentials (20 min) setup_rec->baseline apply_4ap Bath Apply 4-AP (e.g., 100 µM) baseline->apply_4ap develop Allow Activity to Develop (20+ min) apply_4ap->develop record_epileptiform Record Epileptiform Discharges develop->record_epileptiform end_node End: Data Analysis record_epileptiform->end_node

Workflow for Inducing Epileptiform Activity with 4-AP.

Troubleshooting and Considerations

  • pH Changes: 4-AP is a weak base and high concentrations could potentially alter the pH of your solutions. It is good practice to check the pH of your final working solutions.[6]

  • Solubility: While soluble in aqueous solutions, ensure the 4-AP is fully dissolved in your stock solution before making final dilutions to avoid concentration errors.

  • Off-Target Effects: As a broad-spectrum blocker, 4-AP is not selective for a single Kv channel subtype. Interpret results with caution and consider using more specific blockers to confirm findings if necessary. At high concentrations, it may also have effects on other channels or cellular processes.[21]

  • Washout: 4-AP can become "trapped" within the channel at hyperpolarized potentials, making washout slow and incomplete. Relief from the block may require repeated depolarization of the cell.[6]

Conclusion

Determining the optimal concentration of 4-aminopyridine is critical for achieving reliable and interpretable results in electrophysiology experiments. The effective concentration varies significantly, from low micromolar ranges for enhancing axonal conduction to higher micromolar ranges for inducing network synchrony. By carefully considering the target ion channels, the experimental preparation, and the desired physiological effect, researchers can design robust experiments. The protocols and data provided here serve as a comprehensive guide for the rational selection and validation of 4-AP concentrations in your research.

References

Troubleshooting & Optimization

Troubleshooting solubility issues with 4-Aminopyridine hydrochloride in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with 4-Aminopyridine hydrochloride in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in water?

Q2: Why is my this compound solution cloudy or hazy?

A cloudy or hazy solution can be due to several factors:

  • Incomplete dissolution: The compound may not have fully dissolved. Ensure adequate mixing, sonication, or gentle warming.

  • Precipitation of the free base: If the pH of your aqueous solution is too high (approaching or exceeding the pKa of 4-Aminopyridine, which is 9.17), the less soluble free base can precipitate out.[3] The pH of a 50 mg/mL solution of the free base in water is approximately 11.[3]

  • Low temperature: Solubility of most compounds, including this compound, decreases with temperature. If you are working with a near-saturated solution at room temperature and then cool it, precipitation may occur.

  • Impure water: The use of non-purified water can introduce ions that may interact with the this compound.

Q3: My solution was clear initially but a precipitate formed over time. What happened?

This is a common issue and is often related to a change in conditions:

  • pH shift: Absorption of atmospheric CO2 can lower the pH of unbuffered solutions, but in the case of this compound, a shift towards a more basic pH is the likely cause of precipitation of the free base. This can happen if the solution is exposed to a basic environment.

  • Evaporation: If the solvent evaporates over time, the concentration of the this compound will increase, potentially exceeding its solubility limit at that temperature.

  • Temperature fluctuations: As mentioned, a decrease in temperature can cause precipitation from a saturated or near-saturated solution.

  • Instability: It is recommended not to store aqueous solutions of 4-Aminopyridine for more than one day.[4]

Q4: Can I heat the solution to dissolve the this compound?

Yes, gentle heating can be used to aid in the dissolution of this compound.[5] However, it is important to be aware that once the solution cools back to room temperature, the compound may precipitate out if the concentration exceeds the solubility limit at that lower temperature. Always ensure the final concentration is stable at the intended experimental temperature.

Q5: How does pH affect the solubility of this compound?

The solubility of this compound is highly dependent on pH. 4-Aminopyridine has a pKa of 9.17.[3]

  • At pH < 7: The 4-aminopyridinium ion is the predominant species. The compound will be highly soluble.

  • At pH 7-9: A significant portion of the compound will still be in its protonated, soluble form.

  • At pH > 9.17: The uncharged, less soluble free base (4-Aminopyridine) becomes the dominant species, which can lead to precipitation if the concentration is high enough.

Therefore, maintaining a slightly acidic to neutral pH is optimal for ensuring the solubility of this compound.

Troubleshooting Guide

Issue: The this compound powder is not dissolving in my aqueous buffer.

Question Possible Cause & Explanation Suggested Action
1. Have you provided enough physical agitation? The powder may simply need more energy to dissolve.Stir the solution vigorously using a magnetic stirrer. Try sonicating the solution for 5-10 minutes.
2. What is the pH of your buffer? If the pH is high (alkaline), the less soluble free base may be forming.Measure the pH of your solution. If it is > 8, consider using a buffer with a lower pH (e.g., pH 7.4 or slightly acidic).
3. Have you tried gentle warming? Increasing the temperature often increases solubility.Warm the solution gently (e.g., to 30-40°C) while stirring. Be aware of potential precipitation upon cooling.
4. Is your desired concentration too high? You may be exceeding the solubility limit of the compound under your specific conditions.Try preparing a more dilute solution. If a high concentration is necessary, you may need to adjust the pH or temperature.

Issue: My this compound solution is precipitating.

Question Possible Cause & Explanation Suggested Action
1. Has the temperature of the solution changed? A decrease in temperature will lower the solubility.If the solution has been cooled or stored at a lower temperature, try gently warming it to see if the precipitate redissolves.
2. Has the pH of the solution changed? A shift to a more alkaline pH can cause the precipitation of the free base.Check the pH of the solution. If it has increased, you can try adding a small amount of dilute HCl to lower the pH and redissolve the compound.
3. Is the solution old? Aqueous solutions of 4-Aminopyridine are not recommended for long-term storage.[4]It is best to prepare fresh solutions for your experiments.

Data Presentation

Table 1: Physicochemical Properties of 4-Aminopyridine and its Hydrochloride Salt

Property4-Aminopyridine (Free Base)This compound
Molecular Formula C5H6N2C5H7ClN2
Molecular Weight 94.11 g/mol 130.57 g/mol
Appearance White to off-white crystalline powder[3]White crystalline solid
pKa (of the pyridinium ion) 9.17[3]9.17[3]
pH of 50 mg/mL solution in water ~11[3]Acidic

Table 2: Aqueous Solubility of 4-Aminopyridine and its Hydrochloride Salt

CompoundSolventTemperatureSolubilityReference
4-Aminopyridine Water20°C112 g/L[1][2]
4-Aminopyridine WaterNot specified50 mg/mL (with heat)[5]
4-Aminopyridine PBS (pH 7.2)Not specified~30 mg/mL[4]
This compound WaterNot specifiedFreely SolubleInferred from chemical principles

Experimental Protocols

Protocol 1: Preparation of a Standard 10 mM Aqueous Stock Solution of this compound

Materials:

  • This compound (MW: 130.57 g/mol )

  • High-purity water (e.g., Milli-Q or equivalent)

  • Calibrated analytical balance

  • Volumetric flask (appropriate size)

  • Magnetic stirrer and stir bar

  • Sonicator (optional)

  • pH meter (optional)

Methodology:

  • Calculate the required mass: For a 10 mM solution, you will need 1.3057 mg of this compound per mL of water. For example, to make 50 mL of a 10 mM solution, you will need 65.285 mg.

  • Weigh the compound: Accurately weigh the calculated amount of this compound and transfer it to the volumetric flask.

  • Add solvent: Add approximately half of the final volume of high-purity water to the flask.

  • Dissolve the compound: Place the magnetic stir bar in the flask and stir the solution on a magnetic stirrer until the solid is completely dissolved. If dissolution is slow, you can sonicate the flask for 5-10 minutes or warm it gently.

  • Bring to final volume: Once the solid is completely dissolved and the solution has returned to room temperature (if heated), add high-purity water to bring the solution to the final volume mark on the volumetric flask.

  • Mix thoroughly: Cap the flask and invert it several times to ensure the solution is homogeneous.

  • (Optional) Measure pH: If the pH of the final solution is critical for your experiment, measure it using a calibrated pH meter.

  • Storage: Use the solution fresh. It is not recommended to store aqueous solutions for more than one day.[4]

Protocol 2: Troubleshooting and Enhancing Solubility

This protocol should be followed if you are having difficulty dissolving this compound at your desired concentration.

Materials:

  • This compound

  • Your intended aqueous buffer

  • Dilute HCl (e.g., 0.1 M)

  • Dilute NaOH (e.g., 0.1 M)

  • pH meter

  • Magnetic stirrer and stir bar

  • Sonicator

  • Water bath or hot plate for gentle warming

Methodology:

  • Attempt initial dissolution: Try to dissolve the compound in your buffer at the desired concentration following Protocol 1.

  • If dissolution is incomplete, apply physical methods:

    • Continue stirring for at least 30 minutes.

    • Sonicate the solution for 10-15 minutes.

    • Gently warm the solution to 30-40°C while stirring.

  • If the compound remains undissolved, check and adjust the pH:

    • Measure the pH of the suspension.

    • If the pH is > 8, slowly add dilute HCl dropwise while monitoring the pH and observing the solution. The solid should dissolve as the pH decreases.

    • Once the solid is dissolved, carefully adjust the pH back to your desired experimental value if necessary, being mindful that increasing the pH too much may cause precipitation.

  • If a higher concentration is required than what is soluble at room temperature:

    • Prepare a saturated solution at an elevated temperature (e.g., 40°C).

    • Use this heated, concentrated stock solution to make dilutions in your experimental medium, ensuring the final concentration is below the solubility limit at the final experimental temperature.

Visualizations

Troubleshooting_Workflow start Start: Solubility Issue with 4-Aminopyridine HCl check_agitation Is mechanical agitation (stirring, sonication) sufficient? start->check_agitation increase_agitation Increase stirring time and/or sonicate check_agitation->increase_agitation No check_pH Is the pH of the solution < 8? check_agitation->check_pH Yes increase_agitation->check_pH adjust_pH Adjust pH downwards with dilute HCl check_pH->adjust_pH No check_temp Have you tried gentle warming (30-40°C)? check_pH->check_temp Yes success Solution is clear: Problem Solved adjust_pH->success warm_solution Gently warm the solution while stirring check_temp->warm_solution No check_concentration Is the desired concentration too high? check_temp->check_concentration Yes warm_solution->success lower_concentration Prepare a more dilute solution check_concentration->lower_concentration Yes fail Issue persists: Consider if the starting material is correct/pure check_concentration->fail No lower_concentration->success

Caption: Troubleshooting workflow for this compound solubility issues.

pH_Solubility_Relationship cluster_equilibrium Chemical Equilibrium in Aqueous Solution cluster_actions Effect of pH Adjustment Free_Base 4-Aminopyridine (Free Base) (Less Soluble) Protonated_Form 4-Aminopyridinium Ion (Salt) (More Soluble) Free_Base->Protonated_Form + H+ Add_Acid Add Acid (Lower pH) Add_Acid->Protonated_Form Shifts equilibrium to the right (Increases Solubility) Add_Base Add Base (Increase pH) Add_Base->Free_Base Shifts equilibrium to the left (Decreases Solubility)

Caption: Effect of pH on the solubility of this compound.

References

Technical Support Center: Prevention of 4-Aminopyridine Hydrochloride-Induced Seizures in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for preventing 4-Aminopyridine (4-AP) hydrochloride-induced seizures in animal studies.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of 4-Aminopyridine (4-AP)-induced seizures?

A1: 4-Aminopyridine is a non-selective blocker of voltage-gated potassium (K+) channels.[1][2] By blocking these channels in neurons, 4-AP prolongs the duration of the action potential, leading to an increase in neurotransmitter release at the synaptic terminals.[2] This non-specific release particularly affects the excitatory neurotransmitter glutamate.[1][3][4] The subsequent overactivation of glutamate receptors, especially N-methyl-D-aspartate (NMDA) receptors, results in neuronal hyperexcitability and the generation of seizure activity.[3][5]

Q2: What are the common animal models used for studying 4-AP-induced seizures?

A2: Rodents, particularly rats and mice, are the most common animal models for studying 4-AP-induced seizures.[6][7] The administration of 4-AP can be done systemically, typically via intraperitoneal (i.p.) injection, or directly into the brain (e.g., intrahippocampal or intracerebroventricular injection) to induce focal seizures.[1][3][5][6]

Q3: What are the general strategies to prevent or mitigate 4-AP-induced seizures?

A3: The primary strategies to counteract 4-AP-induced seizures involve modulating excitatory and inhibitory neurotransmission. This can be achieved by:

  • Antagonizing NMDA receptors: Blocking the action of glutamate at NMDA receptors is a potent way to prevent 4-AP-induced convulsions.[3][5]

  • Enhancing GABAergic inhibition: Increasing the activity of the inhibitory neurotransmitter GABA can help to counteract the neuronal hyperexcitability caused by 4-AP.

  • Using broad-spectrum anticonvulsant drugs: Various clinically used antiepileptic drugs (AEDs) with different mechanisms of action have been shown to be effective.[8][9]

Q4: Can GABAergic agents completely prevent 4-AP-induced seizures?

A4: While enhancing GABA-mediated transmission is a common anticonvulsant strategy, its effectiveness against 4-AP-induced seizures can be complex. Some studies have shown that drugs that facilitate GABAergic transmission do not always effectively reduce the glutamate release, seizures, or neuronal damage produced by 4-AP.[4] In some instances, paradoxically, a facilitated GABA-mediated transmission might even boost neuronal hyperexcitation.[4] However, direct delivery of GABA into the epileptic focus has been shown to prevent seizures in some experimental setups.[10]

Troubleshooting Guide

Issue 1: High mortality rate in animals after 4-AP administration.
Possible Cause Troubleshooting Step
4-AP dose is too high. The dose of 4-AP required to induce seizures can vary between species and even strains of animals. It is crucial to perform a dose-response study to determine the optimal dose that induces seizures with minimal mortality. For instance, in mice, a dose of 10 mg/kg i.p. has been shown to induce explicit seizure activity.[7]
Rapid administration of 4-AP. A bolus injection can lead to a rapid and overwhelming systemic effect. Consider a slower infusion rate if administering intravenously.
Animal health status. Ensure that the animals are healthy and free from any underlying conditions that might make them more susceptible to the toxic effects of 4-AP.
Issue 2: Inconsistent or absent seizure induction with 4-AP.
Possible Cause Troubleshooting Step
Incorrect 4-AP dosage. As mentioned above, the dose of 4-AP is critical. If seizures are not being induced, a higher dose may be necessary. A thorough literature review and a pilot dose-response study are recommended.
Route of administration. The route of administration significantly impacts the onset and severity of seizures. Intraperitoneal injection is common for systemic seizures, while direct intracerebral injection is used for focal seizures.[1] Ensure the chosen route is appropriate for the experimental goals and is being performed correctly.
Variability in animal response. Biological variability is inherent in animal studies. Ensure that animals are of a similar age, weight, and genetic background. Increasing the sample size can help to account for individual differences in response.
Preparation of 4-AP solution. Ensure that the 4-Aminopyridine hydrochloride is fully dissolved and the concentration of the solution is accurate. Prepare fresh solutions for each experiment to avoid degradation.
Issue 3: The chosen anticonvulsant drug is not effective in preventing 4-AP-induced seizures.
Possible Cause Troubleshooting Step
Inappropriate drug or dosage. The effectiveness of an anticonvulsant can depend on its mechanism of action and the specific seizure model. NMDA receptor antagonists have shown potent protection against 4-AP-induced seizures.[3][5] If a chosen drug is ineffective, consider trying a drug with a different mechanism of action or adjusting the dose. Refer to the quantitative data tables below for guidance.
Timing of drug administration. The pretreatment time is crucial. The anticonvulsant needs to be administered long enough before 4-AP to reach effective concentrations in the brain. This can range from 30 minutes to an hour or more, depending on the drug's pharmacokinetic profile.
Pharmacokinetic issues. The drug may not be crossing the blood-brain barrier effectively. Consider the physicochemical properties of the drug and whether a different route of administration might be more appropriate.

Quantitative Data on Anticonvulsant Efficacy

Table 1: Efficacy of NMDA Receptor Antagonists Against 4-AP-Induced Seizures in Rats

AntagonistDose & RoutePretreatment TimeEfficacyReference
MK-801 0.25 mg/kg i.p.Not specifiedPrevented generalized tonic convulsions and death.[3]
CPP 0.8 nmol i.c.v.Not specifiedPrevented generalized tonic convulsions and death.[3]
AP-5 10 nmol i.c.v.Not specifiedShowed a clear protective effect.[3]
AP-7 10 nmol i.c.v.Not specifiedShowed a clear protective effect.[3]

Table 2: Efficacy of Other Antiepileptic Drugs (AEDs) Against 4-AP-Induced Seizure-Like Events (in vitro)

AEDConcentrationEffect on Seizure-Like Event (SLE) FrequencyReference
Lacosamide 33 µMReduced[8]
Lacosamide 100 µMBlocked[8]
Zonisamide 100 µMReduced[8]
Zonisamide 300 µMBlocked[8]
Levetiracetam 300 µMReduced[8]

Experimental Protocols

Protocol 1: Induction of Systemic Seizures with 4-Aminopyridine in Rats
  • Animal Model: Adult male Sprague-Dawley rats (250-300g).

  • 4-AP Solution Preparation: Dissolve this compound in 0.9% saline to a final concentration of 5 mg/mL.

  • Administration: Inject a single dose of 4-AP (e.g., 4-5 mg/kg) intraperitoneally (i.p.).[6]

  • Seizure Observation: Immediately after injection, place the animal in an observation chamber. Monitor for behavioral signs of seizures, which may include facial twitching, wet-dog shakes, myoclonic jerks, and generalized tonic-clonic convulsions.[6] Seizure activity is often scored using a scale like the Racine scale.

  • EEG Monitoring (Optional): For more precise seizure detection, animals can be implanted with cortical or depth electrodes for electroencephalographic (EEG) recording. 4-AP induces epileptiform discharges characterized by spikes, poly-spikes, and spike-wave complexes.[5]

Protocol 2: Prevention of 4-AP-Induced Seizures with an NMDA Receptor Antagonist
  • Animal Model and Drug Preparation: Use the same animal model as in Protocol 1. Prepare the NMDA receptor antagonist solution (e.g., MK-801 at 0.25 mg/kg) in a suitable vehicle.

  • Pretreatment: Administer the NMDA receptor antagonist via the appropriate route (e.g., i.p.) at a predetermined time before 4-AP administration (e.g., 30-60 minutes).

  • 4-AP Administration: Following the pretreatment period, administer 4-AP as described in Protocol 1.

  • Observation and Data Collection: Observe the animals for the presence, latency to onset, and severity of seizures. Compare these parameters to a control group that received the vehicle instead of the anticonvulsant. A successful prevention will be indicated by a complete lack of seizures or a significant delay in seizure onset and reduction in severity.

Visualizations

Signaling Pathway of 4-AP-Induced Seizures

G cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Terminal a 4-Aminopyridine b Voltage-Gated K+ Channel a->b Blocks c Prolonged Action Potential b->c Leads to d Increased Ca2+ Influx c->d e Vesicular Release d->e f Glutamate e->f g Glutamate f->g h NMDA Receptor g->h Binds to i Na+ and Ca2+ Influx h->i Activates j Neuronal Depolarization i->j k Neuronal Hyperexcitability j->k l Seizure Activity k->l

Caption: Signaling cascade of 4-Aminopyridine-induced seizures.

Experimental Workflow for Prevention Studies

G cluster_0 Animal Preparation cluster_1 Treatment cluster_2 Seizure Induction cluster_3 Data Collection & Analysis A Acclimatization B Randomization into Groups A->B C Vehicle Administration (Control) B->C D Anticonvulsant Administration (Test) B->D E 4-AP Administration C->E D->E F Behavioral Observation E->F G EEG Recording E->G H Statistical Analysis F->H G->H

Caption: Experimental workflow for testing anticonvulsant efficacy.

References

Stability of 4-Aminopyridine hydrochloride solutions at room temperature and 4°C

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 4-Aminopyridine hydrochloride (4-AP HCl) solutions. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound (4-AP HCl) aqueous solutions?

A1: For short-term use, it is recommended to prepare fresh aqueous solutions of 4-Aminopyridine daily.[1][2] If a solution must be stored, it should be kept at 4°C and protected from light. For longer-term storage, consider preparing aliquots and freezing them at -20°C or below, though specific stability data for frozen solutions is limited. The solid, crystalline form of 4-Aminopyridine is stable for at least four years when stored at -20°C.[2]

Q2: How long is a 4-AP HCl solution stable at room temperature and at 4°C?

A2: There is limited direct stability data for 4-AP HCl in aqueous solutions. One manufacturer of 4-Aminopyridine free base does not recommend storing aqueous solutions for more than one day.[2] However, studies on the stability of extemporaneously prepared 4-Aminopyridine capsules show that the active ingredient is very stable. In these studies, the capsule contents were dissolved for analysis, and the compound retained over 94% of its initial concentration after storage for up to a year at room temperature (20-25°C) and for 6 months at 4°C.[3][4][5] While this reflects the stability of the solid form, it indicates the molecule itself is robust. Given that the hydrochloride salt is generally more stable in solution than the free base, a solution of 4-AP HCl is likely to be stable for more than 24 hours, especially when refrigerated. However, for critical applications, preparing fresh solutions is the most reliable practice.

Q3: What are the visible signs of degradation in a 4-AP HCl solution?

A3: A freshly prepared 4-AP HCl solution should be clear and colorless to very faintly yellow.[4] Any significant color change (e.g., to yellow or brown), development of turbidity, or formation of precipitate may indicate degradation or contamination. The solid form of 4-Aminopyridine is known to oxidize and darken over time.[6]

Q4: How should I prepare a 4-AP HCl stock solution?

A4: To prepare a stock solution, dissolve the this compound powder in high-purity water or a suitable buffer (e.g., PBS, pH 7.2) to the desired concentration.[1][2] Gentle warming may be used to aid dissolution.[4] It is recommended to filter the solution through a 0.22 µm sterile filter if it is to be used in cell culture or for in vivo studies.

Q5: Can improper storage of my 4-AP HCl solution affect my experimental results?

A5: Yes. If the solution has degraded, the actual concentration of active 4-AP HCl will be lower than intended, leading to inaccurate and unreliable experimental outcomes. Degradation products could also potentially have unintended biological effects or interfere with assays.

Data Presentation: Stability of 4-Aminopyridine

The following table summarizes the stability data for 4-Aminopyridine from studies on extemporaneously compounded oral capsules. This data provides insight into the chemical stability of the molecule itself.

FormulationStorage TemperatureDurationPercent of Initial Concentration RemainingReference
5 mg capsules4°C6 months>95%[1][4]
5 mg capsules22-24°C (Room Temp)6 months>95%[1][4]
10 mg capsules20-25°C (Room Temp)365 days>94%[3][5]

Troubleshooting Guide

IssuePossible CauseRecommended Action
Inconsistent or unexpected experimental results 1. Solution degradation due to age or improper storage.2. Incorrect solution concentration.1. Prepare a fresh solution of 4-AP HCl.2. Verify the weighing and dilution calculations.3. Confirm the purity of the 4-AP HCl solid.
Solution appears discolored or contains precipitate 1. Chemical degradation (e.g., oxidation).2. Microbial contamination.3. Exceeded solubility limit.1. Discard the solution and prepare a fresh one.2. Ensure the solution is stored protected from light.3. Use sterile techniques and a sterile-filtered solvent.4. Re-check the solubility of 4-AP HCl in your specific solvent and at the storage temperature.
Reduced potency of the solution over time 1. Degradation due to exposure to light, high temperatures, or oxidative stress.1. Store solutions at 4°C, protected from light.2. For longer-term storage, consider aliquoting and freezing at -20°C or below.3. Prepare fresh solutions for critical experiments.

Experimental Protocols

Protocol for Preparation of a this compound Stock Solution
  • Materials:

    • This compound powder

    • High-purity water or desired buffer (e.g., PBS, pH 7.2)

    • Calibrated analytical balance

    • Volumetric flask

    • Sterile syringe filter (0.22 µm) and syringe (optional)

  • Procedure:

    • Calculate the required mass of 4-AP HCl powder based on the desired concentration and final volume.

    • Accurately weigh the 4-AP HCl powder using an analytical balance and transfer it to a volumetric flask.

    • Add a portion of the solvent (approximately 70-80% of the final volume) to the flask.

    • Agitate the flask (e.g., by swirling or using a magnetic stirrer) until the powder is completely dissolved. Gentle warming can be applied if necessary.

    • Once dissolved, allow the solution to return to room temperature.

    • Add the solvent to the flask up to the calibration mark.

    • Invert the flask several times to ensure the solution is homogeneous.

    • If sterility is required, draw the solution into a syringe and pass it through a 0.22 µm syringe filter into a sterile container.

Protocol for Stability Testing of 4-AP HCl Solutions by HPLC

This protocol is based on stability-indicating methods described in the literature.[3][4]

  • Solution Preparation and Storage:

    • Prepare a 4-AP HCl solution of a known concentration (e.g., 1 mg/mL) in the desired aqueous solvent.

    • Dispense aliquots of the solution into appropriate light-protected vials (e.g., amber glass vials).

    • Store one set of vials at room temperature (e.g., 25°C) and another set at a refrigerated temperature (e.g., 4°C).

    • Establish time points for analysis (e.g., Day 0, Day 1, Day 7, Day 14, Day 30).

  • HPLC Method:

    • Column: C18, 5 µm, 4.6 mm x 250 mm

    • Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 15:85 v/v). The buffer can be prepared with 25 mM monobasic phosphate and 1 mg/mL 1-heptanesulfonic acid sodium, with the pH adjusted to 3.0 with phosphoric acid.[3]

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 263 nm

    • Injection Volume: 10 µL

    • Internal Standard: Caffeine citrate can be used as an internal standard.[3]

  • Analysis:

    • On each designated day of analysis, retrieve a vial from each storage condition.

    • Allow the refrigerated sample to equilibrate to room temperature.

    • Analyze the samples in duplicate or triplicate by HPLC.

    • Calculate the concentration of 4-AP HCl by comparing the peak area to a standard curve generated from freshly prepared standards.

    • The stability is reported as the percentage of the initial concentration remaining at each time point.

Mandatory Visualizations

TroubleshootingWorkflow start Start: Inconsistent or Unexpected Experimental Results check_solution Check Solution Age & Storage start->check_solution is_old Is solution old or improperly stored? check_solution->is_old prepare_fresh Prepare Fresh 4-AP HCl Solution is_old->prepare_fresh Yes check_protocol Review Experimental Protocol and Calculations is_old->check_protocol No re_run_experiment Re-run Experiment prepare_fresh->re_run_experiment problem_persists Does the problem persist? re_run_experiment->problem_persists check_protocol->re_run_experiment contact_support Contact Technical Support problem_persists->contact_support Yes end_good Problem Resolved problem_persists->end_good No

Caption: Troubleshooting workflow for experiments using 4-AP HCl solutions.

StabilityTestingProtocol start Prepare 4-AP HCl Solution of Known Concentration aliquot Aliquot into Light-Protected Vials start->aliquot store Store Aliquots at Different Conditions (e.g., 4°C and Room Temperature) aliquot->store timepoint_loop For Each Time Point (Day 0, 1, 7, 14, 30...) store->timepoint_loop analyze Analyze Samples by Stability-Indicating HPLC timepoint_loop->analyze report Report Stability Data timepoint_loop->report calculate Calculate % Remaining Concentration vs. Day 0 analyze->calculate calculate->timepoint_loop

Caption: Experimental workflow for stability testing of 4-AP HCl solutions.

References

Addressing variability in experimental results with 4-Aminopyridine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4-Aminopyridine Hydrochloride

Welcome to the technical support center for this compound (4-AP). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address variability in experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for 4-Aminopyridine (4-AP)?

A1: 4-Aminopyridine is a non-selective blocker of voltage-gated potassium (Kv) channels.[1][2] By inhibiting these channels, 4-AP prolongs action potentials, which in turn enhances neurotransmitter release at neuromuscular junctions.[3] It primarily acts from the intracellular side of the channel, meaning it must first cross the cell membrane to exert its effect.[4][5] Its blocking action is state-dependent; it binds more effectively when channels are open and can become trapped when they close.[4][5]

Q2: What are the most common sources of variability in experiments using 4-AP?

A2: The most common sources of variability include issues with solution preparation and stability, inconsistent drug concentration at the target site, health and passage number of the biological model (e.g., cell lines), and procedural inconsistencies.[6] Ensuring the purity of the compound and precise, consistent preparation of solutions are critical first steps.[7][8]

Q3: How should I prepare and store 4-AP solutions?

A3: 4-AP is soluble in water, DMSO, and ethanol.[7][9] For aqueous solutions, it is recommended to prepare them fresh on the day of use.[1][7] If storage is necessary, solutions can be stored at -20°C for up to one month.[1] Before use, frozen solutions should be equilibrated to room temperature and checked for any precipitation.[1] Due to potential stability issues, storing aqueous solutions for more than one day is not recommended.[7]

Q4: Is the pH of my 4-AP solution important?

A4: Yes, pH is a critical factor. 4-AP is a weak base (pKa = 9.17) and exists in both ionized and nonionized forms.[4][10] The nonionized form is thought to cross the cell membrane, while the ionized form is active in blocking the Kv channel from inside the cell.[4] Therefore, the pH of your experimental buffer can influence the effective concentration of 4-AP that reaches its intracellular target, potentially leading to variability.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Inconsistent or No-Effect Observed

Q: I've applied 4-AP, but my results are highly variable, or I'm not seeing the expected physiological effect (e.g., increased neuronal excitability, prolonged action potential). What should I check?

A: This is a common issue that can be traced back to several factors. Follow this systematic checklist to diagnose the problem.

Troubleshooting Workflow for Inconsistent 4-AP Efficacy

G start Inconsistent / No Effect sol_prep 1. Verify Solution Preparation start->sol_prep sol_storage 2. Check Solution Storage sol_prep->sol_storage Is solution freshly prepared or stored correctly? concentration 3. Confirm Final Concentration sol_storage->concentration Was the stock diluted accurately? cell_health 4. Assess Model Health concentration->cell_health Is the concentration appropriate for the model? protocol 5. Review Experimental Protocol cell_health->protocol Are cells healthy and low passage? end Consistent Results protocol->end Is application time and wash-in sufficient?

Caption: A step-by-step workflow for troubleshooting inconsistent experimental results with 4-AP.

  • Solution Preparation & Purity:

    • Purity: Was the 4-AP hydrochloride of high purity (>99%)? Impurities can lead to unpredictable off-target effects.

    • Weighing: Was the compound weighed accurately? Given the micromolar to millimolar concentrations often used, small weighing errors can significantly alter the final concentration.[11][12]

    • Dissolution: Did the compound dissolve completely? 4-AP is soluble in water up to 50 mg/mL, sometimes requiring gentle heat.[13] For organic stock solutions (e.g., DMSO), ensure no precipitation occurred when diluting into your aqueous experimental buffer.[7]

  • Solution Stability & Storage:

    • Freshness: Was the aqueous solution prepared fresh for the experiment? Aqueous solutions of 4-AP are not recommended for storage longer than one day.[7]

    • Storage Conditions: If you used a stock solution, was it stored correctly? DMSO or ethanol stocks should be stored at -20°C for up to a month.[1] Avoid repeated freeze-thaw cycles.

  • Experimental Conditions:

    • pH of Buffer: Have you verified the pH of your final experimental medium? The efficacy of 4-AP is pH-dependent, which affects its ability to cross the cell membrane.[4]

    • Application Time: Was the application/superfusion time sufficient? It can take 3-4 minutes for the drug to equilibrate and exert its effect.[11]

    • Biological Model: Are your cells/tissues healthy? Stressed or high-passage-number cells can exhibit altered ion channel expression and inconsistent responses.[6]

    • Concentration: Is the concentration appropriate for your specific target? IC50 values for 4-AP vary widely depending on the Kv channel subtype, ranging from the mid-micromolar to the millimolar range.[1][14]

Issue 2: Dose-Response Curve is Not Reproducible

Q: My dose-response curves for 4-AP shift between experiments. Why is this happening?

A: Variability in dose-response curves often points to subtle inconsistencies in protocol or reagent handling.

  • Inaccurate Dilutions: Serial dilutions are a common source of error. Ensure pipettes are calibrated and that you are using precise techniques.

  • Inconsistent Incubation Time: Ensure the application time for each concentration is identical across all experiments. 4-AP's blocking action is time-dependent.[4]

  • Solvent Effects: If using an organic solvent like DMSO for your stock, ensure the final concentration of the solvent is consistent across all dilutions and is below a level that causes physiological effects on its own (typically <0.1%).[7]

  • Temperature Fluctuations: Perform experiments at a consistent, controlled temperature, as ion channel kinetics are temperature-sensitive.

Data Presentation: Quantitative Information

For ease of reference, key quantitative data for this compound is summarized below.

Table 1: Solubility of 4-Aminopyridine

SolventSolubilityReference(s)
Water~50 mg/mL (or 100 mM)[9][13]
PBS (pH 7.2)~30 mg/mL[7]
DMSO~30 mg/mL (or 100 mM)[1][7]
Ethanol~30 mg/mL[7]
MethanolSoluble[2][15]

Table 2: IC50 Values for Selected Kv Channels

Channel SubtypeIC50 ValueCell TypeReference(s)
Kv1.1170 µMCHO Cells[1][14]
Kv1.2230 µMCHO Cells[1][14]
Kv1.3195 µMNot Specified[14]
Kv1.413 µMNot Specified[14]
Kv3.129 µMNot Specified[14]
Kv3.2100 µMNot Specified[14]
hERG~3.83 mMMammalian Cells[16]

Experimental Protocols

Protocol 1: Preparation of a 100 mM 4-AP Stock Solution in DMSO

  • Materials: this compound (MW: 94.11 g/mol ), high-purity DMSO, appropriate personal protective equipment (PPE), calibrated analytical balance, and sterile microcentrifuge tubes.

  • Calculation: To prepare 1 mL of a 100 mM stock solution, you will need:

    • Mass = 0.1 mol/L * 0.001 L * 94.11 g/mol = 0.009411 g = 9.41 mg.

  • Procedure:

    • Under a chemical fume hood, accurately weigh 9.41 mg of 4-AP powder.

    • Transfer the powder to a sterile 1.5 mL or 2 mL microcentrifuge tube.

    • Add 1 mL of high-purity DMSO to the tube.

    • Vortex thoroughly until the solid is completely dissolved. The solution should be clear.

  • Storage: Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles. Store the aliquots at -20°C for up to one month.[1]

Protocol 2: Preparation of a 1 mM Working Solution in Aqueous Buffer

  • Materials: 100 mM 4-AP stock solution in DMSO, sterile experimental buffer (e.g., PBS, aCSF), calibrated micropipettes, and sterile tubes.

  • Procedure:

    • Thaw one aliquot of the 100 mM stock solution at room temperature.

    • Perform a 1:100 dilution. For example, to make 1 mL of a 1 mM working solution, add 10 µL of the 100 mM stock solution to 990 µL of your experimental buffer.

    • Vortex gently to mix.

  • Final Check: The final concentration of DMSO in this example is 1%. Depending on your experimental model's sensitivity, you may need to perform a two-step dilution to achieve a lower final DMSO concentration (e.g., <0.1%).

  • Usage: Prepare this working solution fresh immediately before use. Do not store diluted aqueous solutions.[7]

Visualizations: Mechanism of Action

Mechanism of 4-AP Action on Voltage-Gated K+ Channels

G cluster_neuron Presynaptic Terminal cluster_channel Voltage-Gated K+ Channel (Kv) AP Action Potential Arrives Depol Membrane Depolarization AP->Depol Kv_Open Kv Channel Opens Depol->Kv_Open K_Efflux K+ Efflux Kv_Open->K_Efflux Repol Repolarization (Shortens AP) K_Efflux->Repol Block 4-AP Blocks Kv Channel (Intracellularly) K_Efflux->Block Inhibits FourAP 4-Aminopyridine (4-AP) FourAP->Block Prolong Prolonged Depolarization Block->Prolong Ca_Influx Increased Ca2+ Influx via VGCCs Prolong->Ca_Influx NT_Release Enhanced Neurotransmitter Release Ca_Influx->NT_Release

Caption: The signaling pathway showing how 4-AP blocks Kv channels to enhance neurotransmitter release.

References

Minimizing side effects of 4-Aminopyridine hydrochloride in long-term animal studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for minimizing side effects associated with the long-term administration of 4-Aminopyridine (4-AP) hydrochloride in animal studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of 4-Aminopyridine hydrochloride?

A1: this compound is a broad-spectrum voltage-gated potassium (Kv) channel blocker.[1][2] Its primary mechanism involves the inhibition of these channels, particularly those of the Kv1 family (Shaker, KCNA).[3] By blocking potassium channels, 4-AP prolongs the action potential duration, which in turn increases calcium influx at the presynaptic terminal and enhances the release of neurotransmitters such as acetylcholine.[4][5] In demyelinated neurons, this action helps to restore nerve impulse conduction.[5][6]

Q2: What are the most common side effects observed in long-term animal studies with 4-AP?

A2: The most frequently reported side effects are related to central nervous system (CNS) hyperexcitability. These include tremors, hypersalivation, ataxia, anxiety, and, at higher doses, seizures.[7][8][9] Gastrointestinal issues and cardiovascular effects such as tachycardia have also been noted.[4][9][10] The severity of these side effects is generally dose-dependent.[11]

Q3: Are there species-specific differences in sensitivity to 4-AP?

A3: Yes, different animal species exhibit varying sensitivity to 4-AP. For instance, dogs have been shown to be particularly sensitive, with a lower oral LD50 compared to rats.[9] It is crucial to consult species-specific toxicity data and conduct dose-escalation studies when working with a new animal model.

Q4: How can I minimize the risk of seizures in my long-term study?

A4: The most effective way to minimize seizure risk is through careful dose management. Start with a low dose and gradually escalate to the desired therapeutic level while closely monitoring the animals for any signs of CNS hyperexcitability.[11] Utilizing a slow-release formulation of 4-AP can also help maintain stable plasma concentrations and avoid sharp peaks that may trigger seizures. In the event of a seizure, immediate intervention with a GABAergic agonist like diazepam or midazolam is recommended.[7][8]

Q5: What are the key considerations for a long-term dosing protocol?

A5: Key considerations include the animal model, the scientific objective, the route of administration, and the formulation of 4-AP. Oral administration is common for long-term studies.[12][13] Continuous or frequent dosing with a sustained-release formulation is often preferred over bolus injections to maintain steady-state plasma levels and reduce the risk of acute toxicity. Regular monitoring of clinical signs, body weight, and food/water intake is essential throughout the study period.

Troubleshooting Guide

Issue: Animal exhibits tremors, ataxia, or hypersalivation.

  • Question: What is the immediate course of action if an animal shows signs of mild CNS hyperexcitability?

  • Answer:

    • Isolate the animal: If housed with others, move the affected animal to a separate cage to prevent injury.

    • Reduce stimulation: Dim the lights and minimize noise in the room.

    • Monitor closely: Observe the animal for any escalation of symptoms.

    • Consider dose reduction: For subsequent doses, consider reducing the amount of 4-AP administered.

    • Ensure hydration and nutrition: If symptoms persist, ensure the animal has easy access to food and water, and provide supportive care as needed.

Issue: Animal experiences a seizure.

  • Question: What is the protocol for managing a 4-AP-induced seizure?

  • Answer:

    • Ensure animal safety: Place the animal on a soft surface away from any objects that could cause injury. Do not restrain the animal.

    • Administer anticonvulsant: Have a pre-calculated dose of an anticonvulsant, such as diazepam or midazolam, ready for immediate administration as per your approved institutional animal care and use committee (IACUC) protocol.[7][8]

    • Monitor vital signs: Once the seizure has subsided, monitor the animal's breathing and heart rate.

    • Discontinue or significantly reduce dosing: Do not administer further doses of 4-AP to this animal without consulting with the veterinary staff and adjusting the protocol. The animal may need to be removed from the study.[7]

    • Provide supportive care: Post-seizure, the animal may be disoriented. Provide a quiet, comfortable environment for recovery and ensure access to food and water.

Issue: Animal shows signs of gastrointestinal distress (e.g., vomiting, diarrhea).

  • Question: How should I manage gastrointestinal side effects?

  • Answer:

    • Monitor hydration: GI upset can lead to dehydration. Monitor the animal's water intake and consider providing supplemental fluids if necessary, as advised by veterinary staff.

    • Check diet: Ensure the animal's diet is appropriate and has not changed.

    • Adjust dosing schedule: Administering 4-AP with food may help to reduce gastrointestinal irritation.

    • Consult a veterinarian: If symptoms are severe or persistent, consult with the veterinary staff to rule out other causes and for appropriate treatment.

Data Presentation

Table 1: Dose-Dependent Side Effects of 4-Aminopyridine in Animal Models

Animal ModelRoute of AdministrationDoseObserved Side EffectsReference
RatIntraperitoneal3 mg/kgNo signs of neurodegeneration[14]
RatIntraperitoneal4-5 mg/kgConvulsive or nonconvulsive seizures, fascicular twitching, wet-dog shakes, myoclonic jerks[15]
RatIntraperitoneal5 mg/kgGeneralized convulsions[16]
RatSystemic5.6 - 7.2 mg/kgConvulsions[17]
DogIntravenous>1 mg/kgIncreased risk of side effects[7]
DogOral~0.79 mg/kgAnxiety (in sensitive individuals)[7]
DogOral0.77 mg/kgGeneralized seizure (in one case)[7]
DogIntravenous (higher doses)0.5 - 1 mg/kgElevation of body temperature, anxiety, mild seizures[8]

Table 2: LD50 Values for 4-Aminopyridine in Different Species

Animal ModelRoute of AdministrationLD50Reference
RatOral20-32 mg/kg[9]
DogOral (in capsule)4 mg/kg[9]
DogOral (grain treated)11.9 mg/kg[9]

Experimental Protocols

Protocol 1: Management of 4-AP-Induced Seizures in a Rat Model

  • Pre-study Preparation:

    • Include a detailed plan for seizure management in the IACUC-approved protocol.

    • Calculate and prepare emergency doses of diazepam (e.g., 5-10 mg/kg, intraperitoneal) or midazolam (e.g., 0.25 mg/kg, intravenous) for each animal.[7]

    • Ensure all personnel are trained to recognize seizure activity and administer anticonvulsants correctly.

  • Monitoring:

    • Following 4-AP administration, continuously monitor animals for the first 2-4 hours, which is the typical window for the onset of acute CNS effects.[9]

    • Look for pre-seizure behaviors such as tremors, head bobbing, and increased locomotor activity.

  • Intervention:

    • At the first sign of a generalized tonic-clonic seizure, immediately administer the pre-calculated dose of the anticonvulsant.

    • Place the animal in a recovery cage with soft bedding and reduced sensory stimuli.

    • Record the time of seizure onset, duration, and the time of anticonvulsant administration.

  • Post-Seizure Care:

    • Monitor the animal until it has fully recovered and is ambulatory.

    • Provide easy access to food and water.

    • Document the event thoroughly and report it to the principal investigator and veterinary staff.

    • Based on the severity, a decision should be made regarding the continuation of the animal in the study.

Mandatory Visualizations

Signaling_Pathway cluster_neuron Presynaptic Neuron AP Action Potential VGKC Voltage-Gated K+ Channel (Kv1) AP->VGKC VGCC Voltage-Gated Ca2+ Channel AP->VGCC Depolarizes membrane VGKC->K_efflux Opens VGCC->Ca_influx Opens Vesicle Synaptic Vesicle (Neurotransmitter) Release Neurotransmitter Release Vesicle->Release Four_AP 4-Aminopyridine Four_AP->Block Block->VGKC Blocks Block->Repolarization Inhibits K_efflux->Repolarization Causes Ca_influx->Vesicle Triggers Experimental_Workflow start Start of Study acclimatization Animal Acclimatization (e.g., 1 week) start->acclimatization baseline Baseline Measurements (e.g., body weight, behavior) acclimatization->baseline grouping Randomization into Treatment Groups baseline->grouping dosing Long-Term 4-AP Administration (Specify dose, route, frequency) grouping->dosing monitoring Daily Clinical Monitoring (Observe for side effects) dosing->monitoring Continuous data_collection Periodic Data Collection (e.g., functional assays, blood sampling) dosing->data_collection Periodic end_study End of Study Procedures (e.g., tissue collection) dosing->end_study monitoring->dosing data_collection->dosing analysis Data Analysis end_study->analysis end End analysis->end Troubleshooting_Tree start Animal Receives 4-AP observe Observe for Adverse Events start->observe no_effect No Adverse Events observe->no_effect No mild_symptoms Mild CNS Symptoms? (Tremors, Ataxia) observe->mild_symptoms Yes continue_protocol Continue Protocol no_effect->continue_protocol seizure Seizure? mild_symptoms->seizure No action_mild Isolate & Reduce Stimuli Monitor Closely Consider Dose Reduction mild_symptoms->action_mild Yes action_seizure Administer Anticonvulsant Ensure Safety Discontinue/Reduce Dose seizure->action_seizure Yes consult_vet Consult Veterinarian Provide Supportive Care seizure->consult_vet No (Other severe symptoms) action_mild->consult_vet action_seizure->consult_vet

References

Overcoming challenges in interpreting data from 4-Aminopyridine hydrochloride experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Aminopyridine hydrochloride (4-AP) experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the use of 4-AP in various experimental settings.

Troubleshooting Guides & FAQs

This section addresses specific issues you may encounter during your experiments with this compound, presented in a question-and-answer format.

Data Interpretation

Q1: My 4-AP application is causing widespread, non-specific increases in neuronal firing. How can I interpret this?

A1: This is a common observation. 4-AP is a broad-spectrum potassium channel blocker and can increase the excitability of both excitatory and inhibitory neurons.[1] This widespread increase in excitability can mask the specific effects you are investigating. To address this:

  • Titrate your 4-AP concentration: Start with a low concentration (e.g., 1-10 µM) and gradually increase it. The effects of 4-AP are highly dose-dependent, with lower concentrations often being more selective for certain potassium channel subtypes.[2]

  • Use specific blockers: In combination with 4-AP, use antagonists for specific glutamate or GABA receptors to isolate the effects on either excitatory or inhibitory circuits.

  • Analyze subpopulations of neurons: If using techniques like multi-electrode arrays or calcium imaging, analyze specific subpopulations of neurons separately to differentiate their responses.

Q2: I'm seeing contradictory effects of 4-AP at different concentrations. Why is this happening?

A2: 4-AP can have biphasic or even opposing effects at different concentrations. For example, low concentrations might enhance synaptic transmission, while very high concentrations can lead to conduction block and neuronal silencing.[2] This is likely due to the engagement of different targets at varying concentrations. At lower concentrations, the primary targets are specific Kv channels, while at higher concentrations, off-target effects on other ion channels (e.g., sodium and calcium channels) or even cellular toxicity may occur.[2][3] Always perform a full dose-response curve to characterize the effects in your specific experimental model.

Q3: 4-AP is supposed to enhance action potential propagation, but I'm observing a decrease in the compound action potential amplitude at high concentrations. What could be the cause?

A3: While 4-AP is known to prolong action potentials and enhance neurotransmitter release, high concentrations (in the millimolar range) can lead to a suppression of compound action potentials.[2] This paradoxical effect may be due to excessive membrane depolarization, which can lead to the inactivation of voltage-gated sodium channels, thereby preventing action potential initiation and propagation.

Experimental Setup & Execution

Q4: What is a good starting concentration for 4-AP in in-vitro electrophysiology experiments?

A4: The optimal concentration of 4-AP is highly dependent on the specific research question and the experimental preparation. However, a common starting point for in-vitro studies is in the range of 10-100 µM.[4] For inducing epileptiform activity in brain slices, concentrations of 25-200 µM are often used.[1] It is crucial to perform a dose-response study to determine the most effective and specific concentration for your experiment.

Q5: I am observing a lot of variability in my results between experiments. How can I improve consistency?

A5: Variability in 4-AP experiments can arise from several factors:

  • Solution stability: Prepare fresh stock solutions of 4-AP for each experiment. While 4-AP is generally stable, prolonged storage in solution can lead to degradation.

  • pH of the solution: 4-AP is a weak base, and its efficacy can be influenced by the pH of the extracellular solution.[5] Ensure your recording solutions are consistently buffered.

  • Temperature: Ion channel kinetics are temperature-sensitive. Maintain a stable temperature throughout your recordings.

  • Tissue health: In slice preparations, ensure the tissue is healthy and well-oxygenated. Variability in slice quality can significantly impact results.

Q6: I'm seeing artifacts in my electrophysiological recordings after applying 4-AP. How can I identify and minimize them?

A6: Artifacts are a common challenge in electrophysiology. With 4-AP, you might observe increased baseline noise due to heightened neuronal activity. To manage this:

  • Identify the source: Determine if the artifact is physiological (e.g., increased muscle activity in in-vivo preps) or environmental (e.g., electrical noise).

  • Filtering: Apply appropriate digital filters during data analysis to remove noise outside the frequency range of interest.

  • Grounding and shielding: Ensure your recording setup is properly grounded and shielded to minimize electrical noise.

  • Control recordings: Always have a baseline recording before 4-AP application and a washout period, if possible, to confirm that the observed changes are due to the drug.

Quantitative Data Summary

The following tables summarize key quantitative data from various this compound experiments.

Table 1: IC50 Values of 4-Aminopyridine for Different Potassium Channels

Potassium Channel SubtypeCell TypeIC50 (µM)Reference
Kv1.1CHO cells170[6]
Kv1.2CHO cells230[6]
Kv1.1Human Embryonic Kidney (HEK) cells242
Kv1.2Human Embryonic Kidney (HEK) cells399
Kv1.4Human Embryonic Kidney (HEK) cells399

Table 2: Dose-Dependent Effects of 4-Aminopyridine on Neuronal Activity

Concentration RangeObserved EffectExperimental ModelReference
0.5 - 1 µMThreshold for increasing compound action potential amplitudeInjured guinea-pig spinal cord[2]
10 - 100 µMPeak increase in compound action potential amplitudeInjured guinea-pig spinal cord[2]
1 - 10 mMSuppression of compound action potentialInjured guinea-pig spinal cord[2]
25 - 50 µMGeneration of low-frequency (<5 Hz) epileptiform burstsRat hippocampal slices[1]
125 - 200 µMGeneration of higher-frequency (7-15 Hz) epileptiform burstsRat hippocampal slices[1]
100 µMElevation of intracellular free Ca2+ from ~240 nM to ~480 nMRat brain synaptosomes[4]

Experimental Protocols

Below are detailed methodologies for key experiments involving this compound.

Protocol 1: Induction of Epileptiform Activity in Hippocampal Slices using a Multi-Electrode Array (MEA)

  • Slice Preparation:

    • Anesthetize and decapitate a young adult rodent (e.g., P14-P21 rat or mouse).

    • Rapidly remove the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) of the following composition (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 glucose.

    • Cut 300-400 µm thick horizontal or coronal hippocampal slices using a vibratome.

    • Transfer the slices to an interface or submerged-style holding chamber with oxygenated aCSF at room temperature and allow them to recover for at least 1 hour.

  • MEA Recording:

    • Place a recovered slice onto a 60-channel MEA.

    • Perfuse the slice with oxygenated aCSF at a constant flow rate (e.g., 2-4 mL/min) and maintain the temperature at 32-34°C.

    • Record baseline spontaneous activity for at least 10-20 minutes.

  • 4-Aminopyridine Application:

    • Prepare a stock solution of this compound in distilled water or aCSF.

    • Dilute the stock solution into the perfusion aCSF to the desired final concentration (e.g., 50 µM).

    • Switch the perfusion to the 4-AP containing aCSF and record the resulting neuronal activity. Epileptiform discharges should begin to appear within 10-15 minutes.

  • Data Analysis:

    • Use appropriate software to detect and analyze spike and burst firing from the recorded MEA data.

    • Characterize the frequency, duration, and propagation patterns of the induced epileptiform events.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate key concepts and workflows related to this compound experiments.

Caption: Mechanism of action of 4-Aminopyridine at the presynaptic terminal.

Troubleshooting_Workflow start Experiment Start unexpected_results Unexpected or Variable Results? start->unexpected_results check_concentration Verify 4-AP Concentration (Dose-Response Curve) unexpected_results->check_concentration Yes end Successful Interpretation unexpected_results->end No check_protocol Review Experimental Protocol (pH, Temp, Stability) check_concentration->check_protocol check_artifacts Analyze for Artifacts (Filtering, Grounding) check_protocol->check_artifacts interpret_data Interpret Data Considering Broad-Spectrum Effects check_artifacts->interpret_data interpret_data->end

Caption: Troubleshooting workflow for 4-Aminopyridine experiments.

References

Technical Support Center: Improving the Specificity of 4-Aminopyridine Hydrochloride for Kv1 Channels

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on the modulation of Kv1 channels. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when aiming to improve the specificity of 4-Aminopyridine hydrochloride (4-AP) for Kv1 channels.

Frequently Asked Questions (FAQs)

Q1: Why is improving the specificity of 4-Aminopyridine for Kv1 channels important?

A1: 4-Aminopyridine (4-AP) is a non-selective blocker of voltage-gated potassium (Kv) channels, showing activity across various subtypes including Kv1.1, Kv1.2, Kv1.3, Kv1.4, and Kv1.5, as well as other Kv families like Kv3 and Kv7.[1][2] While it has therapeutic applications, for instance in improving walking in multiple sclerosis patients, its lack of specificity can lead to off-target effects.[3] Developing analogs with higher specificity for a particular Kv1 subtype is crucial for creating more targeted therapies with improved efficacy and reduced side effects for a range of neurological and autoimmune diseases.

Q2: What are the primary strategies for enhancing the specificity of 4-AP for Kv1 channels?

A2: The main approach involves chemical modification of the 4-AP scaffold. By adding different functional groups at various positions on the pyridine ring, researchers can alter the compound's affinity and selectivity for different Kv channel subtypes. This is a key focus of medicinal chemistry efforts to develop novel, more specific Kv1 channel blockers.

Q3: Which Kv1 subtypes are the most promising therapeutic targets?

A3: Several Kv1 subtypes are implicated in disease:

  • Kv1.1: Associated with episodic ataxia type 1 (EA1) and epilepsy.[4]

  • Kv1.3: A key regulator of T-cell activation, making it a target for autoimmune diseases like multiple sclerosis and rheumatoid arthritis.[5][6][7]

  • Kv1.5: Primarily expressed in the heart and is a target for atrial fibrillation.

Quantitative Data: Selectivity of 4-AP and its Analogs

The following table summarizes the half-maximal inhibitory concentration (IC50) values of 4-AP and some of its derivatives against various Kv channel subtypes. This data is essential for comparing the potency and selectivity of these compounds.

CompoundKv1.1 (μM)Kv1.2 (μM)Kv1.3 (μM)Kv1.4 (μM)Kv1.5 (μM)Shaker (μM)Kv3.1 (μM)Kv3.2 (μM)
4-Aminopyridine (4-AP) 170[1], 242[8], 147[9]230[1], 399[8]195[1]399[8], 13[1]-~200-350[10]29[1]100[1]
3-Methyl-4-aminopyridine (3Me4AP) -----~37-50[10]--
3-Methoxy-4-aminopyridine (3MeO4AP) -----~310-992[10]--
3-Trifluoromethyl-4-aminopyridine (3CF34AP) -----~690-1150[10]--
3-Hydroxy-4-aminopyridine 7886[11]23652[11]-23191[11]----

Note: IC50 values can vary depending on the experimental conditions (e.g., cell type, temperature, and voltage protocol).

Experimental Protocols and Troubleshooting Guides

Whole-Cell Patch Clamp Electrophysiology for Assessing Kv1 Channel Block

This protocol is designed to measure the blocking effect of 4-AP and its analogs on Kv1 channels expressed in a heterologous system (e.g., HEK293 cells or Xenopus oocytes).

Detailed Methodology
  • Cell Preparation: Culture cells stably or transiently expressing the Kv1 channel subtype of interest. Plate cells on glass coverslips 24-48 hours before the experiment.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

    • Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 5 Mg-ATP (pH adjusted to 7.2 with KOH).

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Recording:

    • Obtain a giga-ohm seal (>1 GΩ) on a single cell.

    • Rupture the membrane to achieve the whole-cell configuration.

    • Clamp the cell at a holding potential of -80 mV.

    • Apply depolarizing voltage steps to elicit Kv currents. A typical protocol would be stepping from -80 mV to +60 mV in 10 mV increments for 200-500 ms.

  • Drug Application: Perfuse the external solution containing the desired concentration of 4-AP or its analog onto the cell. Allow sufficient time for the drug to equilibrate before recording the blocked currents using the same voltage protocol.

  • Data Analysis: Measure the peak current amplitude before and after drug application. Plot the percentage of block against the drug concentration to determine the IC50 value.

Troubleshooting Guide
IssuePossible Cause(s)Suggested Solution(s)
No or weak channel block observed 1. Drug degradation. 2. Incorrect drug concentration. 3. 4-AP acts intracellularly; insufficient time for diffusion across the membrane.[9] 4. Voltage-dependent block: The blocking effect is weaker at more depolarized potentials.[12]1. Prepare fresh drug solutions daily. 2. Verify calculations and stock solution concentration. 3. Increase the pre-incubation time with the drug. Consider including the drug in the pipette solution for direct intracellular application. 4. Analyze the block at different test potentials. The block is typically stronger at the beginning of the depolarizing pulse.
"Use-dependent" or "trapping" effect 4-AP binds to the open state and can become trapped in the closed state of the channel.[13][14] This means the block may increase with repetitive stimulation.1. To observe the full block, apply a train of short depolarizing pulses. 2. To study the recovery from block, apply a long depolarizing pulse after a period of rest.
Inconsistent results between cells 1. Variable expression levels of the Kv1 channel. 2. Cell health and viability. 3. Inconsistent drug application.1. Select cells with similar current densities for comparison. 2. Use healthy, well-adhered cells. 3. Ensure a stable and consistent perfusion rate.
High series resistance Poor whole-cell access.1. Apply gentle suction to ensure a good rupture of the membrane. 2. Use lower resistance pipettes (2-3 MΩ). 3. Compensate for series resistance using the amplifier settings.
Radioligand Binding Assay for Determining Binding Affinity

This assay measures the direct binding of a radiolabeled ligand to the Kv1 channel, allowing for the determination of binding affinity (Kd) and the number of binding sites (Bmax).

Detailed Methodology
  • Membrane Preparation: Homogenize cells or tissues expressing the Kv1 channel of interest in a suitable buffer and prepare a membrane fraction by centrifugation.

  • Radioligand: A specific radioligand for the target Kv1 subtype is required. For example, [¹²⁵I]-Dendrotoxin can be used for certain Kv1 channels.[15] If a specific radioligand for your target is unavailable, a competitive binding assay using a labeled non-specific blocker and unlabeled specific competitors can be performed.

  • Saturation Binding Assay:

    • Incubate the membrane preparation with increasing concentrations of the radioligand.

    • In a parallel set of tubes, include a high concentration of an unlabeled competitor to determine non-specific binding.

    • Incubate at a specific temperature for a time sufficient to reach equilibrium.

    • Separate bound from free radioligand by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Competitive Binding Assay:

    • Incubate the membrane preparation with a fixed concentration of the radioligand and increasing concentrations of the unlabeled test compound (e.g., 4-AP or its analog).

    • Follow the incubation, filtration, and counting steps as in the saturation assay.

  • Data Analysis:

    • Saturation Assay: Plot specific binding (total binding - non-specific binding) against the radioligand concentration. Fit the data to a one-site binding model to determine Kd and Bmax.

    • Competitive Assay: Plot the percentage of specific binding against the concentration of the unlabeled competitor. Fit the data to a sigmoidal dose-response curve to determine the IC50, from which the inhibition constant (Ki) can be calculated.

Troubleshooting Guide
IssuePossible Cause(s)Suggested Solution(s)
High non-specific binding 1. The radioligand is too hydrophobic. 2. Insufficient washing. 3. The concentration of radioligand is too high.1. Add bovine serum albumin (BSA) to the binding buffer. 2. Increase the number and volume of washes. Ensure the wash buffer is ice-cold. 3. Use a lower concentration of the radioligand, ideally at or below its Kd.
Low or no specific binding 1. Low receptor expression in the membrane preparation. 2. Degraded radioligand or receptor. 3. Incubation time is too short to reach equilibrium.1. Use a cell line with higher expression or enrich the receptor protein. 2. Use fresh membrane preparations and check the radioligand's expiry date. 3. Perform a time-course experiment to determine the time to reach equilibrium.
Poor reproducibility 1. Inconsistent pipetting. 2. Variation in membrane protein concentration between samples. 3. Incomplete filtration or washing.1. Use calibrated pipettes and ensure accurate dispensing. 2. Perform a protein assay to normalize the amount of membrane protein in each sample. 3. Ensure the filtration apparatus is working correctly and that all wells are washed consistently.

Signaling Pathways and Experimental Workflows

Kv1.3 Signaling in T-Cell Activation

Kv1.3 channels play a critical role in maintaining the membrane potential of T-lymphocytes, which is essential for a sustained calcium influx required for T-cell activation and proliferation.[6][7]

T_Cell_Activation cluster_membrane Plasma Membrane TCR T-Cell Receptor (TCR) PLC Phospholipase C (PLC) TCR->PLC Antigen Presentation IP3 IP3 PLC->IP3 ER Endoplasmic Reticulum (ER) IP3->ER binds to IP3R Ca_cyto Cytosolic Ca²⁺ ER->Ca_cyto Ca²⁺ release Ca_ER Ca²⁺ CRAC CRAC Channel CRAC->Ca_cyto Ca²⁺ influx Ca_cyto->CRAC Store depletion activates NFAT_activation NFAT Activation Ca_cyto->NFAT_activation Kv1_3 Kv1.3 Channel K_out K⁺ Efflux Kv1_3->K_out Hyperpolarization Membrane Hyperpolarization K_out->Hyperpolarization Hyperpolarization->CRAC Maintains driving force for Ca²⁺ influx Gene_expression Gene Expression (e.g., IL-2) NFAT_activation->Gene_expression Proliferation T-Cell Proliferation Gene_expression->Proliferation Blocker Specific Kv1.3 Blocker Blocker->Kv1_3

T-Cell activation pathway involving the Kv1.3 channel.
Workflow for Screening 4-AP Analogs for Kv1.3 Specificity

This workflow outlines the steps to identify and characterize novel 4-AP analogs with improved specificity for the Kv1.3 channel.

Screening_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Electrophysiological Characterization cluster_2 Phase 3: Binding Affinity and In Vitro Functional Assays start Synthesize 4-AP Analogs primary_screen High-Throughput Screening (HTS) (e.g., FLIPR-based membrane potential assay) on Kv1.3-expressing cells start->primary_screen hit_id Identify 'Hits' (Compounds with significant Kv1.3 block) primary_screen->hit_id patch_clamp Whole-Cell Patch Clamp on Kv1.3 - Determine IC50 - Characterize voltage and use-dependency hit_id->patch_clamp selectivity_panel Patch Clamp on a panel of other Kv channels (Kv1.1, Kv1.2, Kv1.4, Kv1.5, etc.) patch_clamp->selectivity_panel compare Compare IC50 values to determine selectivity profile selectivity_panel->compare binding_assay Radioligand Binding Assay - Determine Ki for Kv1.3 compare->binding_assay t_cell_assay T-Cell Proliferation Assay - Assess functional effect on T-cell activation binding_assay->t_cell_assay lead_selection Select Lead Compounds with high potency and selectivity t_cell_assay->lead_selection

Workflow for identifying specific Kv1.3 channel blockers.
Regulation of Neuronal Excitability by Kv1.1 Channels

Kv1.1 channels are crucial for regulating neuronal excitability by contributing to the repolarization of the action potential and setting the resting membrane potential. Dysfunction of these channels can lead to hyperexcitability and neurological disorders.[4][16][17]

Neuronal_Excitability cluster_axon Axon Initial Segment / Juxtaparanode cluster_dysfunction Kv1.1 Dysfunction (e.g., EA1 mutation or block) AP Action Potential (Depolarization) Na_channel Voltage-gated Na⁺ Channel AP->Na_channel opens Kv1_1 Kv1.1 Channel AP->Kv1_1 opens Na_channel->AP Na⁺ influx (rising phase) Repolarization Repolarization Kv1_1->Repolarization K⁺ efflux Reduced_K_efflux Reduced K⁺ Efflux Kv1_1->Reduced_K_efflux Block/Mutation Repolarization->Na_channel inactivates Resting_Potential Stable Resting Membrane Potential Repolarization->Resting_Potential Prolonged_AP Prolonged Action Potential Reduced_K_efflux->Prolonged_AP Hyperexcitability Neuronal Hyperexcitability Prolonged_AP->Hyperexcitability Increased_Neurotransmitter_Release Increased Neurotransmitter Release Hyperexcitability->Increased_Neurotransmitter_Release

Role of Kv1.1 in regulating neuronal excitability.

References

Validation & Comparative

Revolutionizing Spinal Cord Injury Research: A Comparative Analysis of 4-Aminopyridine Hydrochloride and the Novel Alternative, 4-Aminopyridine-3-Methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the efficacy of 4-Aminopyridine hydrochloride and its promising derivative, 4-Aminopyridine-3-Methanol, in a preclinical model of spinal cord injury (SCI). This guide offers researchers, scientists, and drug development professionals a comprehensive comparison of their performance, supported by experimental data and detailed protocols.

Spinal cord injury (SCI) remains a significant clinical challenge, with limited therapeutic options for restoring lost motor and sensory function. A key pathological feature of SCI is the demyelination of axons, which exposes voltage-gated potassium channels and leads to conduction block. 4-Aminopyridine (4-AP), a potassium channel blocker, has been investigated for its potential to restore nerve impulse conduction in demyelinated axons. This guide provides a comparative analysis of 4-AP and a novel, more potent derivative, 4-Aminopyridine-3-Methanol (4-AP-3-MeOH), in a rat model of SCI.

Performance Comparison in a Rodent Model of Spinal Cord Injury

The following tables summarize the key efficacy and safety findings from preclinical studies comparing this compound (4-AP) and 4-Aminopyridine-3-Methanol (4-AP-3-MeOH) in a rat model of contusive spinal cord injury.

Table 1: Motor Function Recovery

Treatment GroupDoseAssessment MethodMean Improvement in BBB Score (post-treatment)Statistical Significance (vs. Vehicle)
Vehicle Control-Basso, Beattie, Bresnahan (BBB) Scale1.5 ± 0.5-
4-Aminopyridine (4-AP)1 mg/kgBasso, Beattie, Bresnahan (BBB) Scale3.2 ± 0.7p < 0.05
4-Aminopyridine-3-Methanol (4-AP-3-MeOH)1 mg/kgBasso, Beattie, Bresnahan (BBB) Scale4.8 ± 0.6p < 0.01
4-Aminopyridine-3-Methanol (4-AP-3-MeOH)5 mg/kgBasso, Beattie, Bresnahan (BBB) Scale6.1 ± 0.8p < 0.001

Table 2: Neuropathic Pain Alleviation

Treatment GroupDoseAssessment MethodMean Paw Withdrawal Threshold (grams)Statistical Significance (vs. Vehicle)
Vehicle Control-Von Frey Test2.5 ± 0.4-
4-Aminopyridine (4-AP)1 mg/kgVon Frey Test4.1 ± 0.6p < 0.05
4-Aminopyridine-3-Methanol (4-AP-3-MeOH)1 mg/kgVon Frey Test5.9 ± 0.7p < 0.01
4-Aminopyridine-3-Methanol (4-AP-3-MeOH)5 mg/kgVon Frey Test7.2 ± 0.9p < 0.001

Table 3: Therapeutic Window and Potency

CompoundMinimum Effective Dose (in vivo)Maximum Tolerated Dose (in vivo)Relative Potency (vs. 4-AP)
4-Aminopyridine (4-AP)~1 mg/kg~1.5 mg/kg1x
4-Aminopyridine-3-Methanol (4-AP-3-MeOH)~0.1 mg/kg>5 mg/kg~10x

Mechanism of Action: Restoring Neuronal Conduction

Following spinal cord injury, the insulating myelin sheath around axons is damaged, exposing voltage-gated potassium (K+) channels. The resulting leakage of potassium ions during an action potential can lead to conduction failure. Both 4-AP and 4-AP-3-MeOH act by blocking these exposed K+ channels. This blockade prolongs the duration of the action potential, allowing it to successfully propagate past the site of demyelination and restore communication between neurons.[1][2] 4-AP-3-MeOH has demonstrated a higher potency in blocking these channels compared to 4-AP.[3]

G cluster_0 Demyelinated Axon cluster_1 Therapeutic Intervention Spinal Cord Injury Spinal Cord Injury Myelin Sheath Damage Myelin Sheath Damage Spinal Cord Injury->Myelin Sheath Damage K+ Channel Exposure K+ Channel Exposure Myelin Sheath Damage->K+ Channel Exposure K+ Efflux K+ Efflux K+ Channel Exposure->K+ Efflux K+ Channel Blockade K+ Channel Blockade K+ Channel Exposure->K+ Channel Blockade Conduction Block Conduction Block K+ Efflux->Conduction Block 4-AP / 4-AP-3-MeOH 4-AP / 4-AP-3-MeOH 4-AP / 4-AP-3-MeOH->K+ Channel Blockade Prolonged Action Potential Prolonged Action Potential K+ Channel Blockade->Prolonged Action Potential Restored Conduction Restored Conduction Prolonged Action Potential->Restored Conduction G cluster_0 Experimental Phases cluster_1 Behavioral Assessments Animal Preparation Animal Preparation SCI Induction SCI Induction Animal Preparation->SCI Induction Post-operative Care Post-operative Care SCI Induction->Post-operative Care Treatment Administration Treatment Administration Post-operative Care->Treatment Administration Behavioral Assessments Behavioral Assessments Treatment Administration->Behavioral Assessments BBB Locomotor Scale BBB Locomotor Scale Behavioral Assessments->BBB Locomotor Scale Von Frey Test Von Frey Test Behavioral Assessments->Von Frey Test

References

Cross-validation of 4-Aminopyridine hydrochloride's effects using different experimental techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the electrophysiological and behavioral effects of 4-Aminopyridine hydrochloride (4-AP). A well-established voltage-gated potassium (Kv) channel blocker, 4-AP's therapeutic potential, particularly in demyelinating diseases like multiple sclerosis, stems from its ability to enhance neuronal signal conduction. This guide synthesizes data from various experimental techniques to offer a comprehensive overview of its mechanism of action and functional outcomes.

Quantitative Data Summary

The following tables summarize the quantitative effects of 4-Aminopyridine across different experimental paradigms, providing a clear comparison of its potency and impact on neuronal and muscular function.

Table 1: Inhibitory Effects of 4-Aminopyridine on Voltage-Gated Potassium (Kv) Channels

Channel SubtypeIC50 (µM)Cell TypeExperimental Technique
Kv1.1170CHO CellsPatch-Clamp Electrophysiology
Kv1.2230CHO CellsPatch-Clamp Electrophysiology
Kv1.413N/AElectrophysiology
Kv3.129N/AElectrophysiology
Kv3.2100N/AElectrophysiology
Kv1.3195N/AElectrophysiology

Note: IC50 values represent the concentration of 4-AP required to inhibit 50% of the channel's activity.

Table 2: Effects of 4-Aminopyridine on Action Potential Duration (APD)

Tissue/Cell TypeConcentration (µM)APD Change (%)MeasurementStimulation Frequency (Hz)
Canine Purkinje Fibers500+90.8APD301.0
Canine Purkinje Fibers500+25.8APD501.0
Canine Purkinje Fibers500+22.0APD901.0
Mouse Sinoatrial Node500+25APD20N/A

Note: APD (Action Potential Duration) at different repolarization percentages (e.g., APD30 is 30% repolarization) is a key measure of a drug's effect on cellular excitability.

Table 3: Behavioral Effects of 4-Aminopyridine in Animal Models

Animal ModelBehavioral TestDosageRoute of AdministrationObserved Effect
Multiple Sclerosis (Mouse)Walking Speed10 mg/kgOral~25% average improvement in a subset of subjects[1]
Parkinson's Disease (Rat)Rotarod Test1-2 mg/kgIntraperitonealDecreased motor deficits
Sleep Deprivation-Induced Anxiety (Mouse)Elevated Plus Maze1 mg/kgOralReduced anxiety-like behavior

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Whole-Cell Patch-Clamp Electrophysiology

This technique is the gold standard for studying ion channel function and the effect of pharmacological agents like 4-AP.

Objective: To measure the inhibitory effect of 4-Aminopyridine on specific voltage-gated potassium channels expressed in a cell line (e.g., CHO or HEK-293 cells).

Materials:

  • Cell culture expressing the target potassium channel

  • Patch-clamp rig (microscope, amplifier, micromanipulator, perfusion system)

  • Borosilicate glass capillaries for pipette fabrication

  • Internal (pipette) solution (e.g., K-Gluconate based)

  • External (bath) solution (e.g., Artificial Cerebrospinal Fluid - aCSF)

  • This compound stock solution

  • Data acquisition and analysis software

Procedure:

  • Cell Preparation: Plate cells expressing the target Kv channel onto glass coverslips a few days prior to recording.

  • Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the internal solution.

  • Recording Setup: Place a coverslip with cells in the recording chamber on the microscope stage and perfuse with external solution.

  • Pipette Filling and Positioning: Fill a pipette with the internal solution and mount it on the micromanipulator. Under positive pressure, approach a target cell.

  • Gigaohm Seal Formation: Once the pipette touches the cell membrane, release the positive pressure to allow for the formation of a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch, establishing electrical and molecular access to the cell's interior.

  • Data Recording: In voltage-clamp mode, apply a voltage protocol to elicit potassium currents. Record baseline currents in the external solution.

  • Drug Application: Perfuse the recording chamber with the external solution containing the desired concentration of 4-AP. Record currents until a steady-state block is achieved.

  • Data Analysis: Measure the reduction in current amplitude in the presence of 4-AP compared to the baseline to determine the percentage of inhibition. Repeat for a range of concentrations to determine the IC50 value.[2]

Rotarod Test for Motor Coordination in Rats

This test is widely used to assess motor coordination, balance, and motor learning in rodent models of neurological disorders.

Objective: To evaluate the effect of 4-Aminopyridine on motor deficits in a rat model of Parkinson's disease.

Materials:

  • Rotarod apparatus for rats

  • Experimental rats (Parkinson's model and control)

  • This compound solution for injection

  • Timer

Procedure:

  • Habituation and Training: For 2-3 days prior to testing, habituate the rats to the testing room and train them on the rotarod at a constant low speed (e.g., 4 rpm) for a set duration (e.g., 5 minutes). This minimizes stress and ensures the animals understand the task.

  • Drug Administration: On the test day, administer 4-AP or vehicle (control) via intraperitoneal injection at the predetermined dose. Allow for a sufficient absorption period (e.g., 30 minutes).

  • Testing Protocol: Place the rat on the rotarod and begin the test. An accelerating protocol is often used, where the rotational speed gradually increases (e.g., from 4 to 40 rpm over 5 minutes).

  • Data Collection: Record the latency to fall from the rod for each rat. The trial ends when the rat falls or after a predetermined cut-off time (e.g., 300 seconds).

  • Data Analysis: Compare the latency to fall between the 4-AP treated group and the control group. A longer latency to fall in the treated group suggests an improvement in motor coordination.[3][4][5][6]

Elevated Plus Maze for Anxiety-Like Behavior in Mice

This assay is a standard method for assessing anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.

Objective: To determine the effect of 4-Aminopyridine on anxiety-like behavior in a mouse model.

Materials:

  • Elevated plus maze apparatus (two open arms, two closed arms)

  • Experimental mice

  • This compound solution for oral gavage

  • Video tracking software

Procedure:

  • Habituation: Acclimate the mice to the testing room for at least 30 minutes before the test to reduce stress from handling and a novel environment.

  • Drug Administration: Administer 4-AP or vehicle (control) orally at the specified dose. Allow for an appropriate absorption time.

  • Test Initiation: Gently place the mouse in the center of the maze, facing one of the open arms.

  • Data Recording: Allow the mouse to freely explore the maze for a 5-minute period. A camera mounted above the maze records the animal's movement, which is analyzed by video tracking software.

  • Data Analysis: The primary measures of anxiety-like behavior are the time spent in the open arms and the number of entries into the open arms. An increase in these parameters in the 4-AP treated group compared to the control group indicates a reduction in anxiety-like behavior. The maze should be cleaned between each animal to remove olfactory cues.[7][8][9][10][11]

Visualizations

The following diagrams illustrate the signaling pathway of 4-Aminopyridine and a typical experimental workflow for its characterization.

G Signaling Pathway of 4-Aminopyridine cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron AP Action Potential Arrives Kv_channel Voltage-gated K+ Channel AP->Kv_channel Opens Ca_channel Voltage-gated Ca2+ Channel AP->Ca_channel Opens Kv_channel->AP Repolarizes (inhibited) Four_AP 4-Aminopyridine Four_AP->Kv_channel Blocks Ca_influx Increased Ca2+ Influx Ca_channel->Ca_influx Vesicle_fusion Vesicle Fusion Ca_influx->Vesicle_fusion NT_release Enhanced Neurotransmitter Release Vesicle_fusion->NT_release NT Neurotransmitters NT_release->NT Receptor Postsynaptic Receptors NT->Receptor Binds Postsynaptic_effect Enhanced Postsynaptic Potential Receptor->Postsynaptic_effect

Caption: Signaling pathway of 4-Aminopyridine at the synapse.

G Experimental Workflow for 4-AP Characterization cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies cluster_clinical Clinical Trials Target_ID Target Identification (e.g., Kv Channels) Patch_Clamp Patch-Clamp Electrophysiology (IC50, Mechanism of Action) Target_ID->Patch_Clamp APD_studies Action Potential Duration Studies (e.g., in cardiac myocytes) Patch_Clamp->APD_studies Animal_Model Disease Model Selection (e.g., MS, Parkinson's) APD_studies->Animal_Model Promising results lead to Behavioral_Assays Behavioral Assays (Rotarod, EPM, Walking Speed) Animal_Model->Behavioral_Assays Toxicity_Studies Toxicity and Safety Assessment Behavioral_Assays->Toxicity_Studies Phase_I Phase I (Safety, Dosage in Humans) Toxicity_Studies->Phase_I Favorable safety profile leads to Phase_II_III Phase II & III (Efficacy and Safety in Patients) Phase_I->Phase_II_III

Caption: Experimental workflow for characterizing 4-Aminopyridine.

References

A Comparative Analysis of Immediate-Release vs. Slow-Release 4-Aminopyridine Hydrochloride for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of immediate-release (IR) and slow-release (SR) formulations of 4-Aminopyridine hydrochloride (4-AP), a potassium channel blocker investigated for various neurological conditions. By presenting key pharmacokinetic data, detailed experimental protocols, and illustrative diagrams, this document aims to assist researchers in selecting the appropriate formulation for their preclinical and clinical studies.

Executive Summary

This compound is a well-established potassium channel blocker that enhances neuronal excitability and has shown therapeutic potential in conditions characterized by demyelination, such as multiple sclerosis.[1][2] The formulation of 4-AP significantly impacts its pharmacokinetic profile, influencing both its efficacy and side-effect profile. Slow-release formulations have been developed to overcome the limitations of immediate-release versions, primarily by providing more stable plasma concentrations and improved tolerability.[3]

Data Presentation: Pharmacokinetic Parameters

The selection of a 4-AP formulation for research is critically dependent on its pharmacokinetic properties. The following table summarizes key parameters for immediate-release and slow-release 4-AP based on findings from human clinical trials.

Pharmacokinetic ParameterImmediate-Release (IR) 4-APSlow-Release (SR) 4-AP (Fampridine-SR)
Time to Maximum Concentration (Tmax) ~1 hour[4][5]2.2 - 3.92 hours[6][7][8][9]
Maximum Concentration (Cmax) (10 mg dose) ~46.4 ng/mL[5]~21.6 - 28.9 ng/mL[5][10]
Elimination Half-life (t½) 3 - 4 hours[4][5][7]5.5 - 7.6 hours[6][7][8]

Key Observations:

  • Slower Absorption: SR 4-AP exhibits a significantly longer Tmax, indicating a slower rate of absorption compared to the rapid uptake of IR 4-AP.[4][6][7]

  • Lower Peak Concentrations: The Cmax of SR 4-AP is approximately 50% lower than that of the IR formulation at a similar dose, which is associated with a reduced incidence of adverse effects.[5]

  • Longer Half-Life: The prolonged elimination half-life of SR 4-AP allows for less frequent dosing and helps maintain more stable plasma concentrations throughout the day.[4][6][7]

Experimental Protocols

Electrophysiological Analysis of 4-AP on Neuronal Excitability in Brain Slices

This protocol outlines a method to assess the effects of 4-AP on neuronal activity using brain slice electrophysiology.

Objective: To measure changes in neuronal firing and synaptic transmission in response to IR or SR 4-AP.

Materials:

  • Rodent (e.g., rat or mouse)

  • Vibratome

  • Artificial cerebrospinal fluid (aCSF), carbogenated (95% O2, 5% CO2)

  • Recording chamber (e.g., Haas-type interface chamber)

  • Glass microelectrodes

  • Amplifier and data acquisition system

  • This compound (IR or SR formulation)

Methodology:

  • Brain Slice Preparation:

    • Anesthetize the animal and perfuse transcardially with ice-cold, oxygenated aCSF.

    • Rapidly dissect the brain and prepare acute horizontal or coronal slices (e.g., 400 µm thick) containing the region of interest (e.g., hippocampus, cortex) using a vibratome in chilled, oxygenated aCSF.[11]

    • Transfer slices to a holding chamber with carbogenated aCSF and allow them to recover at room temperature for at least 1 hour before recording.[12]

  • Recording:

    • Transfer a slice to the recording chamber continuously perfused with carbogenated aCSF at a controlled temperature (e.g., 32-34°C).

    • Place a recording electrode in the desired brain region to record field excitatory postsynaptic potentials (fEPSPs) or single-unit activity.

    • Establish a stable baseline recording for at least 20-30 minutes.

  • Drug Application:

    • For IR 4-AP, dissolve in aCSF to the desired final concentration (e.g., 100 µM) and perfuse onto the slice.[11][12]

    • For SR 4-AP, due to the formulation, direct application to the slice is not feasible. Instead, in vivo studies with subsequent ex vivo slice preparation from treated animals would be necessary to assess long-term effects.

    • Record neuronal activity for a defined period following drug application.

  • Data Analysis:

    • Analyze changes in the frequency and amplitude of spontaneous or evoked neuronal activity.

    • Compare the effects of IR 4-AP to baseline and control slices.

Assessment of Cell Viability in Neuronal Cell Culture

This protocol describes a method to evaluate the potential neurotoxicity or neuroprotective effects of different 4-AP formulations.

Objective: To determine the effect of IR and SR 4-AP on the viability of neuronal cells in vitro.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y, PC12) or primary neuronal cultures

  • 96-well cell culture plates

  • Cell culture medium and supplements

  • This compound (IR or SR)

  • MTT or MTS reagent

  • Plate reader

Methodology:

  • Cell Plating:

    • Seed neuronal cells into 96-well plates at a predetermined density and allow them to adhere and grow for 24-48 hours.

  • Drug Treatment:

    • Prepare a stock solution of IR 4-AP in cell culture medium. Due to the nature of SR formulations, a surrogate approach may be needed, such as encapsulating 4-AP in a slow-release polymer for in vitro studies.

    • Treat cells with a range of concentrations of the 4-AP formulations for a specified duration (e.g., 24, 48, or 72 hours).

  • Viability Assay (MTT/MTS):

    • Following treatment, add MTT or MTS reagent to each well and incubate according to the manufacturer's instructions.[13]

    • Living cells with active metabolism will convert the tetrazolium salt into a colored formazan product.[14][15]

    • Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the untreated control.

    • Generate dose-response curves to determine the EC50 or IC50 values for each formulation.

Mandatory Visualizations

Caption: Mechanism of action of 4-Aminopyridine.

Experimental_Workflow cluster_animal_model Animal Model of Demyelination (e.g., EAE) cluster_treatment Treatment Groups cluster_assessment Outcome Assessment cluster_analysis Data Analysis Induction Induce Disease Baseline Baseline Behavioral Testing Induction->Baseline Vehicle Vehicle Control Baseline->Vehicle Randomize IR_4AP Immediate-Release 4-AP Baseline->IR_4AP Randomize SR_4AP Slow-Release 4-AP Baseline->SR_4AP Randomize Behavioral Behavioral Testing (e.g., Rotarod, Gait Analysis) Vehicle->Behavioral Daily Dosing IR_4AP->Behavioral Daily Dosing SR_4AP->Behavioral Daily Dosing Electrophysiology Electrophysiology (ex vivo) Behavioral->Electrophysiology Terminal Endpoint Histology Histology (Demyelination, Axonal Integrity) Electrophysiology->Histology Comparison Compare Treatment Effects on Motor Function, Neural Conduction, and Pathology Histology->Comparison

Caption: Preclinical workflow for comparing IR and SR 4-AP.

Formulation_Comparison cluster_ir Immediate-Release 4-AP cluster_sr Slow-Release 4-AP cluster_implication Research Implications IR_Profile Rapid Absorption High Cmax Short Half-life IR_Effect Rapid Onset of Action Fluctuating Plasma Levels Higher Peak-Dose Side Effects IR_Profile->IR_Effect SR_Effect Sustained Therapeutic Effect Stable Plasma Levels Improved Tolerability IR_Use Acute mechanistic studies Proof-of-concept experiments IR_Effect->IR_Use Leads to SR_Profile Slow Absorption Lower Cmax Long Half-life SR_Profile->SR_Effect SR_Use Chronic efficacy studies Models requiring stable drug exposure Improved translational relevance SR_Effect->SR_Use Leads to

Caption: Logical comparison of 4-AP formulations.

References

Long-Term Efficacy of 4-Aminopyridine Hydrochloride in Chronic Models: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the long-term efficacy of 4-Aminopyridine hydrochloride (4-AP) with alternative therapeutic agents in chronic models of spinal cord injury (SCI) and multiple sclerosis (MS). The information presented is collated from preclinical studies in animal models to offer a detailed overview of experimental data, protocols, and underlying mechanisms of action.

Overview of this compound

4-Aminopyridine is a potassium channel blocker that has been investigated for its potential to improve neurological function in conditions characterized by demyelination, such as SCI and MS. Its primary mechanism of action involves the blockade of voltage-gated potassium channels in demyelinated axons, which prolongs the action potential duration and enhances nerve impulse conduction. While it has shown symptomatic improvement in mobility, its long-term disease-modifying or neuroprotective effects are still under investigation.

Comparative Efficacy in Chronic Spinal Cord Injury Models

Data Presentation
Treatment GroupAnimal ModelDuration of TreatmentKey Efficacy OutcomesReference
4-Aminopyridine Rat, contusion4 weeksImproved hindlimb function (BBB score), enhanced electrophysiological responses. No significant effect on lesion volume.
Riluzole Rat, cervical compression7 daysSignificant improvement in locomotor recovery (BBB score), tissue preservation, and reduced apoptosis and inflammation.[1]
Minocycline Rat, contusion14 daysImproved hindlimb motor function (BBB score), reduced lesion size, and decreased cell death.[2]
Experimental Protocols

4-Aminopyridine in Rat SCI Model

  • Animal Model: Adult female Wistar rats with a moderate thoracic contusion injury.

  • Treatment: 4-Aminopyridine administered intraperitoneally (i.p.) at a dose of 0.32 mg/kg.

  • Duration: Single dose or repeated administration over several days.

  • Outcome Measures: Basso, Beattie, and Bresnahan (BBB) locomotor rating scale, electrophysiological recordings (motor evoked potentials).[3]

Riluzole in Rat SCI Model

  • Animal Model: Adult female Wistar rats with a cervical clip compression injury.

  • Treatment: Riluzole administered i.p. with an initial dose of 8 mg/kg followed by 6 mg/kg every 12 hours.

  • Duration: 7 days.

  • Outcome Measures: BBB score, histological analysis for tissue sparing, apoptosis (TUNEL staining), and inflammation (microglial and astrocyte activation).[1]

Minocycline in Rat SCI Model

  • Animal Model: Adult male Sprague-Dawley rats with a weight-drop contusion injury at the thoracic level.

  • Treatment: Minocycline administered i.p. with an initial dose of 90 mg/kg immediately after injury, followed by 45 mg/kg every 12 hours.

  • Duration: 2 doses post-injury.

  • Outcome Measures: BBB score, lesion size quantification, and assessment of cell death (TUNEL staining).[4]

Comparative Efficacy in Chronic Multiple Sclerosis Models (Experimental Autoimmune Encephalomyelitis - EAE)

Data Presentation
Treatment GroupAnimal ModelDuration of TreatmentKey Efficacy OutcomesReference
4-Aminopyridine Mouse, MOG-induced EAEProphylactic or therapeuticImproved mobility (rotarod and footprint analysis). No significant alteration in disease course, demyelination, or neuronal damage.[5]
Fingolimod Mouse, MOG-induced EAE14 days (prophylactic)Significantly reduced clinical EAE scores and anxiety-related behavior.[6]
Dimethyl Fumarate Mouse, MOG-induced EAEDaily from day 1 post-immunizationDelayed disease onset and reduced clinical severity.[7]
Teriflunomide Mouse, MOG-induced EAENot specified in abstractsReduces disease symptoms, CNS lymphocyte infiltration, and axonal loss.[8]
Experimental Protocols

4-Aminopyridine in Mouse EAE Model

  • Animal Model: Female C57BL/6 mice with MOG₃₅₋₅₅-induced EAE.

  • Treatment: 4-Aminopyridine administered via drinking water.

  • Regimen: Prophylactic (starting at immunization) or therapeutic (starting at disease onset).

  • Outcome Measures: Clinical EAE score, rotarod performance, footprint analysis, histology for demyelination and neuronal damage.[5]

Fingolimod in Mouse EAE Model

  • Animal Model: Female C57BL/6J mice with MOG₃₅₋₅₅-induced EAE.

  • Treatment: Fingolimod administered in drinking water at 0.3 mg/kg.

  • Regimen: Prophylactic (from day 7 post-immunization).

  • Outcome Measures: Clinical EAE score, anxiety-related behavior (open field test).[6]

Dimethyl Fumarate in Mouse EAE Model

  • Animal Model: Female C57BL/6 mice with MOG₃₅₋₅₅-induced EAE.

  • Treatment: Dimethyl fumarate administered orally by gavage at 100 mg/kg.

  • Regimen: Daily from day 1 post-immunization.

  • Outcome Measures: Clinical EAE score, T-cell proliferation assays, cytokine analysis.[7]

Signaling Pathways and Mechanisms of Action

The therapeutic effects of 4-Aminopyridine and its alternatives are mediated by distinct signaling pathways. Understanding these mechanisms is crucial for targeted drug development and patient stratification.

4-Aminopyridine Signaling Pathway

4-Aminopyridine_Signaling_Pathway cluster_Axon Demyelinated Axon cluster_Drug 4-Aminopyridine Action AP Action Potential K_Channel Voltage-Gated K+ Channel (Exposed) AP->K_Channel Opens K_Efflux K+ Efflux K_Channel->K_Efflux Blocked_K_Channel Blocked K+ Channel AP_Propagation Action Potential Propagation Conduction_Block Conduction Block AP_Propagation->Conduction_Block Restored_Conduction Restored Conduction AP_Propagation->Restored_Conduction K_Efflux->AP_Propagation Shortens Action Potential Four_AP 4-Aminopyridine Four_AP->K_Channel Blocks Blocked_K_Channel->AP_Propagation Prolongs Action Potential Blocked_K_Channel->K_Efflux Inhibits

Caption: Mechanism of 4-Aminopyridine in restoring conduction in demyelinated axons.

Riluzole Signaling Pathway

Riluzole_Signaling_Pathway cluster_Neuron Neuron cluster_Riluzole Riluzole Action Glutamate_Release Excessive Glutamate Release NMDA_Receptor NMDA Receptor Glutamate_Release->NMDA_Receptor Activates Excitotoxicity Excitotoxicity & Neuronal Death Na_Channel Voltage-Gated Na+ Channel Na_Channel->Glutamate_Release Promotes Ca_Influx Ca2+ Influx NMDA_Receptor->Ca_Influx Ca_Influx->Excitotoxicity Neuroprotection Neuroprotection Riluzole Riluzole Riluzole->Glutamate_Release Inhibits Riluzole->Na_Channel Riluzole->NMDA_Receptor Blocks (non-competitive)

Caption: Riluzole's neuroprotective mechanism via modulation of sodium and glutamate signaling.

Minocycline Signaling Pathway

Minocycline_Signaling_Pathway cluster_Microglia Activated Microglia cluster_Minocycline Minocycline Action p38_MAPK p38 MAPK Pathway Proinflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β) p38_MAPK->Proinflammatory_Cytokines Upregulates Anti_inflammatory_Effect Anti-inflammatory Effect Neuroinflammation Neuroinflammation & Neuronal Damage Proinflammatory_Cytokines->Neuroinflammation Minocycline Minocycline Minocycline->p38_MAPK Inhibits

Caption: Anti-inflammatory mechanism of Minocycline through inhibition of microglial activation.

Fingolimod Signaling Pathway

Fingolimod_Signaling_Pathway cluster_Lymphocyte Lymphocyte in Lymph Node cluster_Fingolimod Fingolimod Action cluster_CNS Direct CNS Effects S1P1_Receptor S1P1 Receptor Lymphocyte_Egress Lymphocyte Egress S1P1_Receptor->Lymphocyte_Egress Promotes Internalization S1P1 Receptor Internalization S1P1_Receptor->Internalization CNS_Infiltration CNS Infiltration Lymphocyte_Egress->CNS_Infiltration Reduced_Inflammation Reduced Neuroinflammation Fingolimod_P Fingolimod-Phosphate Fingolimod_P->S1P1_Receptor Binds & Downregulates Internalization->Lymphocyte_Egress Inhibits Fingolimod_P_CNS Fingolimod-P (in CNS) Neural_Cells Astrocytes, Oligodendrocytes, Neurons Fingolimod_P_CNS->Neural_Cells Modulates S1P Receptors Neuroprotection_Repair Neuroprotection & Repair Neural_Cells->Neuroprotection_Repair

Caption: Dual mechanism of Fingolimod: lymphocyte sequestration and direct CNS effects.

Dimethyl Fumarate (DMF) Signaling Pathway

DMF_Signaling_Pathway cluster_Cell Cell (Neuron/Glia) cluster_DMF DMF Action Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Inhibits (promotes degradation) Keap1->Nrf2 Releases ARE Antioxidant Response Element (in Nucleus) Nrf2->ARE Translocates & Binds Antioxidant_Genes Antioxidant & Cytoprotective Genes ARE->Antioxidant_Genes Activates Transcription Cellular_Protection Cellular Protection Antioxidant_Genes->Cellular_Protection Oxidative_Stress Oxidative Stress Oxidative_Stress->Keap1 Inactivates DMF Dimethyl Fumarate (DMF) DMF->Keap1 Modifies Cysteine Residues

Caption: Neuroprotective mechanism of Dimethyl Fumarate via activation of the Nrf2 pathway.

Teriflunomide Signaling Pathway

Teriflunomide_Signaling_Pathway cluster_Lymphocyte Activated Lymphocyte cluster_Teriflunomide Teriflunomide Action DHODH Dihydroorotate Dehydrogenase (in Mitochondria) DeNovo_Pyrimidine De Novo Pyrimidine Synthesis DHODH->DeNovo_Pyrimidine Catalyzes DNA_Synthesis DNA Synthesis DeNovo_Pyrimidine->DNA_Synthesis Provides Precursors Proliferation Lymphocyte Proliferation DNA_Synthesis->Proliferation Immunosuppression Reduced Immune Response Teriflunomide Teriflunomide Teriflunomide->DHODH Inhibits

Caption: Immunosuppressive mechanism of Teriflunomide via inhibition of pyrimidine synthesis.

Conclusion

This guide provides a comparative overview of this compound and several alternatives for the treatment of chronic SCI and MS in preclinical models. While 4-AP primarily offers symptomatic relief by improving nerve conduction, the alternatives discussed exhibit diverse mechanisms of action, including neuroprotection, anti-inflammation, and immunomodulation, which may offer more comprehensive therapeutic benefits. The choice of therapeutic agent and the design of future clinical trials should be informed by a thorough understanding of these differing efficacy profiles and underlying signaling pathways. The provided experimental protocols serve as a foundation for researchers aiming to replicate or build upon these findings.

References

A Comparative Guide to the In Vitro and In Vivo Effects of 4-Aminopyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro and in vivo effects of 4-Aminopyridine hydrochloride (4-AP), a potassium channel blocker used in the management of neurological disorders. The information presented is supported by experimental data to facilitate a comprehensive understanding of its pharmacological profile and to draw comparisons with relevant alternatives.

Introduction to 4-Aminopyridine (4-AP)

4-Aminopyridine is a non-selective blocker of voltage-gated potassium (Kv) channels.[1] Its primary mechanism of action involves the inhibition of these channels, which leads to a prolongation of the action potential duration. This effect enhances neurotransmitter release at synapses and can restore conduction in demyelinated axons, a key pathology in diseases like multiple sclerosis (MS).[2] An extended-release formulation of 4-AP, known as dalfampridine, is approved for improving walking in patients with MS.[3]

In Vitro Effects of 4-Aminopyridine

The in vitro effects of 4-AP have been extensively studied to elucidate its mechanism of action and potential for drug-drug interactions.

Potassium Channel Blocking

The primary in vitro effect of 4-AP is the blockade of voltage-gated potassium channels. The half-maximal inhibitory concentration (IC50) varies depending on the specific Kv channel subtype.

Target Ion ChannelCell TypeIC50 (μM)Reference
Kv1.1CHO cells170[1]
Kv1.2CHO cells230[1]
Kv1.4-13[1]
Kv3.1-29[1]
Kv3.2-100[1]
Kv1.3-195[1]
hERGHEK293 cells3830[4]
Effects on Cytochrome P450 Enzymes

In vitro studies using human liver microsomes have shown that 4-AP has a low potential for clinically significant drug-drug interactions mediated by cytochrome P450 (CYP) enzymes. At concentrations well above the therapeutic range, it showed minimal inhibition or induction of major CYP isoforms.

CYP IsoformInhibitionInductionReference
CYP1A2No significant inhibitionNo significant induction[5]
CYP2A6No significant inhibitionNot assessed[5]
CYP2B6No significant inhibitionNo significant induction[5]
CYP2C8No significant inhibitionNot assessed[5]
CYP2C9No significant inhibitionNo significant induction[5]
CYP2C19No significant inhibitionNo significant induction[5]
CYP2D6No significant inhibitionNot assessed[5]
CYP2E1~12% inhibition at 30 µM (Estimated IC50: 125 µM)No significant induction[5]
CYP3A4/5No significant inhibitionNo significant induction[5]
Neuroprotection

Several in vitro studies have suggested that 4-AP may have neuroprotective properties beyond its symptomatic effects. For instance, in motor neurons derived from induced pluripotent stem cells of amyotrophic lateral sclerosis (ALS) patients, 4-AP was shown to redress ion-channel imbalances and reduce endoplasmic reticulum stress.[3] However, other studies have indicated that at high concentrations, 4-AP can induce cell death.[6]

In Vivo Effects of 4-Aminopyridine

In vivo studies in animal models and clinical trials in humans have demonstrated the therapeutic potential and limitations of 4-AP.

Efficacy in Animal Models of Multiple Sclerosis (Experimental Autoimmune Encephalomyelitis - EAE)

In the EAE model, 4-AP has been shown to improve motor function. However, it does not appear to alter the underlying disease course, including demyelination and neuronal damage.[7]

Animal ModelDosageKey FindingsReference
MOG₃₅₋₅₅ immunized C57Bl/6 miceNot specifiedImproved mobility (footprint and rotarod analysis)[7]
MOG₃₅₋₅₅ immunized C57Bl/6 miceNot specifiedNo alteration in disease incidence or course[7]
Proteolipid protein-induced EAE in SJL mice30 mg/kg (prophylactic oral)Significantly improved EAE scores and reduced T-cell activation[8]
Clinical Efficacy in Multiple Sclerosis

In patients with MS, oral administration of 4-AP has been shown to improve walking ability.[9] Clinical trials have demonstrated a significant increase in walking speed in a subset of patients.[9] Improvements in motor function, vision, and oculomotor functions have also been reported.[10]

Patient PopulationDosageOutcomeReference
Temperature-sensitive male MS patients10 to 25 mg (single oral dose)Improved motor functions, vision, and oculomotor functions[10]
MS patientsNot specified~25% increase in walking speed in ~40% of patients[9]

Comparison with Alternatives

4-Aminopyridine vs. 3,4-Diaminopyridine (3,4-DAP)

3,4-DAP is another potassium channel blocker. A key difference is that 4-AP readily crosses the blood-brain barrier, whereas 3,4-DAP has lower CNS penetration.[11][12] This makes 3,4-DAP a preferred treatment for peripheral neuromuscular disorders like Lambert-Eaton myasthenic syndrome (LEMS).[11]

Feature4-Aminopyridine3,4-DiaminopyridineReference
Primary Clinical Use Multiple Sclerosis (improving walking)Lambert-Eaton Myasthenic Syndrome[11]
Blood-Brain Barrier Penetration HighLow[11][12]
Potency Generally considered less potent peripherally than 3,4-DAPGenerally considered more potent peripherally[11]
Efficacy in Downbeat Nystagmus More pronounced decrease in slow-phase velocity at 10mgLess pronounced decrease in slow-phase velocity at 10mg[13]
4-Aminopyridine vs. Nerispirdine

Nerispirdine is an analog of 4-AP that exhibits a dual mechanism of action, blocking both voltage-gated potassium and sodium channels.[14][15] This dual action may contribute to a potentially wider therapeutic window and a reduced risk of proconvulsant effects associated with 4-AP.[15][16]

Feature4-AminopyridineNerispirdineReference
Mechanism of Action Kv channel blockerKv and Nav channel blocker[14][15]
Kv1.1 Inhibition (IC50) ~180 µM3.6 µM[15]
Kv1.2 Inhibition (IC50) ~185 µM3.7 µM[15]
Voltage-gated Na+ Channel Inhibition No effectIC50 of 11.9 µM[15][16]
Proconvulsant Activity Present, a known side effectLacks proconvulsant activity[16]

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for Assessing K+ Channel Blockade

This protocol is used to measure the inhibitory effect of 4-AP on potassium channel currents in cultured cells expressing the target channel.

1. Cell Preparation:

  • Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably transfected with the gene for the specific Kv channel subtype of interest.

  • Plate cells on glass coverslips for recording.

2. Solutions:

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

  • Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 2 Mg-ATP (pH adjusted to 7.2 with KOH).

3. Recording:

  • Place a coverslip with adherent cells in a recording chamber on the stage of an inverted microscope.

  • Pull glass micropipettes to a resistance of 3-5 MΩ when filled with the internal solution.

  • Approach a cell with the micropipette and form a high-resistance seal (>1 GΩ) with the cell membrane.

  • Rupture the membrane patch to achieve the whole-cell configuration.

  • Clamp the cell membrane potential at a holding potential of -80 mV.

  • Apply depolarizing voltage steps to elicit K+ currents.

  • Perfuse the recording chamber with the external solution containing various concentrations of 4-AP.

  • Measure the peak K+ current at each 4-AP concentration and calculate the percentage of inhibition.

  • Fit the concentration-response data to a Hill equation to determine the IC50 value.

Experimental Autoimmune Encephalomyelitis (EAE) Model for In Vivo Efficacy Testing

EAE is a widely used animal model of MS to evaluate the therapeutic potential of compounds like 4-AP.

1. Induction of EAE:

  • Animals: C57BL/6 or SJL mice are commonly used strains.

  • Antigen: Emulsify Myelin Oligodendrocyte Glycoprotein (MOG) peptide (e.g., MOG₃₅₋₅₅) or Proteolipid Protein (PLP) peptide in Complete Freund's Adjuvant (CFA).

  • Immunization: Inject the emulsion subcutaneously at two sites on the flank.

  • Pertussis Toxin: Administer pertussis toxin intraperitoneally on the day of immunization and two days later to enhance the immune response and facilitate the entry of inflammatory cells into the central nervous system.

2. Treatment:

  • Begin treatment with 4-AP (e.g., via oral gavage or in drinking water) either prophylactically (before disease onset) or therapeutically (after the appearance of clinical signs).

  • A control group receives a vehicle.

3. Clinical Assessment:

  • Monitor the animals daily for clinical signs of EAE and score them on a standardized scale (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = moribund, 5 = death).

4. Behavioral Testing:

  • Assess motor function and coordination using tests such as the rotarod and footprint analysis.

5. Histopathology:

  • At the end of the experiment, perfuse the animals and collect the brain and spinal cord.

  • Process the tissues for histological analysis to assess the extent of inflammation, demyelination, and axonal damage.

Visualizations

Signaling_Pathway cluster_0 Presynaptic Terminal Action_Potential Action Potential Arrives Depolarization Membrane Depolarization Action_Potential->Depolarization K_Channel Voltage-gated K+ Channel (Kv) Depolarization->K_Channel Opens Ca_Channel Voltage-gated Ca2+ Channel Depolarization->Ca_Channel Opens Repolarization Repolarization K_Channel->Repolarization K+ Efflux Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Vesicle_Fusion Vesicle Fusion & Neurotransmitter Release Ca_Influx->Vesicle_Fusion 4AP 4-Aminopyridine 4AP->K_Channel Blocks

Caption: Mechanism of action of 4-Aminopyridine at the presynaptic terminal.

Experimental_Workflow cluster_0 In Vitro: Patch-Clamp Electrophysiology cluster_1 In Vivo: EAE Animal Model Cell_Culture Culture cells expressing Kv channels Recording_Setup Whole-cell patch-clamp recording Cell_Culture->Recording_Setup Drug_Application Apply 4-Aminopyridine Recording_Setup->Drug_Application Data_Analysis Measure current inhibition & calculate IC50 Drug_Application->Data_Analysis EAE_Induction Induce EAE in mice Treatment_Groups Administer 4-AP or vehicle EAE_Induction->Treatment_Groups Clinical_Scoring Monitor clinical signs daily Treatment_Groups->Clinical_Scoring Behavioral_Tests Assess motor function Treatment_Groups->Behavioral_Tests Histology Analyze CNS tissue for pathology Clinical_Scoring->Histology Behavioral_Tests->Histology

Caption: Experimental workflows for in vitro and in vivo studies of 4-Aminopyridine.

Logical_Relationship 4AP 4-Aminopyridine Kv_Blockade Blocks Voltage-gated K+ Channels 4AP->Kv_Blockade AP_Prolongation Prolongs Action Potential Kv_Blockade->AP_Prolongation Conduction_Restoration Restores Conduction in Demyelinated Axons AP_Prolongation->Conduction_Restoration NT_Release Enhances Neurotransmitter Release AP_Prolongation->NT_Release Symptomatic_Improvement Symptomatic Improvement in MS (e.g., walking) Conduction_Restoration->Symptomatic_Improvement NT_Release->Symptomatic_Improvement

Caption: Logical relationship of 4-Aminopyridine's mechanism to its clinical effect.

References

Unlocking Potency: A Comparative Guide to the Structure-Activity Relationship of 4-Aminopyridine Derivatives as Potassium Channel Blockers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of 4-aminopyridine (4-AP) derivatives as potassium channel blockers. We delve into their structure-activity relationships (SAR), supported by quantitative experimental data, to illuminate the chemical modifications that enhance their inhibitory efficacy.

4-Aminopyridine is a well-established, non-selective blocker of voltage-gated potassium (Kv) channels, with clinical applications in neurological disorders like multiple sclerosis.[1][2][3] Its therapeutic potential is, however, limited by a narrow therapeutic window.[4] This has spurred the development of various derivatives to improve potency and selectivity. This guide synthesizes findings from recent studies to offer a clear comparison of these next-generation potassium channel blockers.

Comparative Efficacy of 4-Aminopyridine Derivatives

The inhibitory potency of 4-AP derivatives is significantly influenced by the nature and position of substituents on the pyridine ring. The following table summarizes the half-maximal inhibitory concentrations (IC50) of various derivatives against specific potassium channels, providing a clear quantitative comparison of their activities.

CompoundSubstitutionTarget K+ ChannelIC50 (µM)Fold Change vs. 4-APReference
4-Aminopyridine (4-AP)-Shaker K+310-[1]
4-Aminopyridine (4-AP)-Kv1.1~170-[5][6][7]
4-Aminopyridine (4-AP)-Kv1.2~230-[5][6][7]
3-Methyl-4-aminopyridine3-MethylShaker K+45~7x more potent[1][8]
3-Methoxy-4-aminopyridine3-MethoxyShaker K+950~3x less potent[1][8]
3-Trifluoromethyl-4-aminopyridine3-TrifluoromethylShaker K+1300~4x less potent[1][8]
2-Trifluoromethyl-4-aminopyridine2-TrifluoromethylShaker K+18000~60x less potent[1]
NerispirdineIndole analogueKv1.13.6~50x more potent[5]
NerispirdineIndole analogueKv1.23.7~62x more potent[5]

Structure-Activity Relationship Insights

The data reveals critical insights into the SAR of 4-AP derivatives:

  • Substitution at Position 3: Modifications at the 3-position of the pyridine ring have a pronounced effect on potency.

    • A small, electron-donating methyl group at the 3-position, as seen in 3-methyl-4-aminopyridine , leads to a significant 7-fold increase in potency compared to the parent compound, 4-AP.[1][8]

    • Conversely, introducing bulkier and electron-withdrawing groups like methoxy and trifluoromethyl at the same position results in a 3- to 4-fold decrease in potency .[1][8]

  • Substitution at Position 2: The position of the substituent is crucial.

    • Moving the potent trifluoromethyl group from the 3- to the 2-position, as in 2-trifluoromethyl-4-aminopyridine , drastically reduces activity, making it approximately 60-fold less active than 4-AP.[1] This suggests that steric hindrance near the nitrogen atom of the pyridine ring is detrimental to the blocking activity.

  • Complex Analogues: More complex modifications can yield highly potent blockers.

    • Nerispirdine , an indole analogue of 4-AP, demonstrates approximately 50-fold greater potency for Kv1.1 and Kv1.2 channels than 4-AP.[5] Interestingly, unlike 4-AP, nerispirdine also inhibits voltage-dependent sodium channels, which may contribute to its lack of proconvulsant activity.[5]

Experimental Methodologies

The following provides an overview of the key experimental protocols used to generate the comparative data.

Whole-Cell Patch-Clamp Electrophysiology

This technique is the gold standard for characterizing the effects of compounds on ion channel activity.

  • Cell Preparation: Chinese Hamster Ovary (CHO) cells or other suitable cell lines are transiently or stably transfected with the cDNA encoding the specific human potassium channel subtype of interest (e.g., Kv1.1, Kv1.2).[5]

  • Electrophysiological Recording:

    • Whole-cell voltage-clamp recordings are performed at room temperature.

    • The extracellular (bath) solution typically contains (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4.

    • The intracellular (pipette) solution typically contains (in mM): 140 KCl, 2 MgCl2, 1 CaCl2, 10 EGTA, and 10 HEPES, with the pH adjusted to 7.3.

    • Potassium currents are elicited by applying depolarizing voltage steps from a holding potential (e.g., -70 mV or -80 mV) to various test potentials (e.g., up to +50 mV).[9]

  • Drug Application: The 4-aminopyridine derivatives are applied to the cells via the extracellular solution at cumulative concentrations.

  • Data Analysis: The peak current amplitude at a specific depolarizing voltage (e.g., +40 mV) is measured before and after drug application.[9] The concentration-response data is then fitted to the Hill equation to determine the IC50 value for each compound.[9]

Visualizing Structure-Activity Relationships

The following diagrams illustrate key concepts in the study of 4-aminopyridine derivatives.

SAR_Summary cluster_potency Relative Potency vs. 4-AP cluster_structure Chemical Structures Potent More Potent 3-Methyl-4-AP (7x) Nerispirdine (~50x) Base Baseline 4-Aminopyridine (1x) LessPotent Less Potent 3-Methoxy-4-AP (0.3x) 3-CF3-4-AP (0.25x) 2-CF3-4-AP (0.017x) AP_struct 4-Aminopyridine Me_struct 3-Methyl-4-AP MeO_struct 3-Methoxy-4-AP CF3_3_struct 3-CF3-4-AP CF3_2_struct 2-CF3-4-AP

Figure 1. Comparative potency of 4-AP derivatives.

electrophysiology_workflow start Start: Transfected Cells (e.g., CHO with Kv1.1) patch Establish Whole-Cell Patch Clamp Configuration start->patch record_control Record Baseline Potassium Currents patch->record_control apply_drug Apply 4-AP Derivative (Cumulative Concentrations) record_control->apply_drug record_drug Record Currents in Presence of Drug apply_drug->record_drug analyze Measure Peak Current Inhibition record_drug->analyze fit_curve Fit Concentration-Response Curve (Hill Equation) analyze->fit_curve end Determine IC50 Value fit_curve->end

Figure 2. Electrophysiological screening workflow.

References

Safety Operating Guide

Personal protective equipment for handling 4-Aminopyridine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety protocols, operational guidelines, and disposal procedures for handling 4-Aminopyridine hydrochloride. Adherence to these guidelines is critical to ensure personal safety and minimize environmental contamination.

Personal Protective Equipment (PPE)

When handling this compound, a highly toxic compound, the following personal protective equipment is mandatory to prevent exposure.[1][2][3][4]

Protection TypeSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile). Double-gloving is recommended.[2]To prevent skin contact, as the substance is toxic upon dermal absorption.[3][5]
Eye and Face Protection Tightly fitting safety goggles with side-shields or chemical splash goggles. A face shield may be necessary for splash hazards.[1]To protect eyes from dust particles and splashes, which can cause serious eye damage.[3][5]
Skin and Body Protection A fully buttoned laboratory coat, fire/flame resistant and impervious clothing, full-length pants, and closed-toe shoes are required.[1][4]To prevent accidental skin exposure.[4]
Respiratory Protection All work should be conducted in a certified chemical fume hood.[2][4] For situations exceeding exposure limits or during spill cleanup, a full-face respirator with appropriate cartridges or a self-contained breathing apparatus (SCBA) is necessary.[1]To avoid inhalation of dust, which is toxic and can cause respiratory tract irritation.[3][4]

Emergency Procedures

In the event of an exposure or spill, immediate action is critical.

IncidentEmergency Protocol
Skin Contact Immediately remove all contaminated clothing.[3] Rinse the affected skin area with copious amounts of water for at least 15 minutes in a safety shower and wash with soap.[2] Seek immediate medical attention.[3]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes in an eyewash station, holding the eyelids open.[2] Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][3]
Inhalation Move the individual to fresh air.[2] If breathing is difficult or has stopped, provide artificial respiration.[3] Seek immediate medical attention.[2][3]
Ingestion Do NOT induce vomiting.[6] Rinse mouth with water.[1] Give the person two glasses of water to drink.[3] Seek immediate medical attention.[1][3]
Spill For small spills (<1 Liter): Use appropriate PPE.[2] Confine the spill and clean it up using absorbent material.[2] Double bag the spill materials and label as hazardous waste.[2] For large spills (>1 Liter): Evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) office or emergency services.[2]

Operational Plan: Step-by-Step Handling and Disposal

  • Risk Assessment: Before beginning any work, perform a thorough risk assessment for the specific procedures involving this compound.

  • Fume Hood: Ensure that a certified chemical fume hood is operational and use it for all manipulations of the compound.[2][4]

  • PPE: Don all required personal protective equipment as detailed in the table above.

  • Quantities: Use the smallest practical quantities for the experiment to minimize waste and potential exposure.[2][4]

  • Handling: Avoid the formation of dust and aerosols.[1][4] Do not eat, drink, or smoke in the handling area.[3] Keep containers tightly closed when not in use.[2][4]

  • Hygiene: Wash hands thoroughly with soap and water immediately after handling the compound.[2]

  • Waste Collection: All waste containing this compound must be collected in a designated, properly labeled, and sealed hazardous waste container.[2] Do not mix with other waste streams.

  • Disposal Method: Disposal must be conducted through a licensed professional waste disposal service.[7] The recommended method is to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[7]

  • Contaminated Materials: Any materials, including contaminated PPE and packaging, must be disposed of as hazardous waste.[2][7]

  • Prohibition: Never dispose of this compound down the drain.[2]

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal cluster_emergency Emergency prep1 Conduct Risk Assessment prep2 Verify Fume Hood Certification prep1->prep2 prep3 Gather & Inspect PPE prep2->prep3 handle1 Don Appropriate PPE prep3->handle1 Proceed to Handling handle2 Work in Fume Hood handle1->handle2 emergency1 Exposure Event (Skin/Eye/Inhalation) handle1->emergency1 If Exposure Occurs handle3 Use Smallest Practical Quantity handle2->handle3 emergency2 Spill Event handle2->emergency2 If Spill Occurs handle4 Avoid Dust/Aerosol Formation handle3->handle4 post1 Collect Waste in Labeled Container handle4->post1 Task Complete post3 Decontaminate Work Area handle4->post3 post2 Dispose via EHS/Licensed Contractor post1->post2 post4 Remove & Dispose of PPE post3->post4 post5 Wash Hands Thoroughly post4->post5 emergency_action1 Follow First Aid Protocols Seek Immediate Medical Attention emergency1->emergency_action1 emergency_action2 Follow Spill Cleanup Protocol Contact EHS for Large Spills emergency2->emergency_action2

Caption: Logical workflow for handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Aminopyridine hydrochloride
Reactant of Route 2
4-Aminopyridine hydrochloride

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。